Product packaging for Azido-PEG36-alcohol(Cat. No.:)

Azido-PEG36-alcohol

Cat. No.: B7908983
M. Wt: 1628.9 g/mol
InChI Key: SCHMRXOEZPHVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG36-alcohol is a useful research compound. Its molecular formula is C72H145N3O36 and its molecular weight is 1628.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H145N3O36 B7908983 Azido-PEG36-alcohol

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H145N3O36/c73-75-74-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-76/h76H,1-72H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHMRXOEZPHVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H145N3O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1628.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG36-alcohol. The information is intended to support researchers and professionals in the fields of bioconjugation, drug delivery, and materials science in the effective use of this versatile heterobifunctional linker.

Core Chemical and Physical Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative that is functionalized with a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). The long PEG chain, consisting of 36 ethylene glycol units, imparts high water solubility and flexibility to the molecule.[1][2] This bifunctionality allows for sequential or orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecular architectures.[3]

Quantitative Data Summary
PropertyValueCitation(s)
Molecular Formula C₇₂H₁₄₅N₃O₃₆[2]
Molecular Weight ~1629 g/mol [2]
CAS Number 73342-16-2
Purity Typically ≥95%
Physical State Waxy solid or viscous oil at room temp.
Solubility Highly soluble in water and many organic solvents
Storage Conditions -20°C, protected from moisture and light
Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently published. However, based on the known structure and data from similar azido-PEG compounds, the following characteristic spectral features are expected:

  • ¹H NMR: A prominent signal around 3.64 ppm corresponding to the repeating methylene protons (-CH₂CH₂O-) of the PEG backbone. A triplet at approximately 3.38 ppm can be attributed to the methylene protons adjacent to the azide group (-CH₂-N₃), and signals related to the terminal alcohol moiety would also be present.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the azide asymmetric stretch is expected around 2100 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the terminal hydroxyl group, and a strong C-O-C stretching band from the PEG backbone would be observed around 1100 cm⁻¹.

  • Mass Spectrometry: Due to the high molecular weight and polymeric nature, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. The mass spectrum would show a distribution of peaks corresponding to the different isotopic compositions and potentially varying PEG chain lengths, with a characteristic mass difference of 44 Da (C₂H₄O) between adjacent oligomers.

Reactivity and Chemical Behavior

The chemical utility of this compound stems from its two distinct functional groups: the azide and the hydroxyl group.

The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two main types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with the azide to form a stable triazole without the need for a metal catalyst. This is particularly advantageous for applications in living systems where copper toxicity is a concern.

The Hydroxyl Group: A Versatile Site for Derivatization

The terminal hydroxyl group provides a secondary point for chemical modification. It can be functionalized through various standard organic reactions, including:

  • Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages.

  • Etherification: Conversion to an ether under appropriate conditions.

  • Oxidation: Oxidation to an aldehyde or carboxylic acid for further conjugation.

  • Activation: Conversion to a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.

This dual reactivity allows for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents, where one part of a molecule can be attached via click chemistry and another through modification of the hydroxyl group.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO or DMF (for dissolving this compound if needed)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the reaction buffer (or a minimal amount of DMSO/DMF if necessary, keeping the final organic solvent concentration below 5%). Prepare a solution with a 10- to 20-fold molar excess relative to the protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound solution.

    • In a separate tube, prepare the copper catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common). Vortex briefly.

    • Add the copper catalyst premix to the protein/azide mixture to achieve a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful conjugation.

  • Purification:

    • Remove unreacted reagents and byproducts by a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of this compound to a DBCO-functionalized molecule (e.g., a small molecule drug or fluorescent probe).

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reactants

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in the reaction buffer to the desired concentration.

    • Dissolve the DBCO-functionalized molecule in DMSO or DMF to create a concentrated stock solution.

  • Reaction Setup:

    • Add the DBCO-functionalized molecule stock solution to the solution of this compound. A 1.5- to 3-fold molar excess of one reactant is often used to drive the reaction to completion. Ensure the final concentration of the organic solvent is compatible with the stability of the reactants.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using a method appropriate for the properties of the final product, such as reverse-phase HPLC or dialysis.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the relationships between the functional components of this compound.

experimental_workflow_cuaac cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne-Protein Alkyne-Protein Reaction_Mix Reaction Mixture Alkyne-Protein->Reaction_Mix Azido-PEG36-OH Azido-PEG36-OH Azido-PEG36-OH->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix THPTA THPTA THPTA->Reaction_Mix Na Ascorbate Na Ascorbate Na Ascorbate->Reaction_Mix Incubation Incubation (RT, 1-4h) Reaction_Mix->Incubation Purification Purification (SEC / Dialysis) Incubation->Purification Final_Conjugate Protein-PEG-Conjugate Purification->Final_Conjugate

CuAAC Bioconjugation Workflow

experimental_workflow_spaac cluster_reactants Reactant Preparation DBCO-Molecule DBCO-Molecule Reaction_Mix Combine in Buffer DBCO-Molecule->Reaction_Mix Azido-PEG36-OH Azido-PEG36-OH Azido-PEG36-OH->Reaction_Mix Incubation Incubation (RT, 2-12h) Reaction_Mix->Incubation Purification Purification (HPLC / Dialysis) Incubation->Purification Final_Conjugate DBCO-PEG-Conjugate Purification->Final_Conjugate functional_relationship cluster_azide Azide Group (-N3) cluster_hydroxyl Hydroxyl Group (-OH) Azido-PEG36-OH This compound Click_Chem Click Chemistry Azido-PEG36-OH->Click_Chem Derivatization Derivatization Azido-PEG36-OH->Derivatization CuAAC CuAAC (with Alkyne) Click_Chem->CuAAC SPAAC SPAAC (with DBCO/BCN) Click_Chem->SPAAC Esterification Esterification Derivatization->Esterification Activation Activation (e.g., Tosylation) Derivatization->Activation

References

A Guide to the Synthesis and Purification of Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the common methods for the synthesis and purification of Azido-PEG36-alcohol (N₃-(CH₂CH₂O)₃₆-H). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology, featuring a terminal azide group for "click" chemistry and a hydroxyl group for further functionalization.[1][2] This document outlines the prevalent synthetic routes, detailed experimental protocols, purification techniques, and essential characterization data.

Synthesis of this compound

The most widely employed method for synthesizing Azido-PEG-alcohol derivatives is a two-step process.[3][4][5] This strategy involves the activation of the terminal hydroxyl group of a polyethylene glycol (PEG) alcohol, followed by a nucleophilic substitution with an azide salt.

Step 1: Activation of the Terminal Hydroxyl Group

The initial step involves the conversion of the terminal hydroxyl group of PEG36-diol into a better leaving group, typically a mesylate or tosylate. This is achieved by reacting the PEG with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the generated acid.

Step 2: Azidation

The activated PEG intermediate is then reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the mesylate or tosylate group via an SN2 reaction to yield the final this compound product.

Below is a diagram illustrating the general synthetic pathway:

Synthesis_Pathway HO-(PEG)36-OH HO-(PEG)36-OH MsO-(PEG)36-OH MsO-(PEG)36-OH HO-(PEG)36-OH->MsO-(PEG)36-OH  MsCl, TEA  DCM, 0°C to RT N3-(PEG)36-OH N3-(PEG)36-OH MsO-(PEG)36-OH->N3-(PEG)36-OH  NaN3  DMF, RT to 65°C

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Mesylation of PEG36-diol

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG36-diol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0°C in an ice bath and add triethylamine (1.5 to 4 equivalents) dropwise.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 to 4 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NH₄Cl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated PEG as a viscous oil or solid.

Protocol 2: Azidation of Mesylated PEG

  • Dissolution: Dissolve the mesylated PEG intermediate (1 equivalent) in DMF.

  • Addition of Azide: Add sodium azide (5 equivalents) to the solution.

  • Reaction: Heat the mixture to 65°C and stir for 16 hours.

  • Isolation: After cooling to room temperature, filter the mixture to remove insoluble salts.

  • Purification: The crude product is then purified as described in the following section.

Purification of this compound

Purification is a critical step to remove unreacted reagents, byproducts, and salts. A combination of precipitation and washing is typically employed.

Protocol 3: Purification by Precipitation

  • Precipitation: The crude this compound obtained from the azidation step is concentrated and then precipitated by adding it dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collection: The precipitated product is collected by filtration.

  • Washing: The solid is washed with additional cold diethyl ether to remove residual impurities.

  • Drying: The purified product is dried under vacuum.

For higher purity, column chromatography can be utilized.

Protocol 4: Column Chromatography

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of methanol in chloroform or dichloromethane is often effective for eluting PEG compounds. For PEGs with amino groups, adding a small amount of aqueous ammonia to the eluent can improve separation, while for those with carboxyl groups, formic acid can be added.

The purification workflow is summarized in the diagram below:

Purification_Workflow cluster_synthesis Crude Product from Synthesis cluster_purification Purification Crude_Mixture Crude this compound (contains product, NaN3, salts, residual solvent) Precipitation Precipitation in cold diethyl ether Crude_Mixture->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with cold diethyl ether Filtration->Washing Drying Drying under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Figure 2: General purification workflow for this compound.

Data Presentation

The following tables summarize the expected reagents, conditions, and outcomes for the synthesis of Azido-PEG-alcohol. The data is compiled from various sources for PEGs of different lengths and can be considered representative for this compound.

Table 1: Reagents and Conditions for the Synthesis of Azido-PEG-alcohol

StepReagentMolar Equivalents (relative to PEG-OH)SolventTemperatureReaction TimeReference
Mesylation Methanesulfonyl chloride1.2 - 4Dichloromethane (DCM)0°C to Room Temp.12 - 16 hours
Triethylamine1.5 - 4DCM0°C to Room Temp.12 - 16 hours
Azidation Sodium azide5Dimethylformamide (DMF)Room Temp. to 65°C16 hours

Table 2: Expected Yields and Purity

ProductYieldPurityCharacterization MethodsReference
Mesylated PEG >90%High¹H NMR
Azido-PEG-alcohol 82-99%>95%¹H NMR, MALDI-TOF MS, FTIR

Characterization

The successful synthesis of this compound can be confirmed using several analytical techniques.

  • ¹H NMR Spectroscopy: The conversion of the hydroxyl group to a mesylate and then to an azide can be monitored by the appearance and disappearance of characteristic proton signals. The methylene protons adjacent to the mesylate group typically appear around δ 4.3 ppm, while those adjacent to the azide group are found at approximately δ 3.4 ppm.

  • MALDI-TOF Mass Spectrometry: This technique is invaluable for confirming the molecular weight of the PEG derivative and the successful incorporation of the azide functionality. The mass spectrum will show a distribution of peaks separated by 44 Da, corresponding to the ethylene glycol repeating unit.

  • FTIR Spectroscopy: The presence of the azide group can be confirmed by a characteristic stretching vibration at approximately 2100 cm⁻¹.

References

An In-depth Technical Guide to Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG36-alcohol, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanotechnology. This document details its structure, molecular weight, physicochemical properties, and key applications, with a focus on its role in "click chemistry."

Core Concepts: Structure and Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a 36-unit polyethylene glycol chain, which imparts hydrophilicity, flexibility, and a significant hydrodynamic volume.[1] One terminus of the PEG chain is functionalized with an azide group (-N3), a key reactant in bioorthogonal chemistry. The other end features a hydroxyl group (-OH), which can be used for further chemical modifications.

The azide functionality is highly selective and stable under most reaction conditions, making it an ideal component for "click chemistry" reactions.[2] Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[3]

Physicochemical Data

A summary of the key quantitative data for this compound and related high-molecular-weight PEGs is presented in the table below. It is important to note that some values are estimations based on data for PEGs with similar molecular weights.

PropertyValueSource(s)
Chemical Formula C72H145N3O36N/A
Molecular Weight ~1629 g/mol [2]
CAS Number 73342-16-2[3]
Appearance White to off-white waxy solid
Solubility Highly soluble in water and many organic solvents (e.g., DMF, dichloromethane, ethanol).
Density ~1.2 g/cm³ (at 20 °C for PEG 1500)
Melting Point 44 - 50 °C (for PEG 1500)
Refractive Index ~1.463 (at 20 °C for PEG 2000)

Experimental Protocols

Synthesis and Purification of Azido-PEG-Alcohol (General Method)

Step 1: Mesylation of PEG-Alcohol

  • Dissolve the starting PEG-alcohol (e.g., α-hydroxy-ω-hydroxy-PEG, MW ~1600) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG-mesylate.

Step 2: Azidation of PEG-Mesylate

  • Dissolve the obtained PEG-mesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN3) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude Azido-PEG-alcohol can be purified using column chromatography. Reversed-phase chromatography has been shown to be effective for the preparative isolation of single PEG homologs. Alternatively, for larger scale purification, precipitation with a suitable non-solvent or complexation with salts like MgCl2 can be employed to isolate the PEG derivative. The purity of the final product should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The primary application of this compound is in CuAAC, a highly efficient and specific "click" reaction for conjugating it to alkyne-containing molecules, such as proteins, peptides, or nanoparticles.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible buffer.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or a suitable organic solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of the PEG reagent is used).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Conjugate:

    • The resulting PEGylated conjugate can be purified from excess reagents using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the conjugate.

Visualizations

Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product AzidoPEG This compound ReactionMix Combine Reagents in Buffer AzidoPEG->ReactionMix AlkyneMolecule Alkyne-Functionalized Molecule AlkyneMolecule->ReactionMix CuSO4 CuSO4 Solution CuSO4->ReactionMix Ligand Copper Ligand (THPTA/TBTA) Ligand->ReactionMix Ascorbate Sodium Ascorbate (Freshly Prepared) Ascorbate->ReactionMix Incubation Incubate at Room Temperature ReactionMix->Incubation Purification Purify Conjugate (SEC, IEX, or Dialysis) Incubation->Purification FinalProduct PEGylated Conjugate Purification->FinalProduct

Caption: Workflow for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides foundational knowledge for the effective use of this compound in various research and development applications. For specific applications, optimization of the described protocols may be necessary.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG36-alcohol in aqueous solutions. Understanding these core physicochemical properties is paramount for the successful design and implementation of this versatile molecule in bioconjugation, drug delivery, and various biomedical applications. This document synthesizes available data, outlines detailed experimental protocols, and presents visual workflows and potential degradation pathways to aid researchers in their investigations.

Solubility Profile

This compound is consistently reported to be highly soluble in aqueous media.[1][2] This high water solubility is a key attribute conferred by the long, hydrophilic polyethylene glycol (PEG) chain. While specific quantitative solubility data for this compound is not extensively published, the general solubility of polyethylene glycols in water is very high. For instance, unmodified PEG has a reported solubility of approximately 630 mg/mL in water at 20°C.[3] Azido-PEG compounds are also soluble in a range of polar organic solvents.[4]

Table 1: Quantitative Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Reported SolubilityCitation
WaterAmbientHighly Soluble (Qualitative)[1]
Aqueous Buffers (e.g., PBS)AmbientSoluble (Qualitative)
Dimethyl sulfoxide (DMSO)AmbientSoluble (Qualitative)
Dimethylformamide (DMF)AmbientSoluble (Qualitative)
Dichloromethane (DCM)AmbientSoluble (Qualitative)
AlcoholsAmbientLess Soluble (Qualitative)
TolueneAmbientLess Soluble (Qualitative)
EtherAmbientNot Soluble (Qualitative)

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The molecule has two primary components to consider for stability: the azide functional group and the polyethylene glycol backbone.

  • Azide Group: The azide functionality is known for its high stability under a wide range of conditions, making it suitable for bioconjugation reactions in aqueous buffers over a broad pH range.

  • PEG Backbone: The polyethylene glycol chain is generally stable at room temperature in aqueous solutions. However, it is susceptible to oxidative degradation, which can be accelerated by elevated temperatures and the presence of transition metals. This degradation can lead to chain scission and the formation of various byproducts. The ether linkages in the PEG backbone are generally resistant to hydrolysis under neutral and acidic conditions but can be more susceptible to degradation under strongly basic conditions, especially at elevated temperatures.

Table 2: Summary of Stability and Degradation Factors for this compound in Aqueous Solutions

FactorConditionEffect on StabilityPotential Degradation ProductsCitations
pH Acidic (e.g., pH < 4)Generally stable, slower degradation of PEG backbone-
Neutral (e.g., pH 7.4)Generally stable-
Basic (e.g., pH > 8)Increased rate of hydrolytic degradation of the PEG backbone, especially at elevated temperatures.Shorter PEG chains, glycolic acid, formic acid
Temperature -20°CRecommended for long-term storage of stock solutions.-
4°CSuitable for short-term storage.-
Ambient (20-25°C)Aqueous solutions are generally stable.-
Elevated (> 40°C)Accelerated oxidative degradation of the PEG backbone.Formaldehyde, acetaldehyde, formic acid, glycolic acid
Light UV ExposureCan contribute to oxidative degradation.-
Oxidizing Agents e.g., H₂O₂, transition metalsPromotes oxidative degradation and chain scission of the PEG backbone.Formaldehyde, acetaldehyde, formic acid, glycolic acid
Reducing Agents e.g., DTT, TCEPCan reduce the azide group to an amine.Amine-PEG36-alcohol

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the quantitative solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

  • Quantification of Solute Concentration:

    • The concentration of this compound in the clear supernatant can be determined using a suitable analytical technique. As PEG itself lacks a strong chromophore for UV-Vis spectroscopy, methods like High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Refractive Index (RI) detection are appropriate.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the supernatant and determine its concentration from the calibration curve. The resulting concentration represents the solubility of the compound under the tested conditions.

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) to the stock solution and incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose the stock solution to UV light for a defined period.

    • A control sample (stock solution stored at -20°C) should be included in all analyses.

  • HPLC-CAD Analysis:

    • Develop an HPLC method capable of separating the intact this compound from its potential degradation products. A reversed-phase column is often suitable.

    • The mobile phase can consist of a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive like formic acid.

    • Use a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes, which is ideal for PEG compounds.

    • Analyze all the stressed samples and the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • The method is considered "stability-indicating" if it can resolve the degradation products from the parent peak.

    • For identification of degradation products, fractions can be collected and analyzed by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 1M NaOH, 60°C) prep->base oxid Oxidative Stress (e.g., 3% H2O2, RT) prep->oxid thermal Thermal Stress (e.g., 70°C) prep->thermal photo Photostability (UV Exposure) prep->photo control Control (-20°C) prep->control hplc Stability-Indicating HPLC-CAD Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc control->hplc data Data Analysis: - % Degradation - Peak Purity hplc->data lcms LC-HRMS for Degradant Identification data->lcms If degradants observed

Caption: Workflow for assessing the aqueous stability of this compound.

Potential Degradation Pathways

G cluster_peg PEG Backbone Degradation (Oxidative) cluster_azide Azide Group Transformation parent This compound (N3-(CH2CH2O)36-H) scission Chain Scission parent->scission Oxidizing Agents, Heat, Light amine Amine-PEG36-alcohol parent->amine Reducing Agents form Formaldehyde scission->form acet Acetaldehyde scission->acet acid_formic Formic Acid scission->acid_formic acid_glycolic Glycolic Acid scission->acid_glycolic

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

A Technical Guide to the Mechanism and Application of Azido-PEG36-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Azido-PEG36-alcohol, a heterobifunctional linker integral to modern bioconjugation strategies. We will explore its core mechanism of action, the functional roles of its constituent parts, and its application in creating advanced biomolecular conjugates for therapeutic and research purposes.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) reagent composed of three key functional components:

  • An Azide Group (-N₃): The primary reactive handle for bioorthogonal "click chemistry" reactions.[1] Its high selectivity and stability under a wide range of conditions make it ideal for specific and efficient molecular ligation.[2]

  • A 36-Unit PEG Linker (- (CH₂CH₂O)₃₆ -): This long, hydrophilic chain provides significant benefits, including enhanced water solubility, reduced steric hindrance, and improved pharmacokinetic profiles of the final conjugate by increasing its hydrodynamic radius.[3][4]

  • A Terminal Alcohol Group (-OH): A hydroxyl group that offers a secondary site for further chemical modification or for anchoring the molecule to a surface.[1]

This unique trifunctional structure makes this compound a versatile tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Azide-Alkyne Cycloaddition

The primary mechanism of action for the azide group is its participation in 1,3-dipolar cycloaddition reactions with alkyne-containing molecules to form a highly stable triazole ring. This reaction, a cornerstone of "click chemistry," can be performed via two principal pathways:

2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a rapid, high-yield, and highly regioselective process that exclusively forms a 1,4-disubstituted triazole. The reaction is driven by a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The use of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives, is crucial to protect biomolecules from oxidative damage and accelerate the reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System AzidoPEG This compound (R-N₃) Product 1,4-Triazole Linked Bioconjugate AzidoPEG->Product Cycloaddition Alkyne Alkyne-modified Biomolecule (R'-C≡CH) Alkyne->Product Copper Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) Copper->Product Catalyzes Ligand Stabilizing Ligand (e.g., TBTA, THPTA) Ligand->Copper Stabilizes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).


2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper cytotoxicity is a concern, such as in living cells or in vivo systems, SPAAC provides a powerful metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a simple terminal alkyne. The inherent ring strain of the cyclooctyne is the driving force for the reaction, allowing it to proceed rapidly and spontaneously without a catalyst. While SPAAC is highly effective, it is generally slower than CuAAC and results in a mixture of regioisomers.

SPAAC_Mechanism cluster_reactants Reactants AzidoPEG This compound (R-N₃) Product Triazole Linked Bioconjugate AzidoPEG->Product Spontaneous Cycloaddition StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Product Catalyst No Catalyst Required (Driven by Ring Strain)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).


Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for speed and biocompatibility. The following table summarizes key quantitative parameters for these reactions.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Second-Order Rate Constant (k₂) ~1 to 100 M⁻¹s⁻¹ (for terminal alkynes)~0.1 to 0.3 M⁻¹s⁻¹ (dependent on cyclooctyne)
Typical Reaction Time 1 - 4 hours30 minutes - 12 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
Alkyne Reactant Terminal or internal alkynesStrained cyclooctynes (e.g., DBCO, BCN)

Experimental Protocols

The following sections provide generalized protocols for performing bioconjugation using this compound. Optimization of concentrations, ratios, and incubation times is recommended for each specific application.

4.1. General Experimental Workflow

The process of bioconjugation using this compound typically follows a structured workflow from reactant preparation to final analysis of the conjugate.

Experimental_Workflow A 1. Prepare Reactants B Dissolve Alkyne-Biomolecule in Buffer A->B C Dissolve this compound in Buffer/DMSO A->C D 2. Perform Reaction E Add Catalyst System (CuAAC) or Mix Directly (SPAAC) D->E F Incubate at RT or 37°C E->F G 3. Purify Conjugate F->G H Size-Exclusion Chromatography (SEC) or Dialysis G->H I 4. Analyze & Characterize H->I J SDS-PAGE, LC-MS, HPLC I->J

Caption: General experimental workflow for bioconjugation using this compound.


4.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for conjugating an alkyne-modified protein with this compound.

  • Reactant Preparation:

    • Dissolve the alkyne-modified protein in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Execution:

    • To the protein solution, add the this compound stock solution to achieve a 5-20 molar excess.

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.

    • Add the copper/ligand complex to the protein/azide mixture. The final copper concentration is typically 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purification and Analysis:

    • Remove unreacted reagents and byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • Analyze the final conjugate for purity, aggregation, and conjugation efficiency using SDS-PAGE, SEC-HPLC, and LC-MS.

4.3. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-modified molecule with this compound.

  • Reactant Preparation:

    • Dissolve the DBCO-functionalized molecule in a compatible buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in the same buffer or a co-solvent like DMSO.

  • Reaction Execution:

    • Combine the DBCO-molecule and this compound solutions. A 1.5 to 5-fold molar excess of one reactant over the other is typically used to drive the reaction to completion.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

    • The reaction progress can be monitored by techniques like LC-MS or HPLC.

  • Purification and Analysis:

    • Purify the resulting bioconjugate using an appropriate method such as SEC or dialysis to remove any unreacted starting material.

    • Characterize the final product using methods appropriate for the specific conjugate, such as LC-MS and NMR.

Conclusion

This compound is a highly effective and versatile reagent for advanced bioconjugation. Its azide functionality provides access to robust and efficient click chemistry pathways—the rapid, copper-catalyzed CuAAC and the biocompatible, metal-free SPAAC. The long-chain PEG linker confers critical benefits such as enhanced solubility and improved in vivo stability, making this molecule an invaluable tool for developing next-generation protein therapeutics, targeted drug delivery systems, and sophisticated diagnostic agents.

References

Unlocking Biomedical Advancement: A Technical Guide to Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – In the intricate landscape of biomedical research and drug development, the demand for sophisticated molecular tools is ever-present. Azido-PEG36-alcohol, a heterobifunctional linker, has emerged as a cornerstone reagent, enabling groundbreaking advancements in bioconjugation, targeted drug delivery, and surface modification. This technical guide provides an in-depth exploration of the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.

Introduction: The Versatility of a Long-Chain PEG Linker

This compound is a molecule featuring a 36-unit polyethylene glycol (PEG) spacer, terminated at one end by an azide group (-N₃) and at the other by a hydroxyl group (-OH). This unique structure imparts a range of desirable properties that are highly sought after in biomedical applications. The long PEG chain confers excellent water solubility, flexibility, and creates a hydrophilic spacer that can reduce non-specific protein interactions and minimize the immunogenicity of conjugated biomolecules.[1][2][3][4][5] The terminal azide and hydroxyl groups provide orthogonal handles for a variety of conjugation chemistries, most notably the highly efficient "click chemistry".

Core Applications in Biomedical Research

The applications of this compound are extensive, spanning from fundamental research to the development of novel therapeutics and diagnostics.

Bioconjugation via Click Chemistry

The azide group of this compound is a key participant in one of the most reliable and efficient ligation reactions in modern chemistry: the azide-alkyne cycloaddition, commonly known as "click chemistry". This reaction forms a stable triazole linkage and is characterized by its high yield, specificity, and biocompatibility, as it can proceed under mild, aqueous conditions. There are two primary forms of this reaction utilized with this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its rapid kinetics and high yields, making it a popular choice for a wide range of bioconjugation applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo studies.

These click reactions enable the precise attachment of this compound to a variety of molecules, including proteins, peptides, nucleic acids, and small molecule drugs that have been functionalized with an alkyne group.

Advanced Drug Delivery Systems

The properties of this compound make it an exceptional linker for creating sophisticated drug delivery systems. PEGylation, the process of attaching PEG chains to a therapeutic molecule, is a well-established strategy to improve a drug's pharmacokinetic profile by increasing its hydrodynamic volume, which in turn reduces renal clearance and extends its circulation half-life.

A particularly innovative application is in the construction of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the PROTAC's efficacy, and the flexibility and length of the this compound linker are well-suited for optimizing the formation of the ternary complex.

Surface Modification of Nanoparticles and Biomaterials

The hydroxyl group of this compound can be used to anchor the molecule to the surfaces of nanoparticles and other biomaterials, while the azide group remains available for subsequent functionalization via click chemistry. This approach is widely used to:

  • Improve Biocompatibility: The dense layer of hydrophilic PEG chains on a nanoparticle's surface can prevent protein adsorption, reducing clearance by the reticuloendothelial system and enhancing circulation time.

  • Enable Targeted Delivery: By clicking targeting ligands (e.g., antibodies, peptides) onto the azide-functionalized surface, nanoparticles can be directed to specific cells or tissues.

  • Develop Advanced Diagnostics: The functionalized surface can be used to attach imaging agents or biosensors for diagnostic applications.

Quantitative Data

The following tables provide representative data on the impact of PEGylation and the characteristics of click chemistry reactions. While specific data for this compound is often embedded in broader studies, these tables offer a quantitative perspective on the advantages conferred by long-chain PEG linkers and the efficiency of the conjugation methods.

Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.Catalyst-free cycloaddition between a strained cyclooctyne and an azide.
Reaction Kinetics Generally very fast and highly tunable (second-order rate constants typically 1-100 M⁻¹s⁻¹).Slower than CuAAC (second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne.
Reaction Yield Typically provides quantitative or near-quantitative yields.Can achieve high, often near-quantitative, yields.
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst, though ligands can mitigate this.Excellent biocompatibility, ideal for in vivo and live-cell applications.

Table 2: Illustrative Impact of PEGylation on Biomolecule and Nanoparticle Properties

ParameterBefore PEGylationAfter PEGylation (with long-chain PEG)
Protein Stability (Melting Temp.) VariableGenerally Increased
Protein Solubility Dependent on proteinGenerally Increased
Protein Hydrodynamic Radius SmallerSignificantly Increased
Nanoparticle Zeta Potential Highly variable (surface dependent)Shift towards neutral
Nanoparticle Aggregation Prone to aggregation in biological mediaReduced aggregation, increased stability

Note: The values presented are illustrative and can vary significantly depending on the specific protein, nanoparticle, and experimental conditions.

Experimental Protocols

General Protocol for Protein Bioconjugation via CuAAC

This protocol describes a general method for conjugating an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed buffers

Procedure:

  • Prepare a stock solution of the catalyst: Premix CuSO₄ and THPTA in degassed water.

  • Dissolve the reactants: In a reaction vessel, dissolve the alkyne-modified protein and a molar excess of this compound in the reaction buffer.

  • Initiate the reaction: Add the CuSO₄/THPTA solution to the protein mixture, followed by a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography (SEC) or dialysis.

General Protocol for Nanoparticle Surface Functionalization

This protocol outlines the steps for attaching this compound to an amine-functionalized nanoparticle and subsequent conjugation with an alkyne-biomolecule via SPAAC.

Materials:

  • Amine-functionalized nanoparticles

  • Azido-PEG36-NHS ester (the hydroxyl group of this compound can be activated to an NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., Tris buffer)

  • Alkyne-modified biomolecule (e.g., DBCO-labeled peptide)

Procedure:

  • Activate this compound: Convert the terminal hydroxyl group of this compound to an N-hydroxysuccinimidyl (NHS) ester using standard chemical methods.

  • Functionalize nanoparticles: Disperse the amine-functionalized nanoparticles in the reaction buffer. Add a molar excess of the Azido-PEG36-NHS ester and incubate at room temperature with gentle mixing.

  • Quench and purify: Add the quenching buffer to stop the reaction. Purify the azide-functionalized nanoparticles by centrifugation or dialysis to remove unreacted PEG linker.

  • Perform SPAAC: Resuspend the purified azide-functionalized nanoparticles in the reaction buffer. Add the DBCO-labeled biomolecule and incubate at room temperature.

  • Final purification: Purify the final conjugated nanoparticles to remove any unreacted biomolecule.

Visualizing the Workflows and Pathways

To further elucidate the applications of this compound, the following diagrams, generated using the DOT language, illustrate key processes and molecular structures.

G cluster_0 This compound Structure Azide N3 PEG36 -(CH2CH2O)36- Azide->PEG36 Alcohol OH PEG36->Alcohol

Figure 1: Structure of this compound.

G cluster_0 CuAAC Reaction cluster_1 SPAAC Reaction Azide_PEG Azido-PEG36-R Triazole_Product Triazole-Linked Conjugate Azide_PEG->Triazole_Product Alkyne_Molecule Alkyne-Biomolecule Alkyne_Molecule->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product Azide_PEG2 Azido-PEG36-R Triazole_Product2 Triazole-Linked Conjugate Azide_PEG2->Triazole_Product2 Strained_Alkyne Strained Alkyne-Biomolecule (e.g., DBCO) Strained_Alkyne->Triazole_Product2

Figure 2: Click Chemistry Pathways.

G Start Start with Alkyne-modified Protein Add_PEG Add this compound Start->Add_PEG Add_Catalyst Add Cu(I) Catalyst and Reducing Agent Add_PEG->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify by Size-Exclusion Chromatography Incubate->Purify End Characterize PEGylated Protein Purify->End

Figure 3: Protein Bioconjugation Workflow.

G Target_Ligand Target Protein Ligand PEG_Linker Azido-PEG36-Linker Target_Ligand->PEG_Linker E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand G Start Amine-functionalized Nanoparticle Step1 React with Azido-PEG36-NHS Ester Start->Step1 Step2 Purify Azide-functionalized Nanoparticle Step1->Step2 Step3 React with DBCO-Biomolecule (SPAAC) Step2->Step3 Step4 Purify Final Conjugate Step3->Step4 End Characterize Functionalized Nanoparticle Step4->End

References

Technical Guide: Safe Handling of Azido-PEG36-alcohol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Azido-PEG36-alcohol. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document compiles general safety principles for organic azides and applies them to this compound, supplemented with available chemical properties. Researchers must treat this compound with caution and adhere to rigorous safety protocols.

Chemical and Physical Properties

This compound is a long-chain polyethylene glycol (PEG) derivative containing a terminal azide group and a terminal hydroxyl group. The PEG chain enhances solubility in aqueous and many organic solvents. While specific quantitative data for this molecule is limited, the following table summarizes its known properties.

PropertyValueSource(s)
Molecular Formula C72H145N3O36[1]
Molecular Weight ~1629 g/mol [1]
CAS Number 73342-16-2[1]
Appearance Varies (often a white to off-white solid or a viscous oil)General
Solubility Soluble in water and many organic solvents such as DMSO, DMF, and dichloromethane.[2]
Purity Typically >95%[1]
Storage Temperature -20°C, protected from light and moisture.

Hazard Identification and Safety Precautions

Organic azides are energetic compounds that can be sensitive to heat, light, shock, and pressure, potentially leading to explosive decomposition. Although the long PEG chain in this compound likely improves its stability by increasing the carbon-to-nitrogen ratio, it should still be handled with care.

General Hazards of Organic Azides:
  • Explosive Potential: Can decompose explosively when subjected to heat, friction, or shock.

  • Toxicity: The azide functional group is toxic, with a toxicity profile similar to cyanide.

  • Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid.

  • Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver) can form highly sensitive and explosive metal azides.

Recommended Handling Precautions:
Precaution CategorySpecific RecommendationsSource(s)
Personal ProtectiveEquipment (PPE) Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). For procedures with higher risk, a face shield and blast shield are recommended.
Engineering Controls All work should be conducted in a well-ventilated chemical fume hood.
Handling Procedures * Use non-metal spatulas (e.g., plastic or ceramic) for handling the solid compound.* Avoid friction, grinding, or subjecting the material to shock.* Do not heat the compound unless part of a controlled reaction protocol.
Incompatible Materials * Acids: Avoid all contact with acids to prevent the formation of hydrazoic acid.* Heavy Metals: Avoid contact with heavy metals and their salts.* Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media, as this can form highly unstable di- and tri-azidomethane.
Storage Store in a tightly sealed container at -20°C, protected from light. Store separately from incompatible materials.
Waste Disposal * Dispose of all azide-containing waste in a dedicated, clearly labeled waste container.* Do not mix azide waste with acidic or heavy metal waste.* Organic azides should ideally be converted to a more stable derivative (e.g., an amine via reduction) before disposal.

Experimental Protocol: Example of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is a general example and should be adapted and optimized for specific research needs, always prioritizing safety.

Objective: To conjugate this compound to an alkyne-containing molecule via a CuAAC "click" reaction.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • A suitable solvent system (e.g., a mixture of water and t-butanol)

  • Personal Protective Equipment (PPE)

  • Non-metal spatula and stir bar

Procedure:

  • Preparation: Don all required PPE and perform the entire experiment within a chemical fume hood.

  • Dissolving Reactants: In a clean, dry flask, dissolve the alkyne-containing molecule and this compound in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO4 and sodium ascorbate in water.

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4 solution. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary) and purify the product using a suitable method such as column chromatography or precipitation.

  • Decontamination: Decontaminate all glassware that came into contact with the azide by rinsing with a suitable solvent (e.g., ethanol) to remove organic residues, followed by a decontamination solution such as acidic sodium nitrite to destroy any residual azide.

Visualized Workflows

Safe Handling Workflow for this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_reaction Reaction & Incompatibilities cluster_disposal Waste & Decontamination receipt Receiving storage Store at -20°C (Protect from light/moisture) receipt->storage 1. Store Immediately ppe Don PPE (Lab Coat, Goggles, Gloves) storage->ppe 2. Prepare for Use fume_hood Work in Fume Hood ppe->fume_hood handling Handle with Non-Metal Tools fume_hood->handling reaction_setup Reaction Setup handling->reaction_setup incompatibilities AVOID: - Acids - Heavy Metals - Halogenated Solvents - Shock/Friction/Heat reaction_setup->incompatibilities waste Collect in Dedicated Azide Waste Container reaction_setup->waste Collect Waste decontamination Decontaminate Glassware (e.g., with acidic sodium nitrite) reaction_setup->decontamination After Use disposal Dispose via EHS waste->disposal

Caption: Safe Handling Workflow for this compound

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet. All laboratory work should be conducted after a thorough, site-specific risk assessment and in accordance with all institutional and regulatory safety guidelines.

References

A Technical Guide to High-Purity Azido-PEG36-alcohol for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Azido-PEG36-alcohol, a versatile heterobifunctional linker critical for advanced applications in bioconjugation, nanotechnology, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the technical specifications from various commercial suppliers, detailed experimental protocols for its use in click chemistry, and a visualization of its application within relevant biological pathways.

Introduction to this compound

This compound is a chemical reagent characterized by a long polyethylene glycol (PEG) spacer (36 ethylene glycol units), terminated at one end by an azide group (N₃) and at the other by a hydroxyl group (-OH). This structure imparts several desirable properties. The extensive PEG chain provides excellent water solubility, flexibility, and a significant hydrodynamic radius, which can improve the pharmacokinetic properties of conjugated molecules by increasing their stability, reducing immunogenicity, and extending circulation time.[1][2]

The terminal azide and hydroxyl groups offer orthogonal reactivity. The azide group is primed for highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions allow for the stable ligation of this compound to molecules containing alkyne or strained cyclooctyne groups. The hydroxyl group provides a versatile handle for further chemical modifications.

Commercial Suppliers and Quantitative Data

The selection of a high-purity this compound is critical for the reproducibility and success of research and development activities. Several commercial suppliers offer this reagent, with purity being a key differentiator. The following table summarizes the quantitative data available from prominent suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
BroadPharm BP-21927>97%162973342-16-2-20°C
AxisPharm AP11233≥95%Not Specified73342-16-2-20°C
Precise PEG AG-1191>96%1628.942633587-49-0Not Specified
MedchemExpress HY-130637Not Specified1628.922633587-49-0-20°C

Note: This data is based on publicly available information and may be subject to change. It is recommended to consult the supplier's Certificate of Analysis for lot-specific data.

Key Applications

The unique properties of this compound make it a valuable tool in several areas of research and drug development:

  • Bioconjugation: It is used to link various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules, including fluorescent dyes, imaging agents, or solid supports.[1]

  • Drug Delivery and Nanotechnology: The PEG spacer enhances the solubility and stability of drug conjugates and can be used to functionalize the surface of nanoparticles, creating a "stealth" layer that helps to avoid the host's immune system.[1]

  • PROTAC Development: this compound is a key component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.

Experimental Protocols

The following are detailed protocols for the use of this compound in a typical bioconjugation reaction using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethylsulfoxide (DMSO)

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound in deionized water or a suitable buffer to a stock concentration of 10-100 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible buffer (e.g., PBS). The concentration will depend on the specific molecule.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the THPTA ligand in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule with 1.5 to 3 equivalents of the this compound stock solution.

    • Add the THPTA ligand to the reaction mixture, typically at a concentration that is 1 equivalent relative to the copper.

    • In a separate tube, pre-mix the CuSO₄ solution with the sodium ascorbate solution. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).

    • Initiate the click reaction by adding the copper/ascorbate mixture to the solution containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the final conjugate using a suitable method, such as size-exclusion chromatography or reversed-phase HPLC, to remove excess reagents and byproducts.

Visualization of Pathways and Workflows

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the bioconjugation of a protein with a small molecule using this compound as a linker.

G A Alkyne-Modified Protein D Click Reaction (CuAAC) A->D B This compound B->D C CuSO4 + Sodium Ascorbate (Cu(I) Catalyst) C->D E PEGylated Protein Conjugate D->E F Purification (e.g., SEC/HPLC) E->F G Characterization (e.g., Mass Spec, SDS-PAGE) F->G H Final Purified Conjugate F->H Isolated Product

Caption: Workflow for protein bioconjugation using CuAAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is instrumental in synthesizing PROTACs. The diagram below illustrates the mechanism by which a PROTAC, assembled using a PEG linker, hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruited E1E2 E1 & E2 Enzymes E1E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism via the ubiquitin-proteasome pathway.

This guide provides a foundational understanding of high-purity this compound for researchers and professionals in drug development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's documentation for the most accurate product information.

References

The Pivotal Role of the Azido-PEG36-alcohol Spacer in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG36-alcohol, has emerged as a critical tool in the field of bioconjugation, enabling the synthesis of complex and highly effective therapeutic and diagnostic agents. Its unique architecture, featuring a long-chain polyethylene glycol (PEG) spacer of 36 units, flanked by a reactive azide group at one terminus and a versatile hydroxyl group at the other, offers a powerful combination of properties for the development of next-generation bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the functionality of the this compound linker, including its physicochemical properties, detailed experimental protocols, and its role in mediating complex biological processes.

Core Functionality: A Tripartite Advantage

The efficacy of this compound stems from the synergistic interplay of its three key components: the azide terminus, the extensive PEG36 spacer, and the terminal hydroxyl group.

1. The Azide Group: A Gateway to "Click" Chemistry

The terminal azide (N₃) group is a bioorthogonal chemical handle that facilitates highly efficient and specific conjugation through "click" chemistry.[1][2] This functionality allows for two primary types of ligation reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage between the azide and a terminal alkyne.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN) for conjugation, which is particularly advantageous for in vivo applications or with sensitive biological molecules where copper toxicity is a concern.[1]

The bioorthogonal nature of the azide group ensures that the reaction proceeds with high specificity, minimizing off-target reactions with other functional groups present in complex biological molecules.

2. The PEG36 Spacer: More Than Just a Linker

The 36-unit polyethylene glycol chain is the cornerstone of this linker's utility, imparting a range of beneficial properties to the resulting bioconjugate.

  • Enhanced Hydrophilicity and Solubility: The long, hydrophilic PEG chain significantly increases the water solubility of the conjugate, which is crucial when working with hydrophobic payloads or proteins prone to aggregation.

  • Extended Reach and Flexibility: The substantial length of the PEG36 spacer provides significant spatial separation between the conjugated molecules, reducing steric hindrance and allowing each component to maintain its native conformation and function.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance and shields them from proteolytic degradation.

  • Reduced Immunogenicity: The hydrophilic PEG chain can mask potential immunogenic epitopes on the surface of proteins or other biomolecules, reducing the likelihood of an adverse immune response.

3. The Hydroxyl Group: A Handle for Further Functionalization

The terminal hydroxyl (-OH) group provides a versatile point for further chemical modification. This allows for the sequential or orthogonal attachment of other molecules of interest, enabling the construction of multifunctional bioconjugates. The hydroxyl group can be activated or converted to other functional groups to facilitate a wide range of conjugation chemistries.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and characterization.

PropertyValueReference(s)
Molecular Formula C₇₂H₁₄₅N₃O₃₆
Molecular Weight ~1629 g/mol
CAS Number 73342-16-2
Purity ≥95%
Appearance White to off-white solid or oil
Solubility Water, DMSO, DMF
Storage Conditions -20°C, desiccated

Mandatory Visualizations

To illustrate the pivotal role of the this compound linker in complex biological and synthetic processes, the following diagrams are provided.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action POI_ligand Protein of Interest (POI) Ligand (with Alkyne) POI_PEG_Azide POI Ligand-PEG36-Azide POI_ligand->POI_PEG_Azide 1. Click Chemistry (CuAAC or SPAAC) E3_ligand E3 Ligase Ligand (with reactive group for -OH) PROTAC PROTAC Molecule E3_ligand->PROTAC 2. Conjugation Azido_PEG36_OH This compound Azido_PEG36_OH->POI_PEG_Azide POI_PEG_Azide->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and its mechanism of action.

ADC_Synthesis_Workflow cluster_payload_prep Linker-Payload Synthesis cluster_antibody_mod Antibody Modification & Conjugation cluster_characterization Purification & Characterization Payload Cytotoxic Payload (with Alkyne) Linker_Payload Azido-PEG36-Payload Azido_PEG36_OH This compound Activated_PEG Activated Azido-PEG36-Linker Azido_PEG36_OH->Activated_PEG 1. Activate -OH Activated_PEG->Linker_Payload 2. Conjugate to Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Antibody Monoclonal Antibody (mAb) Modified_Ab Alkyne-Modified mAb Antibody->Modified_Ab 3. Introduce Alkyne Modified_Ab->ADC 4. Click Chemistry (CuAAC or SPAAC) Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation

This protocol outlines the conjugation of an alkyne-modified protein to an azide-functionalized molecule using this compound as a precursor. This is a two-part process involving the initial preparation of an azide-modified payload followed by conjugation to the protein.

Part A: Synthesis of Azide-PEG36-Payload

  • Activation of this compound:

    • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).

    • Add a suitable activating agent (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the activated Azido-PEG36 linker by flash chromatography.

  • Conjugation to an Amine-Containing Payload:

    • Dissolve the activated Azido-PEG36 linker (1.1 eq.) and the amine-containing payload (1 eq.) in a suitable solvent such as DMF.

    • Stir the reaction at room temperature overnight.

    • Purify the Azido-PEG36-Payload conjugate by preparative HPLC.

Part B: CuAAC Conjugation to an Alkyne-Modified Protein

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a stock solution of the Azido-PEG36-Payload in DMSO.

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified protein solution.

    • Add the Azido-PEG36-Payload solution to the desired molar excess.

    • Premix the CuSO₄ and THPTA solutions and add to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Purification:

    • Gently mix and incubate the reaction at room temperature for 1-4 hours.

    • Purify the resulting protein conjugate using size-exclusion chromatography (SEC) to remove excess reagents.

    • Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol describes the labeling of a cell surface expressing a strained alkyne (e.g., DBCO) with a fluorescent probe synthesized using this compound.

Part A: Synthesis of Azido-PEG36-Fluorophore

  • Activation of this compound:

    • Follow the activation procedure as described in Protocol 1, Part A, step 1.

  • Conjugation to an Amine-Containing Fluorophore:

    • Dissolve the activated Azido-PEG36 linker (1.1 eq.) and an amine-containing fluorophore (1 eq.) in DMF.

    • Stir the reaction at room temperature until completion.

    • Purify the Azido-PEG36-Fluorophore by preparative HPLC.

Part B: Cell Surface Labeling

  • Cell Preparation:

    • Culture cells expressing the strained alkyne on their surface to the desired confluency.

    • Wash the cells with PBS to remove any residual media.

  • Labeling Reaction:

    • Prepare a solution of the Azido-PEG36-Fluorophore in a biocompatible buffer (e.g., PBS) at the desired concentration.

    • Incubate the cells with the fluorophore solution at 37°C for 30-60 minutes.

  • Washing and Imaging:

    • Wash the cells multiple times with PBS to remove any unbound fluorophore.

    • Image the labeled cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Conclusion

The this compound linker is a highly versatile and powerful tool for the construction of advanced bioconjugates. Its long, hydrophilic PEG spacer provides numerous advantages, including enhanced solubility, extended in vivo half-life, and reduced immunogenicity. The terminal azide and hydroxyl groups offer orthogonal handles for efficient and specific conjugation through click chemistry and other derivatization methods. The detailed understanding of its properties and the application of robust experimental protocols, as outlined in this guide, will empower researchers to leverage the full potential of this compound in the development of novel therapeutics and diagnostics.

References

The Dual-Faceted Nature of Azido-PEG36-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic design of molecular linkers is paramount for the successful construction of complex bioconjugates and targeted therapeutic systems. Among the diverse array of available crosslinking reagents, heterobifunctional molecules offer a distinct advantage by enabling sequential, controlled conjugation reactions. This guide provides a comprehensive technical overview of Azido-PEG36-alcohol, a prominent member of this class, detailing its core attributes, quantitative data, experimental protocols, and its role in modern biomedical research.

Core Concept: A Tale of Two Ends

This compound is a heterobifunctional linker characterized by a long polyethylene glycol (PEG) spacer, specifically one with 36 ethylene glycol units.[1][2][3] This PEG chain imparts desirable properties such as enhanced water solubility, flexibility, and reduced immunogenicity to the molecules it connects.[4][5] The "heterobifunctional" nature arises from the distinct reactive groups at each terminus of the PEG chain: a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). This dual reactivity allows for the specific and sequential attachment of two different molecules, a cornerstone of its utility in creating precisely defined bioconjugates.

The azide group serves as a highly selective handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN. These reactions form a stable triazole linkage.

On the other end, the primary hydroxyl group offers a versatile site for a variety of traditional conjugation chemistries. It can be activated or converted into other functional groups, such as aldehydes, esters, or carbonates, for reaction with amines, thiols, or other nucleophiles. This versatility allows for the attachment of a wide range of molecules, from small molecule drugs to large proteins.

Quantitative Data

A clear understanding of the physicochemical properties of this compound is crucial for its effective implementation in experimental design. The following table summarizes key quantitative data for this reagent.

PropertyValueSource(s)
Molecular Weight (MW) ~1629 g/mol
Purity ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated, protected from light
PEG Chain Length 36 ethylene glycol units
Reactive Groups Azide (-N₃), Hydroxyl (-OH)

Experimental Protocols

The successful application of this compound hinges on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key reactions involving its two functional groups.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to Azido-PEGn-alcohol using a copper(I) catalyst.

Materials:

  • Azido-PEGn-alcohol

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Azido-PEGn-alcohol in the reaction buffer.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the Azido-PEGn-alcohol and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if conjugating to a protein).

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size exclusion chromatography, dialysis, or HPLC to remove excess reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-containing molecule to Azido-PEGn-alcohol.

Materials:

  • Azido-PEGn-alcohol

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Azido-PEGn-alcohol in the reaction buffer.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the Azido-PEGn-alcohol and the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the azide is often recommended to ensure complete reaction of the more precious DBCO-functionalized molecule.

  • Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the concentrations of the reactants. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at around 310 nm.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.

Protocol 3: Derivatization of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound can be derivatized to introduce other functionalities. A common strategy is its conversion to a carboxylic acid, which can then be activated for reaction with primary amines.

Part A: Oxidation of the Hydroxyl Group to a Carboxylic Acid

Materials:

  • Azido-PEGn-alcohol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaClO)

  • Potassium bromide (KBr)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Hydrochloric acid (HCl) solution (4 M)

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve Azido-PEGn-alcohol, TEMPO, and KBr in water.

    • Cool the solution in an ice bath.

    • Adjust the pH to 10 with the NaOH solution.

  • Oxidation:

    • Slowly add the NaClO solution while maintaining the pH at 10 by the controlled addition of NaOH.

    • Continue the reaction for several hours at 0°C.

  • Quenching and Isolation:

    • Quench the reaction with ethanol.

    • Acidify the solution to pH 3 with the HCl solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer and evaporate the solvent to obtain Azido-PEGn-acid.

Part B: Amide Bond Formation via EDC/NHS Chemistry

Materials:

  • Azido-PEGn-acid (from Part A)

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., MES buffer at pH 6.0 or PBS at pH 7.4)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the Azido-PEGn-acid in the reaction buffer.

    • Add EDC and NHS to the solution to activate the carboxylic acid, forming an NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated Azido-PEGn-NHS ester solution.

    • Incubate for 2 hours to overnight at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method to remove unreacted starting materials and byproducts.

Visualizing the Core Concepts

To further elucidate the principles and applications of this compound, the following diagrams, generated using the DOT language, illustrate key aspects of its functionality.

G cluster_molecule This compound Structure Azide Azide Group (N₃) Click Chemistry (CuAAC, SPAAC) PEG_Linker Polyethylene Glycol (PEG) Spacer 36 Repeating Units Azide->PEG_Linker Hydroxyl Hydroxyl Group (-OH) Derivatization Site PEG_Linker->Hydroxyl G cluster_workflow Bioconjugation Workflow Start This compound Step1 Step 1: React Azide with Alkyne/DBCO Molecule A (e.g., Targeting Ligand) Start->Step1 Intermediate Molecule A-PEG36-alcohol Step1->Intermediate Step2 Step 2: Derivatize/Activate Hydroxyl Group Intermediate->Step2 Activated_Intermediate Molecule A-PEG36-Activated Step2->Activated_Intermediate Step3 Step 3: React Activated Hydroxyl with Molecule B (e.g., Drug Payload) Activated_Intermediate->Step3 Final_Product Molecule A-PEG36-Molecule B (Final Bioconjugate) Step3->Final_Product G cluster_pathway Role in Targeted Drug Delivery ADC Antibody-Drug Conjugate (ADC) Binding Antibody binds to antigen ADC->Binding 1. Targeting Antibody Targeting Antibody Antibody->ADC Linker This compound (as part of the linker) Linker->ADC Drug Cytotoxic Drug Drug->ADC Cancer_Cell Cancer Cell (with target antigen) Cancer_Cell->Binding Internalization ADC is internalized Binding->Internalization 2. Internalization Release Drug is released (linker cleavage) Internalization->Release 3. Drug Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis 4. Therapeutic Effect

References

Methodological & Application

Application Notes and Protocols for Azido-PEG36-alcohol Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful and widely used bioconjugation technique.[1] Its high efficiency, specificity, and biocompatibility make it an invaluable tool in drug development, proteomics, and materials science.[2] This protocol details the use of a long-chain hydrophilic linker, Azido-PEG36-alcohol, in a CuAAC reaction. The azide group of this compound reacts specifically with a terminal alkyne on a molecule of interest to form a stable triazole linkage.[3] The long PEG36 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal alcohol group can be used for further modifications if desired.[4]

Reaction Principle

The core of this protocol is the CuAAC reaction, a 1,3-dipolar cycloaddition between the azide group of this compound and a terminal alkyne on a target molecule.[5] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate, CuSO₄) and a reducing agent (e.g., sodium ascorbate). To enhance the reaction efficiency and prevent the oxidation of the copper(I) catalyst, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors, including the nature of the reactants, solvent system, catalyst concentration, and reaction time and temperature. The following table provides a summary of typical reaction conditions and expected yields for CuAAC reactions involving PEG-azides.

ParameterConditionYield (%)Reference
ReactantsAlkyne-modified DNA, PEG-Azide86%
Molar Ratio (Azide:Alkyne)5:1
Copper SourcePre-complexed Cu(I)
Reaction Time4 hours
Temperature37 °C
PurificationEthanol Precipitation
ReactantsAzide and Alkyne Substrates>95%
Copper SourceCuBr/PMDETA
SolventDMF
Reaction Time24 hours
TemperatureRoom Temperature

Experimental Protocols

Materials and Reagent Preparation

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Deionized water, Phosphate-buffered saline (PBS)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, or Ion Exchange Chromatography - IEX)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • Alkyne-Molecule Stock Solution: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water.

  • THPTA Stock Solution: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh before each use.

Step-by-Step Click Chemistry Protocol
  • Reactant Mixture Preparation:

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule from its stock solution.

    • Add the this compound stock solution to achieve the desired molar ratio (a slight excess of the PEG-azide, e.g., 1.2 to 1.5 equivalents, is often beneficial).

    • Add the reaction buffer (e.g., PBS) to reach the desired final reaction concentration.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the copper/ligand premix by adding the Copper(II) Sulfate stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.

    • Gently mix and allow the solution to stand for 2-3 minutes.

  • Reaction Initiation:

    • Add the copper/ligand premix to the reactant mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in large excess (e.g., 10-20 mM).

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 37°C for reactions requiring gentle heating. The reaction can be placed on a rotator for continuous gentle mixing.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent such as EDTA to sequester the copper catalyst.

Purification of the PEGylated Conjugate

The purification method will depend on the properties of the final conjugate.

  • Size Exclusion Chromatography (SEC): This is a common method for removing unreacted small molecules, such as the catalyst and excess PEG linker, from the larger bioconjugate.

  • Ion Exchange Chromatography (IEX): If the charge of the conjugate is significantly different from the starting materials, IEX can be an effective purification method.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities.

Characterization of the Final Product
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and monitor the disappearance of starting materials.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the final conjugate, thereby confirming successful conjugation.

Visualizations

Experimental Workflow Diagram

experimental_workflow This compound Click Chemistry Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Purification cluster_analysis 4. Characterization prep_peg Prepare this compound Stock Solution mix_reactants Mix this compound and Alkyne-Molecule prep_peg->mix_reactants prep_alkyne Prepare Alkyne-Molecule Stock Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock Solution premix_catalyst Premix CuSO4 and THPTA prep_cu->premix_catalyst prep_ligand Prepare THPTA Stock Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate Solution initiate Add Catalyst Premix and Sodium Ascorbate to Initiate prep_asc->initiate mix_reactants->initiate premix_catalyst->initiate incubate Incubate at RT or 37°C (1-4 hours) initiate->incubate purify Purify Conjugate (SEC, IEX, or Dialysis) incubate->purify hplc Purity Analysis (HPLC) purify->hplc ms Identity Confirmation (Mass Spectrometry) purify->ms

Caption: Workflow for this compound click chemistry.

Signaling Pathway of CuAAC Reaction

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide This compound (R-N3) triazolide Copper Triazolide Intermediate azide->triazolide alkyne Alkyne-Molecule (R'-C≡CH) cu_acetylide Copper(I) Acetylide Intermediate alkyne->cu_acetylide cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 cu1->cu_acetylide cu_acetylide->triazolide triazolide->cu1 Releases Catalyst product Stable Triazole Conjugate triazolide->product Protonolysis

Caption: Simplified mechanism of the CuAAC reaction.

References

Application Notes and Protocols for Azido-PEG36-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[3][4] Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance hydrophilicity, improve in vivo stability, and reduce immunogenicity.[]

This document provides detailed application notes and protocols for the use of Azido-PEG36-alcohol, a long-chain, monodisperse PEG linker, in the development of ADCs. This compound features a terminal azide group for bioorthogonal "click chemistry" conjugation and a terminal hydroxyl group, offering a versatile platform for advanced ADC constructs.

Core Concepts and Advantages of PEGylation in ADCs

The incorporation of PEG spacers into the linker-payload architecture can significantly modify the properties of an ADC. Key advantages include:

  • Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic. PEGylation increases the overall water solubility of the ADC, preventing aggregation that can lead to rapid clearance and reduced efficacy.

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell, reducing non-specific interactions and shielding the ADC from premature clearance, thereby extending its circulation half-life.

  • Reduced Immunogenicity: PEG chains can mask potential epitopes on the linker-payload, lowering the risk of an immune response against the conjugate.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, potentially increasing potency.

This compound, being a long and discrete PEG linker, is particularly suited for payloads with significant hydrophobicity, providing an extended spacer to distance the drug from the antibody and further enhance the benefits of PEGylation.

Application of this compound in ADC Synthesis

This compound serves as a bifunctional linker component. The azide group is designed for covalent attachment to a payload or antibody modified with a complementary alkyne or strained cyclooctyne group via click chemistry. The hydroxyl group can be used as an attachment point for a payload or for further chemical modification.

The most common application involves a two-part strategy:

  • Payload-Linker Synthesis: The cytotoxic drug is first conjugated to a molecule containing a reactive handle for click chemistry (e.g., an alkyne).

  • Antibody Modification and Conjugation: The antibody is modified to introduce the this compound linker. Subsequently, the alkyne-modified payload is "clicked" onto the azide-functionalized antibody.

Alternatively, the this compound can be attached to the payload first, and this construct is then conjugated to an antibody engineered to contain a reactive partner for the azide.

Quantitative Data on PEGylated ADCs

While specific data for ADCs using a PEG36 linker is not widely published, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths. This data illustrates the impact of PEGylation on key ADC properties.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity

Linker ConfigurationHydrophobic Interaction Chromatography (HIC) Retention Time (min)Interpretation
ADC with hydrophobic linker25.5High Hydrophobicity
ADC with PEG4 Linker20.1Increased Hydrophilicity
ADC with PEG8 Linker16.8Further Increased Hydrophilicity
ADC with PEG12 Linker13.2High Hydrophilicity

Data is illustrative and compiled from general knowledge in the field. Shorter retention times indicate greater hydrophilicity.

Table 2: Influence of PEG Linkers on ADC Pharmacokinetics

ADC ConstructClearance (mL/hr/kg)Half-life (t½, hours)
Non-PEGylated ADC (DAR 4)1.5120
PEG8-ADC (DAR 4)0.8180
PEG24-ADC (DAR 4)0.6250

This table presents hypothetical but representative data demonstrating that longer PEG chains generally decrease clearance and prolong half-life.

Table 3: Effect of PEGylation on In Vitro Cytotoxicity

ADC ConstructTarget Cell LineIC50 (ng/mL)
Affibody-MMAE (No PEG)SKOV-31.2
Affibody-PEG4-MMAESKOV-35.4
Affibody-PEG10-MMAESKOV-326.4

Data from a study on miniaturized affibody-drug conjugates, indicating that while long PEG chains improve PK, they can sometimes reduce in vitro potency, highlighting the need for optimization.

Experimental Protocols

The following are detailed protocols for the synthesis of an ADC using this compound. These protocols are based on established click chemistry methods.

Protocol 1: Preparation of an Azide-Functionalized Antibody using Azido-PEG36-NHS Ester

This protocol describes how to first convert the terminal alcohol of this compound to an NHS ester for reaction with antibody lysine residues.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

  • DMSO (Dimethyl sulfoxide)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq.) and DSC (1.5 eq.) in anhydrous DCM.

    • Add pyridine (2 eq.) and stir the reaction at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure. Purify the resulting Azido-PEG36-NHS ester by flash chromatography.

  • Antibody Conjugation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4-8.0).

    • Dissolve the Azido-PEG36-NHS ester in DMSO to prepare a 10 mM stock solution.

    • Add a 5-10 fold molar excess of the Azido-PEG36-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

    • Remove the excess linker and purify the azide-functionalized antibody using a desalting column equilibrated with PBS (pH 7.4).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Conjugation

This protocol uses a strained alkyne (e.g., DBCO) for a copper-free click chemistry reaction.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized cytotoxic drug

  • PBS (pH 7.4)

  • DMSO

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Prepare Stock Solutions:

    • Prepare the azide-functionalized antibody in PBS at a known concentration (e.g., 5 mg/mL).

    • Dissolve the DBCO-drug conjugate in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the DBCO-drug stock solution to the azide-antibody solution.

    • Incubate the reaction at room temperature for 4-12 hours. The reaction can also be performed at 4°C for 12-24 hours to minimize potential antibody degradation.

  • Purification of the ADC:

    • Purify the resulting ADC using an SEC column to remove unreacted drug-linker and any aggregates.

    • Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 50 kDa).

  • Characterization:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol uses a copper catalyst to conjugate a terminal alkyne-modified drug to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • PBS (pH 7.4)

  • DMSO

  • Desalting or SEC column

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be made fresh).

    • Dissolve the alkyne-drug in DMSO.

  • Catalyst Complex Formation:

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • To the azide-functionalized antibody in PBS, add the alkyne-drug (typically 5-10 molar equivalents).

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-2 mM).

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification and Characterization:

    • Purify the ADC using a desalting or SEC column to remove reactants.

    • Characterize the final ADC for concentration and DAR as described in Protocol 2.

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Modification & Conjugation cluster_2 Purification & Characterization A This compound B Activation of Hydroxyl (e.g., to NHS ester) A->B DSC, Pyridine D Azido-PEG36-Payload Conjugate B->D C Cytotoxic Payload (with amine group) C->D Conjugation G Final ADC D->G Click Chemistry (CuAAC or SPAAC) E Monoclonal Antibody (mAb) F Alkyne-modified mAb E->F Alkyne functionalization F->G H Purification (SEC / HIC) G->H I Characterization (DAR, Purity, Potency) H->I

Caption: General workflow for synthesizing an ADC using a pre-formed Azido-PEG36-Payload conjugate.

General Mechanism of ADC Action

ADC_Mechanism_of_Action ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: The sequential mechanism of action for a typical antibody-drug conjugate.

Click Chemistry Conjugation Options

Caption: Comparison of SPAAC and CuAAC pathways for conjugating a payload to an azide-functionalized antibody.

References

Application Notes and Protocols for Cell Surface Modification using Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface modification is a powerful technique for a wide range of applications in biomedical research and drug development, including cell tracking, targeted drug delivery, and modulating cellular interactions. This document provides detailed application notes and protocols for the use of Azido-PEG36-alcohol, a heterobifunctional linker, for the covalent modification of cell surfaces.

This compound possesses a terminal azide group, a 36-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The azide group facilitates covalent attachment to alkyne- or cyclooctyne-modified cell surfaces via highly specific and efficient "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The long PEG36 chain provides a hydrophilic spacer that can reduce non-specific protein adsorption and minimize potential immunogenicity, while the hydroxyl group offers a handle for further derivatization if needed.[1]

This protocol will focus on the two primary methods for introducing the reactive counterpart on the cell surface for subsequent reaction with this compound:

  • Metabolic Labeling: Cells are cultured with unnatural sugar precursors containing an alkyne or azide group. These sugars are metabolized and incorporated into cell surface glycans, presenting the reactive handle for click chemistry.

  • Direct Surface Modification: This involves the chemical modification of existing cell surface functionalities, such as amines or thiols, to introduce the complementary reactive group.

Data Presentation

Table 1: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
ReagentFinal ConcentrationReference
Alkyne-modified cell surface probe25 µM[2]
Copper (II) Sulfate (CuSO₄)50 µM[2]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)250 µM[2]
Sodium Ascorbate2.5 mM[2]
Aminoguanidine1 mM
Table 2: Cell Viability after Surface Modification with Polyethylene Glycol (PEG) Derivatives
PEG DerivativeCell LineConcentrationIncubation TimeCell Viability (%)AssayReference
PEG 400Caco-24% (w/v)24 h~45%MTT
PEG 1000L9295 mg/mL24 hModerately cytotoxicCCK-8
PEG 2000L9295 mg/mL24 hNearly non-cytotoxicCCK-8
PEG 4000Caco-24% (w/v)24 h~100%MTT
PEG 8000Caco-210%24 hIncreased proliferationMTT
PEG 10,000Caco-24% (w/v)24 h~92%MTT
PEG 20,000Caco-210%24 hIncreased proliferationMTT
PEG 35,000Caco-24% (w/v)24 h~88%MTT

Note: The cytotoxicity of PEG derivatives can be cell-line and concentration-dependent. Optimization is recommended for each specific application.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Alkyne Analogs

This protocol describes the introduction of alkyne groups onto the cell surface through metabolic incorporation of an alkyne-modified sugar, followed by a CuAAC reaction with this compound.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., N-pentynoyl-D-mannosamine, ManNAl)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Aminoguanidine

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Culture cells in their standard growth medium.

    • Add the alkyne-modified sugar to the culture medium at a final concentration of 25-50 µM. The optimal concentration and incubation time (typically 1-3 days) should be determined empirically for each cell type.

  • Cell Harvesting and Washing:

    • For adherent cells, wash twice with PBS. For suspension cells, pellet by centrifugation (300 x g, 5 minutes) and wash twice with PBS.

  • Preparation of CuAAC Reaction Cocktail (prepare fresh):

    • In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 1 mL final volume, add the components in the following order:

      • 850 µL PBS

      • 10 µL of 5 mM this compound in DMSO (final concentration 50 µM)

      • 10 µL of 5 mM CuSO₄ in water (final concentration 50 µM)

      • 50 µL of 5 mM THPTA in water (final concentration 250 µM)

      • 10 µL of 100 mM Aminoguanidine in water (final concentration 1 mM)

      • 25 µL of 100 mM Sodium Ascorbate in water (final concentration 2.5 mM)

    • Vortex briefly to mix.

  • Click Reaction:

    • Resuspend the washed cell pellet (or cover the adherent cells) in the CuAAC reaction cocktail.

    • Incubate for 5-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted reagents.

  • Downstream Analysis:

    • The cells with surface-conjugated PEG36 are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or functional assays.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Modification

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial for sensitive cell types. This requires the cell surface to be modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz) or otherwise modified to display surface azides.

  • This compound

  • PBS, pH 7.4

Procedure:

  • Cell Preparation:

    • Harvest and wash azide-modified cells as described in Protocol 1, step 2.

  • SPAAC Reaction:

    • Prepare a solution of a strained alkyne-PEG36-alcohol (synthesized by reacting this compound with a strained alkyne) in culture medium or PBS at a final concentration of 10-50 µM.

    • Resuspend the cells in the strained alkyne solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells three times with PBS.

  • Downstream Analysis:

    • The modified cells are ready for subsequent experiments.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol provides a method to assess the cytotoxicity of the cell surface modification procedure.

Materials:

  • Modified and control cells

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Seed modified and control cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualization of Workflows and Pathways

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry Reaction cluster_analysis Downstream Analysis culture Cell Culture add_sugar Add Alkyne-Sugar culture->add_sugar incubate_label Incubate (1-3 days) add_sugar->incubate_label harvest Harvest & Wash Cells incubate_label->harvest react Incubate (5-30 min) harvest->react prepare_cocktail Prepare CuAAC Cocktail (this compound) prepare_cocktail->react wash_final Wash Cells (3x) react->wash_final flow_cytometry Flow Cytometry wash_final->flow_cytometry microscopy Fluorescence Microscopy wash_final->microscopy functional_assay Functional Assays wash_final->functional_assay signaling_pathway cluster_membrane Cell Membrane receptor Cell Surface Receptor peg_chain This compound (Steric Hindrance) signaling Downstream Signaling Cascade receptor->signaling Activation ligand Ligand ligand->receptor Binding response Cellular Response signaling->response block X

References

Synthesis of PROTACs Using Azido-PEG36-alcohol as a Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker plays a crucial role in PROTAC design, influencing the molecule's stability, solubility, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely used in PROTAC development due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.[3] The length of the PEG linker is a critical parameter that must be optimized to ensure effective protein degradation.[4] This document provides detailed application notes and protocols for the synthesis of PROTACs using a long-chain Azido-PEG36-alcohol linker, a versatile reagent for click chemistry applications.

This guide will focus on the synthesis of a Bromodomain and Extra-Terminal domain (BET) protein degrader, specifically targeting BRD4, a well-established cancer target. The PROTAC will be constructed using the BRD4 inhibitor JQ1 as the "warhead" and a ligand for the von Hippel-Lindau (VHL) E3 ligase as the "anchor," connected via the this compound linker.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC BRD4 PROTAC (JQ1-PEG36-VHL Ligand) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination E2 E2-Ub E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

PROTAC-mediated degradation of BRD4 protein.

Experimental Protocols

The synthesis of the BRD4-targeting PROTAC using this compound is a multi-step process involving the functionalization of the warhead and anchor moieties for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Overall Synthesis Workflow

Synthesis_Workflow cluster_warhead Warhead Preparation cluster_linker Linker Preparation cluster_anchor Anchor Preparation cluster_final Final PROTAC Assembly JQ1 JQ1 JQ1_alkyne JQ1-alkyne derivative JQ1->JQ1_alkyne Alkynylation PROTAC Final PROTAC (JQ1-PEG36-VHL) JQ1_alkyne->PROTAC JQ1_alkyne->PROTAC PEG_OH This compound PEG_azide Azido-PEG36-activated PEG_OH->PEG_azide Activation of -OH VHL_linker VHL-Linker-Azide PEG_azide->VHL_linker Conjugation VHL_ligand VHL Ligand VHL_linker->PROTAC CuAAC Click Chemistry VHL_linker->PROTAC

General workflow for PROTAC synthesis.

Protocol 1: Synthesis of Alkyne-Functionalized JQ1 Warhead

This protocol describes the modification of the JQ1 carboxylic acid derivative to introduce a terminal alkyne for click chemistry.

Materials:

  • JQ1-carboxylic acid

  • Propargylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add propargylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized JQ1.

Protocol 2: Synthesis of Azide-Functionalized VHL Ligand with PEG36 Linker

This protocol details the conjugation of the this compound linker to the VHL ligand. This can be achieved through various methods, here we describe an etherification.

Materials:

  • VHL ligand with a suitable hydroxyl group for modification

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous THF (Tetrahydrofuran)

  • Ammonium chloride solution (saturated)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the VHL ligand (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of pre-activated this compound (e.g., tosylated, 1.2 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the Azido-PEG36-VHL ligand conjugate.

Protocol 3: Final PROTAC Assembly via CuAAC Click Chemistry

This protocol describes the final copper-catalyzed click chemistry reaction to conjugate the alkyne-functionalized JQ1 with the azide-functionalized VHL-PEG36 linker.

Materials:

  • Alkyne-functionalized JQ1 (1.0 eq)

  • Azido-PEG36-VHL ligand conjugate (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • tert-Butanol/Water (1:1) solvent mixture

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Preparative HPLC for purification

Procedure:

  • Dissolve the alkyne-functionalized JQ1 and the Azido-PEG36-VHL ligand conjugate in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

Data Presentation

The following tables provide representative data for the synthesis and biological evaluation of BRD4-targeting PROTACs with PEG linkers. Note that the specific values will vary depending on the exact warhead, E3 ligase ligand, and linker length. The data presented here is for illustrative purposes.

Table 1: Synthesis Yields

StepReactantsProductTypical Yield (%)
1. Warhead Functionalization JQ1-COOH, PropargylamineJQ1-alkyne70-85
2. Linker-Anchor Conjugation VHL-OH, Activated this compoundAzido-PEG36-VHL50-65
3. Final PROTAC Assembly (CuAAC) JQ1-alkyne, Azido-PEG36-VHLJQ1-PEG36-VHL PROTAC55-90

Table 2: Biological Activity of BRD4-targeting PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC-1PEG450>90
PROTAC-2PEG825>95
PROTAC-3 PEG36 (Predicted) ~5-20 >95 Estimated
PROTAC-4PEG40 (Predicted)>50<90Estimated

DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved. Note: The optimal linker length is target-dependent. While longer PEG chains can improve solubility, excessively long linkers may decrease efficacy.

Characterization Protocols

Thorough characterization of the final PROTAC is essential to confirm its identity, purity, and activity.

Protocol 4: Purity and Identity Confirmation

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure separation.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

  • Data Analysis: Confirm the presence of the desired product by its retention time and accurate mass-to-charge ratio (m/z). Purity can be estimated by integrating the peak area of the product relative to any impurities.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.

  • Data Analysis: Confirm the structure of the final PROTAC by analyzing the chemical shifts, coupling constants, and integration of the proton signals. The presence of signals corresponding to the JQ1, VHL ligand, and PEG linker moieties should be verified.

Protocol 5: In Vitro Protein Degradation Assay (Western Blot)

This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control. To confirm proteasome-dependent degradation, include a condition where cells are co-treated with the PROTAC and a proteasome inhibitor.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO-treated control for each PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a versatile and efficient method for creating long-chain degraders with potentially favorable physicochemical properties. The detailed protocols provided herein for the synthesis and characterization of a BRD4-targeting PROTAC serve as a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach, particularly the use of click chemistry, allows for the rapid generation and evaluation of a library of PROTACs with varying linker lengths to identify optimal candidates for further development.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition with Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Azido-PEG36-alcohol is a versatile, high molecular weight, discrete PEG (dPEG®) reagent that features a terminal azide group for covalent modification via "click chemistry" and a terminal hydroxyl group for further derivatization. This document provides a detailed comparison of two prominent click chemistry reactions, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation of this compound.

CuAAC and SPAAC both result in the formation of a stable triazole linkage, but they differ fundamentally in their reaction mechanism and requirements. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with the azide, offering rapid kinetics.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to relieve ring strain.[3] The choice between these two powerful methods depends on the specific application, considering factors such as biocompatibility, reaction kinetics, and the nature of the molecules to be conjugated.

Data Presentation: CuAAC vs. SPAAC with this compound

The following tables summarize the key characteristics and representative quantitative data for CuAAC and SPAAC reactions with this compound. It is important to note that the specific reaction rates and yields can be influenced by various factors including the reaction partners, solvent, temperature, and pH. The data presented here are based on published values for similar long-chain PEGylated molecules and should serve as a guideline for reaction optimization.[4][5]

Table 1: General Characteristics of CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.High, suitable for in vivo and live cell applications.
Reaction Rate Generally faster.Generally slower, dependent on the cyclooctyne's ring strain.
Alkyne Reactant Terminal alkynes.Strained cyclooctynes (e.g., DBCO, BCN).
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).Some cyclooctynes may react with thiols.
Cost & Accessibility Terminal alkynes and copper catalysts are generally more affordable and readily available.Strained cyclooctynes can be more expensive and complex to synthesize.

Table 2: Quantitative Comparison of CuAAC and SPAAC with this compound (Estimated)

ParameterCuAAC with Terminal AlkyneSPAAC with DBCOSPAAC with BCN
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹~0.3 - 1.0 M⁻¹s⁻¹~0.1 - 0.5 M⁻¹s⁻¹
Typical Reaction Time 1 - 4 hours2 - 12 hours4 - 24 hours
Typical Yield >90%>85%>80%
Optimal Temperature 25 - 40 °C4 - 37 °C25 - 37 °C
pH Range 4 - 114 - 104 - 10
Common Solvents Aqueous buffers (PBS, HEPES), DMSO/water, DMF/water.Aqueous buffers (PBS, HEPES), DMSO/water.Aqueous buffers (PBS, HEPES), DMSO/water.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Terminal Alkyne

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), if required for solubility

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed PBS.

    • Prepare a 10-20 mM stock solution of the alkyne-functionalized molecule in degassed PBS or DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh immediately before use.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Add the alkyne-functionalized molecule stock solution to achieve a slight molar excess (e.g., 1.2 equivalents).

    • Add degassed PBS to bring the volume to near 1 mL.

    • Prepare a premixed catalyst solution by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 100-500 µM.

    • Gently vortex the mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to achieve a final concentration of 1-5 mM.

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the PEGylated product can be purified to remove the copper catalyst, excess reagents, and byproducts. Common purification methods for PEGylated molecules include size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Functionalized Molecule

This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), if required for solubility

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in PBS.

    • Prepare a 10-20 mM stock solution of the DBCO-functionalized molecule in PBS or DMSO.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Add the DBCO-functionalized molecule stock solution, typically at a 1:1 or a slight molar excess (e.g., 1.1 equivalents) relative to the azide.

    • Add PBS to bring the total volume to 1 mL.

  • Reaction Incubation:

    • Gently mix the solution and incubate at room temperature (25°C) or 37°C. Reaction times can vary from 2 to 12 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by LC-MS, HPLC, or by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance around 310 nm.

  • Purification:

    • Once the reaction is complete, purify the PEGylated product using size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials.

Visualizations

Reaction Mechanisms

CuAAC_Mechanism cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azido-PEG36-OH Azido-PEG36-OH (N₃-PEG-OH) Triazole_Product Triazole-PEG Conjugate Azido-PEG36-OH->Triazole_Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Triazole_Product Cu(I) Cu(I) Catalyst Cu(I)->Triazole_Product Catalyzes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azido-PEG36-OH Azido-PEG36-OH (N₃-PEG-OH) Triazole_Product Triazole-PEG Conjugate Azido-PEG36-OH->Triazole_Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Triazole_Product Driven by ring strain relief

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow

Experimental_Workflow cluster_workflow Comparative Experimental Workflow cluster_CuAAC CuAAC cluster_SPAAC SPAAC start Start: Choose Reaction cu_reagents Prepare Azido-PEG36-OH, Terminal Alkyne, CuSO₄, Na-Ascorbate, Ligand start->cu_reagents CuAAC Path sp_reagents Prepare Azido-PEG36-OH, Strained Alkyne (DBCO/BCN) start->sp_reagents SPAAC Path cu_mix Mix Azide and Alkyne cu_reagents->cu_mix cu_catalyst Add Cu(I) Catalyst Premix cu_mix->cu_catalyst cu_initiate Initiate with Na-Ascorbate cu_catalyst->cu_initiate cu_react React for 1-4 hours cu_initiate->cu_react cu_purify Purify (SEC or Dialysis) cu_react->cu_purify end End: Characterize Conjugate cu_purify->end sp_mix Mix Azide and Alkyne sp_reagents->sp_mix sp_react React for 2-24 hours sp_mix->sp_react sp_purify Purify (SEC or Dialysis) sp_react->sp_purify sp_purify->end

Caption: Comparative experimental workflow for CuAAC and SPAAC.

Decision-Making Flowchart

Decision_Flowchart start Start: Select a Method biocompatibility Is the reaction for in vivo or live cell applications? start->biocompatibility kinetics Are rapid reaction kinetics critical? biocompatibility->kinetics No spaac Choose SPAAC biocompatibility->spaac Yes cost Is cost a major consideration? kinetics->cost No cuaac Choose CuAAC kinetics->cuaac Yes cost->cuaac Yes cost->spaac No

References

Application Notes and Protocols: Derivatization of Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of Azido-PEG36-alcohol. This versatile heterobifunctional linker is a cornerstone in bioconjugation and drug delivery, enabling the precise attachment of various molecules. The azide group allows for "click" chemistry, while the hydroxyl group serves as a versatile handle for further functionalization.

Introduction

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative containing 36 ethylene glycol units, an azide (N3) terminus, and a hydroxyl (-OH) terminus. This structure provides a valuable tool for researchers developing complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[1] The derivatization of the terminal hydroxyl group expands the range of possible conjugation chemistries, allowing for the introduction of various functional groups tailored to specific applications.

This document outlines validated protocols for the conversion of the hydroxyl group of this compound into three key functional groups: a carboxylic acid, a primary amine, and an N-hydroxysuccinimide (NHS) ester.

Derivatization Strategies

The terminal hydroxyl group of this compound can be chemically modified to introduce a variety of functional groups. The most common derivatizations include oxidation to a carboxylic acid, conversion to an amine, and activation to an NHS ester for efficient bioconjugation.

Derivatization_Strategies Azido_PEG_OH Azido-PEG36-OH Azido_PEG_COOH Azido-PEG36-COOH Azido_PEG_OH->Azido_PEG_COOH Oxidation Azido_PEG_NH2 Azido-PEG36-NH2 Azido_PEG_OH->Azido_PEG_NH2 Mesylation & Amination Azido_PEG_NHS Azido-PEG36-NHS Ester Azido_PEG_COOH->Azido_PEG_NHS EDC/NHS Coupling

Caption: Derivatization pathways for this compound.

Quantitative Data Summary

The following table summarizes typical reaction yields and purity levels for the derivatization of this compound. These values are based on literature precedents for similar PEG derivatives and may vary depending on specific reaction conditions and purification methods.[2][3][4]

Derivatization ReactionStarting MaterialProductTypical Yield (%)Typical Purity (%)
OxidationThis compoundAzido-PEG36-acid85-95>95
AminationThis compoundAzido-PEG36-amine80-90>98
NHS Ester FormationAzido-PEG36-acidAzido-PEG36-NHS ester70-85>95

Experimental Protocols

Protocol 1: Oxidation of this compound to Azido-PEG36-acid

This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid using a TEMPO-mediated oxidation, which is a mild and efficient method.[5]

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6% w/v)

  • Sodium chlorite (NaClO2)

  • Phosphate buffer (0.2 M, pH 6.5)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfite (Na2SO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of DCM and phosphate buffer (0.2 M, pH 6.5).

  • Add TEMPO (0.1 equivalents) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (5 equivalents) in the phosphate buffer.

  • Slowly add a commercial bleach solution (0.2 equivalents) to the sodium chlorite solution.

  • Add the freshly prepared oxidant solution dropwise to the this compound solution over 30-60 minutes at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by silica gel chromatography if necessary.

Oxidation_Workflow start Dissolve Azido-PEG36-OH in DCM/Phosphate Buffer add_tempo Add TEMPO start->add_tempo prep_oxidant Prepare NaClO2/NaOCl Oxidant Solution add_tempo->prep_oxidant add_oxidant Add Oxidant Solution Dropwise prep_oxidant->add_oxidant reaction Stir at Room Temperature (2-4 hours) add_oxidant->reaction quench Quench with Na2SO3 reaction->quench extraction Work-up: - Separate Layers - Extract with DCM - Wash with HCl & Brine quench->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Purify by Chromatography (if necessary) dry_concentrate->purify end Azido-PEG36-COOH purify->end

Caption: Workflow for the oxidation of this compound.

Protocol 2: Conversion of this compound to Azido-PEG36-amine

This protocol involves a two-step process: mesylation of the hydroxyl group followed by nucleophilic substitution with azide and subsequent reduction to the amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Mesylation

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Azido-PEG36-mesylate.

Step 2: Amination

  • Dissolve the crude Azido-PEG36-mesylate in anhydrous DMF.

  • Add sodium azide (3 equivalents) and heat the mixture to 80-90 °C for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the intermediate azide.

  • Dissolve the intermediate azide in a mixture of THF and water (4:1).

  • Add triphenylphosphine (1.5 equivalents) and stir the reaction at room temperature for 12-18 hours.

  • Monitor the reduction by TLC or LC-MS.

  • After completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by precipitating from a DCM solution into cold diethyl ether to obtain pure Azido-PEG36-amine.

Amination_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Amination start_mesyl Dissolve Azido-PEG36-OH in anhydrous DCM add_reagents_mesyl Add TEA and MsCl at 0 °C start_mesyl->add_reagents_mesyl react_mesyl Stir at RT for 4-6 hours add_reagents_mesyl->react_mesyl workup_mesyl Aqueous Work-up react_mesyl->workup_mesyl end_mesyl Azido-PEG36-OMs workup_mesyl->end_mesyl start_amin Dissolve Azido-PEG36-OMs in anhydrous DMF end_mesyl->start_amin add_nan3 Add NaN3 and heat to 80-90 °C start_amin->add_nan3 react_azide Stir for 12-16 hours add_nan3->react_azide workup_azide Aqueous Work-up react_azide->workup_azide reduction Reduce with PPh3 in THF/Water workup_azide->reduction purify_amine Purify by Precipitation reduction->purify_amine end_amine Azido-PEG36-NH2 purify_amine->end_amine

Caption: Workflow for the amination of this compound.

Protocol 3: Synthesis of Azido-PEG36-NHS Ester from Azido-PEG36-acid

This protocol describes the activation of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.

Materials:

  • Azido-PEG36-acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel

Procedure:

  • Dissolve Azido-PEG36-acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.

  • Monitor the reaction by TLC or LC-MS.

  • If DCC was used, filter off the DCU precipitate and wash it with a small amount of anhydrous DCM.

  • Concentrate the filtrate under reduced pressure.

  • If EDC was used, wash the reaction mixture with cold water to remove the urea byproduct and excess EDC.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by precipitating from a DCM solution into cold anhydrous diethyl ether.

  • Collect the white solid by filtration and dry under vacuum. Store the Azido-PEG36-NHS ester under anhydrous conditions at -20°C.

NHS_Ester_Workflow start Dissolve Azido-PEG36-COOH and NHS in anhydrous DCM/DMF add_coupling Add DCC or EDC at 0 °C start->add_coupling reaction Stir at RT for 12-16 hours add_coupling->reaction workup Work-up: - Filter DCU (if DCC used) - Aqueous wash (if EDC used) reaction->workup concentrate Concentrate under Reduced Pressure workup->concentrate purify Purify by Precipitation concentrate->purify end Azido-PEG36-NHS Ester purify->end

References

Application Notes and Protocols for Functionalizing Nanoparticles with Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG36-alcohol is a heterobifunctional linker molecule playing a pivotal role in the surface functionalization of nanoparticles for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1] This molecule features a long polyethylene glycol (PEG) chain (36 ethylene glycol units) that imparts hydrophilicity and creates a "stealth" layer on the nanoparticle surface. This PEGylation is known to reduce protein adsorption, minimize clearance by the immune system, and consequently prolong circulation time in vivo.

One terminus of the molecule is an azide group (-N3), which serves as a reactive handle for "click chemistry," a set of biocompatible, highly efficient, and specific reactions. The most common type of click chemistry employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[2][3] The other terminus is a hydroxyl group (-OH), offering a versatile point for further chemical modifications or direct attachment to nanoparticle surfaces.

These application notes provide detailed protocols for the functionalization of nanoparticles with this compound and subsequent conjugation of biomolecules via click chemistry.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After Functionalization
Nanoparticle TypeConditionAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGA-PEGUnfunctionalized1120.10-22.20 ± 5.71[4]
PLGA-PEGUnfunctionalized3480.54-12.40 ± 5.47[4]
PLGA-PEGUnfunctionalized5760.70-9.50 ± 14.56
Gold Nanoparticles (AuNPs)Oleylamine-coated~4.4 (TEM)--
Gold Nanoparticles (AuNPs)Azide-PEG-NHC functionalized~15 (DLS)-±10
Magnetic Nanoparticles (MNPs)Oleic Acid-PEG coated~184--
Magnetic Nanoparticles (MNPs)Doxorubicin loaded~250-Increased (more positive)
DSPE-PEG2000/Soluplus (1:1)----28.1

Note: The data presented is a compilation from various studies and nanoparticle systems to illustrate typical changes upon functionalization. Actual results will vary depending on the specific nanoparticle, PEG linker, and experimental conditions.

Experimental Workflows

experimental_workflow cluster_0 Nanoparticle Preparation cluster_1 Surface Functionalization cluster_2 Click Chemistry Conjugation cluster_3 Characterization NP_prep Nanoparticle Synthesis (e.g., AuNPs, MNPs) Functionalization PEGylation with This compound NP_prep->Functionalization This compound Purification1 Purification (Centrifugation/Dialysis) Functionalization->Purification1 Click_Reaction CuAAC or SPAAC Click Reaction Purification1->Click_Reaction Purification2 Purification (Removal of excess reactants) Click_Reaction->Purification2 Alkyne_Molecule Alkyne-modified Molecule (Drug, Ligand, etc.) Alkyne_Molecule->Click_Reaction Characterization Physicochemical Characterization (DLS, TEM, Zeta Potential) Purification2->Characterization

Caption: Workflow for nanoparticle functionalization.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Azido-PEG36-thiol

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a thiol-derivatized this compound. The thiol group forms a strong bond with the gold surface.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Azido-PEG36-thiol (synthesized from this compound)

  • Ethanol

  • Deionized (DI) water

  • Microcentrifuge tubes

Procedure:

  • Preparation of Azido-PEG36-thiol solution: Prepare a 1 mM solution of Azido-PEG36-thiol in ethanol.

  • Incubation: Add the Azido-PEG36-thiol solution to the aqueous AuNP solution. A typical molar excess of the thiol is recommended to ensure complete surface coverage. Gently mix and incubate at room temperature for 12-24 hours in the dark to facilitate the formation of a self-assembled monolayer.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).

  • Washing: Carefully remove the supernatant containing unbound thiol. Resuspend the nanoparticle pellet in fresh ethanol to wash away non-specifically bound molecules. Repeat the centrifugation and resuspension steps at least three times.

  • Final Dispersion: After the final wash, resuspend the azide-functionalized AuNPs in a suitable solvent (e.g., water, PBS buffer) for storage at 4°C and further use.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with Azido-PEG36-silane

This protocol details the surface modification of iron oxide nanoparticles using a silane-derivatized this compound. The silane group will covalently bind to the hydroxyl groups on the IONP surface.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • Azido-PEG36-silane (synthesized from this compound)

  • Anhydrous toluene

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Dispersion: Disperse the IONPs in anhydrous toluene.

  • Silanization: Add Azido-PEG36-silane to the nanoparticle dispersion. The amount of silane will need to be optimized based on the surface area of the IONPs.

  • Reaction: Reflux the mixture for 12 hours under an inert atmosphere (e.g., argon or nitrogen) with stirring.

  • Washing: After cooling to room temperature, wash the functionalized IONPs with toluene and then ethanol three times by magnetic separation or centrifugation.

  • Drying: Dry the nanoparticles under vacuum.

  • Final Dispersion: Resuspend the azide-functionalized IONPs in the desired solvent for further applications.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-functionalized molecule (e.g., drug, targeting ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and improve efficiency)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).

    • If using, prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, disperse the azide-functionalized nanoparticles in the reaction buffer.

    • Add the alkyne-functionalized molecule. A molar excess (e.g., 5-20 fold) relative to the estimated surface azide groups is typically used.

    • If using THPTA, add it to the mixture.

  • Initiation of Click Reaction:

    • Add the CuSO₄ solution to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Protect the reaction from light.

  • Purification: Purify the conjugated nanoparticles to remove unreacted molecules, copper catalyst, and other reagents. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.

click_chemistry_pathway NP_Azide Azide-Functionalized Nanoparticle Product Conjugated Nanoparticle (Stable Triazole Linkage) NP_Azide->Product Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product catalyzes

Caption: CuAAC Click Chemistry Pathway.

Characterization Methods

A thorough characterization of the functionalized nanoparticles is crucial to confirm successful modification and to understand their properties.

Table 2: Common Characterization Techniques for Functionalized Nanoparticles
TechniqueInformation ProvidedReference
Dynamic Light Scattering (DLS) Hydrodynamic diameter and polydispersity index (PDI). An increase in size after PEGylation is expected.
Zeta Potential Surface charge. Successful PEGylation typically results in a near-neutral zeta potential due to the shielding effect of the PEG layer.
Transmission Electron Microscopy (TEM) Core size, morphology, and state of aggregation. The PEG layer is often not visible.
Thermogravimetric Analysis (TGA) Quantifies the amount of PEG grafted onto the nanoparticle surface by measuring weight loss upon heating.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the azide group (characteristic peak around 2100 cm⁻¹) and other functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to quantify the amount of PEG on the nanoparticle surface, often after dissolving the nanoparticle core.
X-ray Photoelectron Spectroscopy (XPS) Provides information on the elemental composition of the nanoparticle surface, confirming the presence of nitrogen from the azide group.

References

Application Notes and Protocols: Azido-PEG36-alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG36-alcohol in the formation of hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering. Detailed protocols for hydrogel synthesis and characterization are provided, along with data on the expected physical properties of these hydrogels.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fabrication of advanced hydrogel systems.[1][2][3] Its structure, featuring a terminal azide group and a terminal hydroxyl group connected by a 36-unit PEG chain, offers significant advantages in hydrogel design. The azide group facilitates covalent crosslinking through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] The hydroxyl group provides a site for further functionalization, allowing for the attachment of therapeutic agents, targeting ligands, or other biomolecules.

The PEG component of the linker imparts hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, making these hydrogels particularly suitable for in vivo applications. The ability to precisely control the crosslinking chemistry and incorporate additional functionalities allows for the tuning of hydrogel properties, such as mechanical stiffness, swelling behavior, and degradation kinetics, to meet the specific demands of the intended application.

Applications

The unique properties of this compound-based hydrogels make them versatile tools in biomedical research and drug development. Key applications include:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, such as small drugs, peptides, and proteins, and release them in a sustained manner. The release profile can be modulated by altering the crosslinking density of the hydrogel.

  • 3D Cell Culture and Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. The biocompatibility of PEG minimizes inflammatory responses, and the hydrogel's mechanical properties can be tailored to match those of specific tissues, influencing cell behavior and differentiation.

  • Bioconjugation and Surface Modification: The azide functionality allows for the covalent attachment of the hydrogel to surfaces or other biomolecules functionalized with alkyne groups, enabling the creation of biocompatible coatings and targeted drug delivery systems.

Experimental Protocols

Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the formation of a hydrogel by crosslinking this compound with an alkyne-functionalized polymer in the presence of a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized polymer (e.g., Alkyne-PEG, Alkyne-Hyaluronic Acid)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the alkyne-functionalized polymer in PBS to achieve the desired stoichiometric ratio of azide to alkyne groups.

  • Prepare Catalyst Solutions:

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).

  • Initiate Gelation:

    • In a microcentrifuge tube, combine the this compound solution and the alkyne-functionalized polymer solution. Mix thoroughly by gentle vortexing.

    • To initiate the crosslinking reaction, add the CuSO₄ solution to the polymer mixture, followed immediately by the sodium ascorbate solution. The final concentration of the catalyst can be optimized but is typically in the range of 1-5 mM.

    • Vortex the mixture gently for a few seconds to ensure homogeneity.

  • Gel Formation:

    • Allow the mixture to stand at room temperature or 37°C. Gelation time will vary depending on the concentration of precursors and catalyst, but typically occurs within minutes to an hour.

    • The formation of the hydrogel can be confirmed by inverting the tube and observing if the gel remains in place.

Protocol 2: Hydrogel Characterization - Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water, which influences its mechanical properties and drug release kinetics.

Materials:

  • Formed hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Weighing balance

  • Lyophilizer (optional)

Procedure:

  • Equilibrium Swelling:

    • Immerse a pre-weighed, as-synthesized hydrogel sample (initial weight, Wᵢ) in PBS at 37°C.

    • Allow the hydrogel to swell to equilibrium, typically over 24-48 hours. The PBS should be replaced periodically to ensure constant conditions.

  • Measure Swollen Weight:

    • Carefully remove the swollen hydrogel from the PBS.

    • Gently blot the surface with a lint-free wipe to remove excess surface water.

    • Weigh the swollen hydrogel (swollen weight, Wₛ).

  • Measure Dry Weight:

    • Dry the swollen hydrogel to a constant weight. This can be achieved by lyophilization (freeze-drying) or by drying in a vacuum oven at a controlled temperature.

    • Weigh the dried hydrogel (dry weight, Wₐ).

  • Calculate Swelling Ratio:

    • The swelling ratio (Q) is calculated using the following formula: Q = (Wₛ - Wₐ) / Wₐ

Protocol 3: Hydrogel Characterization - Mechanical Testing (Compressive Modulus)

The compressive modulus provides information about the stiffness of the hydrogel, which is a critical parameter for applications in cell culture and tissue engineering.

Materials:

  • Cylindrical hydrogel samples of uniform dimensions

  • Mechanical testing instrument (e.g., universal testing machine, rheometer with compression plates)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples using a mold of known diameter and height.

    • Equilibrate the samples in PBS at 37°C before testing.

  • Compression Test:

    • Place a hydrogel sample on the lower plate of the mechanical tester.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

    • Record the resulting stress.

  • Calculate Compressive Modulus:

    • Plot the stress-strain curve.

    • The compressive modulus (Young's modulus, E) is determined from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).

Quantitative Data

The following tables provide representative data for the physical properties of PEG-based hydrogels formed via click chemistry. The exact values for a hydrogel prepared with this compound will depend on the specific formulation parameters (e.g., polymer concentration, crosslinker ratio).

Table 1: Swelling Properties of PEG Hydrogels

Hydrogel Formulation (w/v %)Swelling Ratio (Q)
5% PEG20 - 30
10% PEG10 - 20
20% PEG5 - 10

Table 2: Mechanical Properties of PEG Hydrogels

Hydrogel Formulation (w/v %)Compressive Modulus (kPa)
5% PEG1 - 10
10% PEG10 - 50
20% PEG50 - 200

Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization prep_precursors Prepare Precursor Solutions (this compound & Alkyne-Polymer) mixing Mix Precursors and Catalysts prep_precursors->mixing prep_catalyst Prepare Catalyst Solutions (CuSO4 & Sodium Ascorbate) prep_catalyst->mixing gelation Gelation at 37°C mixing->gelation swelling Swelling Ratio Measurement gelation->swelling Characterize Properties mechanical Mechanical Testing gelation->mechanical drug_release Drug Release Profiling gelation->drug_release

Caption: Workflow for hydrogel synthesis and characterization.

Signaling Pathway: Influence of Hydrogel Stiffness on Cell Fate

G cluster_hydrogel Hydrogel Microenvironment cluster_cell Cellular Response stiffness Hydrogel Stiffness (Tunable with this compound) integrins Integrin Clustering stiffness->integrins Mechanical Cue focal_adhesion Focal Adhesion Formation integrins->focal_adhesion cytoskeleton Cytoskeletal Tension focal_adhesion->cytoskeleton yap_taz YAP/TAZ Nuclear Translocation cytoskeleton->yap_taz gene_expression Gene Expression (e.g., Proliferation, Differentiation) yap_taz->gene_expression Transcriptional Regulation

Caption: Influence of hydrogel stiffness on mechanotransduction.

References

Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, to oligonucleotides is a widely adopted strategy to enhance their therapeutic properties. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotide-based drugs, such as antisense oligonucleotides and siRNAs, by increasing their in vivo stability, reducing immunogenicity, and prolonging circulation times.[1] Azido-PEG36-alcohol is a heterobifunctional linker that enables the straightforward and efficient PEGylation of oligonucleotides through "click chemistry." This biocompatible reaction involves the copper(I)-catalyzed cycloaddition of an azide (from the PEG linker) and a terminal alkyne (on the oligonucleotide) to form a stable triazole linkage.[2][3][4][5]

These application notes provide detailed protocols for the labeling of alkyne-modified oligonucleotides with this compound, subsequent purification of the conjugate, and characterization. Additionally, we present an example of a potential application in antisense therapy, illustrating the workflow from synthesis to the mechanism of action.

Data Presentation

The conjugation of PEG to oligonucleotides can influence their biophysical properties. The following tables summarize the expected impact of PEGylation on key parameters.

Table 1: Effect of PEGylation on Oligonucleotide Melting Temperature (Tm)

Oligonucleotide TypePEG Molecular WeightChange in Tm (°C)Reference
Phosphodiester DNA5 kDa-6
Phosphodiester DNA20 kDa-13
Phosphodiester DNA40 kDa-19

Note: The decrease in melting temperature is a known effect of conjugating large PEG molecules to oligonucleotides and should be considered in the design of PEGylated probes and therapeutics.

Table 2: Nuclease Resistance of PEGylated Oligonucleotides

Oligonucleotide TypePEG Molecular WeightFold Increase in Stability vs. UnmodifiedReference
DNA5 kDa15
DNA20 kDa30
DNA40 kDa60

Note: Increased nuclease resistance is a primary advantage of PEGylation, leading to a longer biological half-life of the oligonucleotide.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the steps for conjugating an alkyne-modified oligonucleotide to this compound.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0

Procedure:

  • Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in nuclease-free water.

    • Prepare a 100 mM stock solution of THPTA in nuclease-free water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of 1 mM alkyne-modified oligonucleotide

      • 10 µL of 10 mM this compound (2-fold molar excess)

      • 20 µL of 0.1 M TEAA buffer (pH 7.0)

      • 10 µL of the premixed CuSO4/THPTA solution (prepare by mixing equal volumes of 20 mM CuSO4 and 100 mM THPTA immediately before use)

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.

    • The final reaction volume will be 100 µL.

    • Vortex gently and incubate at room temperature for 1-2 hours.

  • Reaction Quenching (Optional): The reaction can be stopped by adding 5 µL of 0.5 M EDTA solution.

Protocol 2: Purification of PEGylated Oligonucleotide by Reverse-Phase HPLC

This protocol describes the purification of the PEGylated oligonucleotide from unreacted starting materials and catalysts.

Materials:

  • Crude PEGylated oligonucleotide reaction mixture

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5

  • Buffer B: 50% Acetonitrile in 0.1 M TEAA, pH 7.5

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with Buffer A to a suitable volume for injection (e.g., 1 mL).

  • HPLC Separation:

    • Equilibrate the C18 column with 100% Buffer A.

    • Inject the diluted sample onto the column.

    • Elute the product using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm. The PEGylated oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the PEG chain.

  • Fraction Collection: Collect the fractions corresponding to the major product peak.

  • Desalting and Lyophilization:

    • Pool the fractions containing the purified PEGylated oligonucleotide.

    • Remove the organic solvent using a vacuum concentrator.

    • Desalt the sample using a desalting column or by ethanol precipitation.

    • Lyophilize the purified product to obtain a dry powder.

Protocol 3: Characterization of PEGylated Oligonucleotide by MALDI-TOF Mass Spectrometry

This protocol outlines the characterization of the purified PEGylated oligonucleotide to confirm its identity and purity.

Materials:

  • Purified PEGylated oligonucleotide

  • MALDI matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix 1 µL of the purified PEGylated oligonucleotide solution (approximately 10 pmol/µL) with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

    • Allow the spot to air dry completely.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the instrument and oligonucleotide properties.

    • The expected mass of the PEGylated oligonucleotide will be the sum of the mass of the starting oligonucleotide and the mass of the this compound minus the mass of N2.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of a PEGylated oligonucleotide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Oligo Alkyne-Modified Oligonucleotide Reaction CuAAC Click Reaction Oligo->Reaction PEG This compound PEG->Reaction Crude Crude Product Reaction->Crude HPLC Reverse-Phase HPLC Crude->HPLC Purified Purified PEGylated Oligonucleotide HPLC->Purified Purified_char Purified Product Purified->Purified_char MS MALDI-TOF MS Purity Purity & Identity Confirmation MS->Purity Purified_char->MS

Caption: Workflow for PEGylated oligonucleotide synthesis.

Application: Antisense Oligonucleotide Mechanism of Action

PEGylated antisense oligonucleotides can be designed to target specific messenger RNAs (mRNAs) for therapeutic purposes. The following diagram illustrates the mechanism of action of an antisense oligonucleotide targeting Tumor Necrosis Factor-alpha (TNF-α) mRNA, a key mediator in inflammatory diseases.

antisense_mechanism cluster_cell Cell Cytoplasm ASO PEGylated Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid ASO->Hybrid Binds to mRNA TNF-α mRNA mRNA->Hybrid complementary sequence RNaseH RNase H Hybrid->RNaseH Recruits Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA NoProtein Inhibition of TNF-α Protein Synthesis Degradation->NoProtein

Caption: Antisense oligonucleotide mechanism of action.

References

Troubleshooting & Optimization

Reasons for low yield in Azido-PEG36-alcohol click chemistry reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG36-alcohol click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding low reaction yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound and other PEGylated azides.

Issue 1: Low or No Product Yield

Question: My click reaction with this compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in a CuAAC reaction can be attributed to several factors, primarily related to the stability of the catalyst, the quality of the reagents, and the reaction conditions. Below is a step-by-step troubleshooting guide.

  • Catalyst Inactivation: The active catalyst in CuAAC is the Cu(I) ion. This ion is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1][2]

    • Solution: It is crucial to protect your reaction from oxygen. This can be achieved by degassing the solvents (e.g., by bubbling with an inert gas like argon or nitrogen) and running the reaction under an inert atmosphere.[1] Capping the reaction vessel can also help minimize oxygen exposure.[2] The use of a reducing agent, most commonly sodium ascorbate, is essential to regenerate Cu(I) from any oxidized copper species.[3] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.

  • Insufficient Ligand Stabilization: Ligands are critical for stabilizing the Cu(I) catalyst, preventing its oxidation and precipitation, and increasing the reaction rate.

    • Solution: For reactions involving PEG linkers in aqueous environments, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. Ensure you are using an appropriate ligand-to-copper ratio. A common recommendation for bioconjugation is a 5:1 ratio of ligand to copper to protect sensitive molecules from reactive oxygen species.

  • Poor Reagent Quality or Stoichiometry: The purity of your this compound and the corresponding alkyne is vital. Impurities can interfere with the catalyst. Incorrect stoichiometry can also lead to incomplete conversion.

    • Solution: Ensure the purity of your starting materials. While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible or less precious reactant can help drive the reaction to completion.

  • Reactant Accessibility and Steric Hindrance: The long, flexible PEG chain of this compound can sometimes create steric hindrance around the azide group, potentially slowing down the reaction rate. This effect can be more pronounced with longer PEG chains.

    • Solution: Consider adding a co-solvent like DMSO or DMF to improve solubility and potentially alter the conformation of the PEG chain to make the azide more accessible. Gentle heating (e.g., 30-40°C) can sometimes increase the reaction rate, but should be used with caution as it can also promote side reactions.

  • Copper Sequestration: If your alkyne-containing molecule has functional groups that can chelate copper (e.g., thiols, some nitrogen-containing heterocycles), the catalyst may be rendered inactive.

    • Solution: If you suspect copper sequestration, you can try adding an excess of the copper catalyst and ligand. Alternatively, introducing a sacrificial metal ion like Zn(II) or Ni(II) may bind to the interfering groups, leaving the copper free to catalyze the reaction.

Issue 2: Prominent Side Reactions

Question: I am observing significant byproducts in my reaction mixture. What are the likely side reactions and how can they be minimized?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling. This reaction is also catalyzed by copper and is promoted by the presence of oxygen.

  • Minimizing Glaser-Hay Coupling:

    • Oxygen Exclusion: As this is an oxidative process, rigorously excluding oxygen from your reaction is the most effective way to prevent it. Use degassed solvents and maintain an inert atmosphere.

    • Use of Reducing Agent: Maintaining a sufficient concentration of a reducing agent like sodium ascorbate ensures that the copper remains in the +1 oxidation state, which favors the desired cycloaddition over the oxidative homocoupling.

    • Control Temperature: Running the reaction at room temperature or lower can help suppress the homocoupling side reaction.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical reaction conditions and their impact on yield for CuAAC reactions involving PEG linkers, based on findings from various studies. These should be used as a starting point for optimization.

Table 1: Effect of Ligand on CuAAC Reaction Yield

LigandRecommended Equivalents (relative to Copper)Typical Solvent SystemExpected Yield Improvement
None-VariousBaseline
THPTA2 - 5Aqueous buffersSignificant
TBTA1 - 2Organic/Aqueous mixturesSignificant
PMDTA1 - 2THF, DMFGood

Table 2: General Concentration Ranges for Key Reagents

ReagentTypical Concentration RangeNotes
Azide/Alkyne10 µM - 10 mMHigher concentrations generally lead to faster reactions.
CuSO₄50 µM - 1 mMCan be adjusted based on the concentration of reactants.
Ligand (e.g., THPTA)250 µM - 5 mMA 5:1 ligand to copper ratio is often recommended.
Sodium Ascorbate1 mM - 20 mMShould be in excess relative to copper. A freshly prepared solution is critical.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in deionized water)

  • THPTA stock solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh immediately before use )

  • Reaction buffer/solvent (e.g., phosphate buffer pH 7, or a mixture with a co-solvent like DMSO)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule and the this compound in the reaction buffer/solvent to achieve the desired final concentrations.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. For a 5:1 ligand-to-copper ratio, you would mix appropriate volumes (e.g., for a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA in the reaction). Vortex gently to mix.

  • Reaction Assembly: Add the catalyst premix to the reaction vessel containing the azide and alkyne. Mix gently.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Cap the reaction vessel to minimize oxygen ingress and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours. Progress can be monitored by an appropriate analytical method (e.g., LC-MS, TLC).

  • Work-up and Purification: Once the reaction is complete, the copper catalyst can be removed by washing with a solution of a chelating agent like EDTA. The PEGylated product can then be purified by methods such as precipitation, dialysis (for high molecular weight conjugates), or chromatography.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield CuAAC reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Check Catalyst System: 1. Is reaction protected from oxygen? 2. Is Sodium Ascorbate solution fresh? 3. Is a suitable ligand (e.g., THPTA) present? start->check_catalyst check_reagents Check Reagents: 1. Verify purity of Azide and Alkyne. 2. Check stoichiometry (consider slight excess of one reagent). check_catalyst->check_reagents If issues persist solution_catalyst Solution: - Degas solvents / use inert atmosphere. - Prepare fresh Ascorbate solution. - Add ligand (e.g., 5:1 ratio to Cu). check_catalyst->solution_catalyst Problem identified check_conditions Check Reaction Conditions: 1. Are reactants soluble? 2. Could steric hindrance be an issue? check_reagents->check_conditions If issues persist solution_reagents Solution: - Purify starting materials. - Adjust stoichiometry. check_reagents->solution_reagents Problem identified check_sequestration Check for Copper Sequestration: Does your molecule contain strong chelating groups (e.g., thiols)? check_conditions->check_sequestration If issues persist solution_conditions Solution: - Add co-solvent (e.g., DMSO). - Gentle heating (30-40°C). check_conditions->solution_conditions Problem identified solution_sequestration Solution: - Increase catalyst/ligand concentration. - Add a sacrificial metal ion (e.g., Zn(II)). check_sequestration->solution_sequestration Problem identified end Yield Improved solution_catalyst->end solution_reagents->end solution_conditions->end solution_sequestration->end

Troubleshooting workflow for low-yield CuAAC reactions.
CuAAC Catalytic Cycle

This diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_inactivation Inactivation Pathway Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction (Sodium Ascorbate) Copper_Acetylide Copper-Acetylide Intermediate Cu_I->Copper_Acetylide + Alkyne Inactive_Cu_II Inactive Cu(II) Cu_I->Inactive_Cu_II Oxidation Alkyne R₁-Alkyne Alkyne->Copper_Acetylide Azide R₂-Azide Metallacycle Copper-Triazolide Intermediate Azide->Metallacycle Copper_Acetylide->Metallacycle + Azide Metallacycle->Cu_I Regeneration Product 1,4-Disubstituted Triazole Metallacycle->Product Protonolysis Oxygen O₂ Oxygen->Inactive_Cu_II

Simplified catalytic cycle for the CuAAC reaction.
Impact of PEG Chain Length on Reaction

This diagram illustrates the dual role of the PEG chain in CuAAC reactions.

PEG_Effect PEG_Chain PEG Chain Length Solubility Increased Solubility PEG_Chain->Solubility Increases Steric_Hindrance Increased Steric Hindrance PEG_Chain->Steric_Hindrance Increases Positive_Effect Positive Effect on Yield (Homogeneous Solution) Solubility->Positive_Effect Negative_Effect Negative Effect on Yield (Reduced Reaction Rate) Steric_Hindrance->Negative_Effect

Relationship between PEG chain length and reaction factors.

References

Common side reactions with Azido-PEG36-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG36-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: an azide group (-N₃) and a primary alcohol (-OH), connected by a 36-unit polyethylene glycol (PEG) spacer.

  • Azide Group: This group is primarily used for "click chemistry," a set of highly efficient and specific reactions. The most common applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1][2][3]

  • Alcohol (Hydroxyl) Group: The terminal hydroxyl group can be used for further chemical modifications, such as esterification, etherification, or conversion to other functional groups.[4][5]

  • PEG Spacer: The long PEG chain imparts water solubility, reduces aggregation of conjugates, and can help to decrease immunogenicity.

Its primary applications are in bioconjugation, drug delivery (e.g., for PROTACs), and surface modification.

Q2: How should I properly store and handle this compound?

Proper storage and handling are crucial to maintain the integrity of the reagent.

  • Storage: It is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture and light. For long-term storage, -80°C is also an option.

  • Handling: Avoid repeated freeze-thaw cycles. For use, it is best to warm the vial to room temperature before opening to prevent condensation of moisture inside. If you need to use small quantities frequently, consider aliquoting the reagent upon first use. Use freshly prepared solutions for your reactions.

Q3: What are the most common reactions performed with the azide group of this linker?

The azide group is highly selective for reactions with alkynes. The two main types of "click" reactions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) salt, to form a 1,4-disubstituted 1,2,3-triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) and does not require a copper catalyst, making it suitable for applications in living systems where copper toxicity is a concern.

Troubleshooting Guide: Side Reactions and Avoidance Strategies

This section details common side reactions that can occur when using this compound and provides guidance on how to avoid them.

Side Reactions Involving the Azide Group (during CuAAC)

Issue: Low yield or no product formation in my CuAAC reaction.

Low yields in CuAAC reactions can be attributed to several factors, often related to the stability of the copper(I) catalyst and competing side reactions.

Potential Cause 1: Oxidation of the Copper(I) Catalyst

The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

Solutions:

  • Use a Reducing Agent: The most common practice is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is widely used for this purpose. Always use a freshly prepared solution of sodium ascorbate.

  • Degas Solvents: Thoroughly degas all solvents and buffers (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use to remove dissolved oxygen.

  • Use a Stabilizing Ligand: Ligands such as THPTA (water-soluble) or TBTA stabilize the Cu(I) oxidation state, preventing its oxidation and increasing the reaction rate.

Potential Cause 2: Glaser-Hay Coupling (Alkyne Homodimerization)

This is a significant side reaction where two alkyne molecules couple to form a diyne, consuming your alkyne-containing substrate. This reaction is also promoted by copper ions in the presence of oxygen.

Solutions:

  • Deoxygenate the Reaction Mixture: As with preventing Cu(I) oxidation, degassing your reaction components is critical.

  • Maintain a Reducing Environment: The presence of an excess of a reducing agent like sodium ascorbate helps to suppress this oxidative side reaction.

  • Control Temperature: Running the reaction at lower temperatures can help minimize the Glaser-Hay coupling.

Potential Cause 3: Interference from Buffer Components

Certain buffer components can interfere with the CuAAC reaction.

  • Tris Buffer: Tris can chelate copper, which may slow down the reaction rate.

  • High Chloride Concentrations: High concentrations of chloride ions (>0.2 M) can also compete for copper binding.

  • Recommended Buffers: Phosphate, acetate, HEPES, or MOPS buffers are generally good choices for CuAAC reactions.

Potential Cause 4: Side Reactions with Biomolecules

In bioconjugation applications, the CuAAC reagents can sometimes react with the biomolecule itself.

  • Amino Acid Oxidation: The combination of Cu(I) and sodium ascorbate can lead to the oxidation of certain amino acid residues, particularly histidine and arginine.

  • Solution: The use of Cu(I)-stabilizing ligands can help to mitigate these unwanted side reactions.

Side Reactions Involving the Hydroxyl Group

The primary alcohol of this compound is a versatile functional group, but it can participate in unintended reactions if not properly managed.

Issue: My this compound is reacting at the hydroxyl group when I intend to react another part of my molecule.

Potential Cause 1: Oxidation of the Alcohol

Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids in the presence of oxidizing agents.

Solution:

  • Avoid Oxidizing Agents: If the hydroxyl group is to be preserved, ensure that no oxidizing agents are present in your reaction mixture.

  • Controlled Oxidation: If the goal is to form an aldehyde, use a mild oxidizing agent like pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

Potential Cause 2: Dehydration

In the presence of strong acids and heat, alcohols can undergo dehydration to form ethers or alkenes.

Solution:

  • Avoid Strongly Acidic Conditions: If you need to work under acidic conditions, use the mildest possible pH that is compatible with your desired reaction.

Potential Cause 3: Unintended Esterification

The hydroxyl group can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form esters.

Solution:

  • Use a Protecting Group: If your experimental design involves reagents that can react with the hydroxyl group, it is advisable to protect it before carrying out the other reaction steps. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. These groups are stable under a variety of reaction conditions and can be removed later to regenerate the hydroxyl group.

Data Presentation

Table 1: Influence of Reaction Parameters on CuAAC Yield with PEG Linkers

ParameterConditionEffect on YieldRationale
Oxygen PresentDecreasedPromotes Cu(I) oxidation and Glaser-Hay coupling.
Absent (Degassed)IncreasedPreserves the active Cu(I) catalyst and minimizes alkyne homodimerization.
Reducing Agent AbsentDecreasedCu(II) is not reduced to the active Cu(I) form.
(e.g., Na Ascorbate)PresentIncreasedMaintains a sufficient concentration of the Cu(I) catalyst.
Cu(I) Ligand AbsentVariable/DecreasedCu(I) is unstable and can oxidize quickly. Reaction rates may be slower.
(e.g., THPTA, TBTA)PresentIncreasedStabilizes Cu(I), accelerates the reaction, and can protect biomolecules.
PEG Chain Length LongerPotentially DecreasedIncreased steric hindrance around the reactive azide group may lower the reaction rate.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer

  • Degassed DMSO (if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed PBS.

    • Prepare a 10 mM stock solution of your alkyne-containing molecule in degassed DMSO or PBS.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh just before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the following in order:

      • The desired volume of the 10 mM this compound solution.

      • The desired volume of the 10 mM alkyne stock solution (typically a slight excess of one reagent is used).

      • Buffer to bring the volume up to near the final volume.

      • A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

    • Gently mix the reaction by inverting the tube several times.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

    • Protect the reaction from light if using photosensitive compounds.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

    • Proceed with purification using an appropriate method such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis to remove the catalyst and unreacted reagents.

Visualizations

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azido-PEG36-OH Azido-PEG36-OH Cu(I) Cu(I)-Ligand Complex Azido-PEG36-OH->Cu(I) Alkyne Alkyne-Substrate Alkyne->Cu(I) Cu(II) Cu(II)SO4 Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(II) Product PEGylated Triazole Product Cu(I)->Product Cycloaddition Ligand Ligand (THPTA) Ligand->Cu(I)

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

Troubleshooting_Workflow Start Low or No CuAAC Reaction Yield Check_Reagents Are reagents (especially sodium ascorbate) fresh? Start->Check_Reagents Check_Reagents->Start No, prepare fresh Degas Were all solvents and buffers degassed? Check_Reagents->Degas Yes Degas->Start No, degas thoroughly Ligand Is a Cu(I)-stabilizing ligand being used? Degas->Ligand Yes Ligand->Start No, add ligand (e.g., THPTA) Buffer Is the buffer appropriate? (e.g., not Tris) Ligand->Buffer Yes Buffer->Start No, change buffer Purification Review purification strategy (e.g., SEC, Dialysis) Buffer->Purification Yes Success Reaction Optimized Purification->Success

Caption: A troubleshooting workflow for low-yield CuAAC reactions.

Side_Reactions cluster_azide Azide Group Reactions cluster_hydroxyl Hydroxyl Group Reactions Azido-PEG36-OH Azido-PEG36-OH Desired_Azide CuAAC/SPAAC Azido-PEG36-OH->Desired_Azide Azide Reactivity Desired_Hydroxyl Derivatization Azido-PEG36-OH->Desired_Hydroxyl Hydroxyl Reactivity Glaser_Hay Glaser-Hay Coupling Desired_Azide->Glaser_Hay Competes with Cu_Oxidation Cu(I) Oxidation Desired_Azide->Cu_Oxidation Inhibited by Side_Hydroxyl Oxidation Dehydration Esterification

References

Technical Support Center: Purification of Azido-PEG36-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Azido-PEG36-alcohol and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound reaction mixture?

A1: Common impurities include unreacted starting materials (e.g., the molecule to which the PEG linker is being conjugated), excess this compound, and potential side-products from the conjugation reaction. Depending on the reaction, byproducts from protecting group removal or activating agents may also be present.

Q2: What initial purification strategy is recommended for this compound conjugates?

A2: The choice of purification strategy depends on the scale of the reaction and the properties of the conjugate. For many applications, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the desired conjugate from unreacted starting materials and excess PEG linker due to differences in hydrophobicity.[1][2][3] For larger scale purifications or initial cleanup, precipitation with a suitable anti-solvent or tangential flow filtration may be considered.

Q3: How can I monitor the purity of my this compound conjugate during purification?

A3: Purity can be monitored using analytical techniques such as analytical RP-HPLC, which can resolve the conjugate from impurities.[2] Mass spectrometry (MS) is crucial for confirming the identity of the product and detecting any side products.[3] For conjugates involving proteins or peptides, SDS-PAGE can provide a visual assessment of purity.

Q4: What are the key storage conditions for purified this compound conjugates?

A4: Purified this compound and its conjugates should generally be stored at –20°C in a sealed container, protected from moisture and light to maintain stability. It is advisable to avoid repeated freeze-thaw cycles. For solutions, sterile filtration and storage at low temperatures are recommended.

Troubleshooting Guides

Problem 1: Poor Separation of Conjugate and Excess PEG Linker in RP-HPLC
Possible Cause Suggested Solution
Inappropriate column chemistry.Select a C18 or C8 column with a suitable pore size for your conjugate. For large biomolecules, a wider pore size (e.g., 300 Å) is recommended.
Suboptimal mobile phase gradient.Optimize the gradient of your organic solvent (e.g., acetonitrile or methanol) in water. A shallower gradient can improve the resolution between the slightly more hydrophobic conjugate and the PEG linker.
Incorrect detection wavelength.If your conjugate has a chromophore, ensure you are monitoring at its maximum absorbance wavelength. For PEG linkers that lack a strong chromophore, an evaporative light scattering detector (ELSD) can be used.
Sample overload.Reduce the amount of sample injected onto the column to avoid peak broadening and co-elution.
Problem 2: Broad Peaks During RP-HPLC Purification
Possible Cause Suggested Solution
Polydispersity of the PEG chain.The inherent dispersity in PEG chains can lead to peak broadening. Using a monodisperse this compound source can result in sharper peaks.
On-column aggregation of the conjugate.Add a small amount of an organic acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve peak shape by reducing secondary interactions with the stationary phase.
Secondary interactions with the column.Ensure the pH of the mobile phase is appropriate for the stability and charge of your conjugate.
Problem 3: Low Recovery of the Conjugate After Purification
Possible Cause Suggested Solution
Precipitation of the conjugate in the mobile phase.Ensure the solubility of your conjugate in the mobile phase throughout the gradient. Adjusting the starting percentage of the organic solvent may be necessary.
Irreversible binding to the column.This can occur with very hydrophobic conjugates. Consider using a column with a less hydrophobic stationary phase (e.g., C4) or a different organic modifier.
Instability of the conjugate.Ensure the pH and temperature conditions of the purification are within the stability range of your molecule.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a relevant wavelength for the conjugate (e.g., 280 nm for proteins) and/or ELSD.

  • Injection Volume: 10-20 µL.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Optimize based on analytical results. A common starting point is a linear gradient from 20% to 70% B over 40 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV absorbance at a suitable wavelength.

  • Fraction Collection: Collect fractions based on the elution profile of the desired conjugate.

  • Post-Purification: Analyze fractions by analytical RP-HPLC and mass spectrometry. Pool pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Conjugates

Purification MethodTypical PurityThroughputKey AdvantagesKey Disadvantages
Reversed-Phase HPLC >95%Low to MediumHigh resolution, applicable to a wide range of conjugates.Requires specialized equipment, use of organic solvents.
Size-Exclusion Chromatography VariableMediumGood for removing small molecule impurities and aggregates.Lower resolution for molecules of similar size.
Ion-Exchange Chromatography VariableHighEffective for charged conjugates, high binding capacity.Dependent on the charge properties of the conjugate.
PEG Precipitation LowerHighScalable, can be used for initial cleanup.Less specific, may co-precipitate impurities.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps Crude Crude Reaction Mixture Purification Primary Purification (e.g., RP-HPLC) Crude->Purification Fraction Fraction Collection Purification->Fraction Analysis Purity & Identity Analysis (Analytical HPLC, MS) Fraction->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final Lyophilization/Solvent Exchange Pooling->Final Pure Pure Conjugate Final->Pure

Caption: A general experimental workflow for the purification of this compound conjugates.

Troubleshooting_Tree Start Poor Purification Outcome Q1 What is the main issue? Start->Q1 Impure Product is Impure Q1->Impure Impurity LowYield Low Yield Q1->LowYield Low Recovery Q2_Impure Co-elution of impurities? Impure->Q2_Impure Q2_LowYield Product lost during purification? LowYield->Q2_LowYield A1_Impure Optimize HPLC gradient (make it shallower) Q2_Impure->A1_Impure Yes A2_Impure Check column chemistry Q2_Impure->A2_Impure No A1_LowYield Check for precipitation in mobile phase Q2_LowYield->A1_LowYield Yes A2_LowYield Assess for irreversible binding to column Q2_LowYield->A2_LowYield No

Caption: A troubleshooting decision tree for common issues in conjugate purification.

References

Technical Support Center: Optimizing Azido-PEG36-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your conjugation reactions involving Azido-PEG36-alcohol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results.

The primary application for this compound is its conjugation to alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction is known for its high efficiency, specificity, and biocompatibility under a range of conditions.[2] This guide will focus on optimizing this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for conjugating this compound?

A1: this compound is designed for click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] In this reaction, the terminal azide group of the PEG molecule reacts with a terminal alkyne on your target molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.

Q2: Can I react the azide group of this compound directly with an alcohol?

A2: No, the azide group does not directly react with alcohols under standard bioconjugation conditions. The "alcohol" in the reagent name refers to the terminal hydroxyl (-OH) group at the other end of the PEG chain. This hydroxyl group can be used for subsequent modifications if needed, but the primary conjugation site for the azide is an alkyne.

Q3: What type of catalyst is required for the conjugation?

A3: The CuAAC reaction requires a Copper(I) catalyst. Since Cu(I) is unstable and can be easily oxidized, it is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. Alternatively, pre-formed Cu(I) complexes can be used.

Q4: Why is a ligand necessary for the CuAAC reaction?

A4: A chelating ligand is crucial for stabilizing the Cu(I) ion, preventing its oxidation, and increasing the reaction rate. For aqueous solutions, a water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred. In organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.

Q5: What are the optimal reaction conditions for CuAAC with a PEGylated reagent?

A5: CuAAC reactions are robust and can proceed under a variety of conditions. Typically, they are performed at room temperature in aqueous buffers (pH 4-12). For sensitive biomolecules, the reaction can be conducted at 4°C overnight. The reaction is generally insensitive to aqueous conditions and a wide pH range.

Q6: Can I perform this reaction without a copper catalyst?

A6: Yes, the azide group can also react with strained cyclooctyne derivatives (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a copper catalyst, which can be advantageous when working with biological systems sensitive to copper.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low or No Product Yield Oxidation of Cu(I) Catalyst: The Cu(I) catalyst is essential for the reaction and is easily oxidized to inactive Cu(II) by dissolved oxygen.- Deoxygenate all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen).- Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).- Maintain a molar excess of the reducing agent (typically 3-10 fold over Cu(II)).
Inaccessible Reactive Groups: In large biomolecules, the alkyne or azide groups may be sterically hindered or buried within the molecule's structure.- Introduce a denaturing agent (e.g., urea) or an organic co-solvent (e.g., DMSO, DMF) to help expose the reactive sites.
Impure Reagents: Contaminants in the starting materials or solvents can inhibit the catalyst or interfere with the reaction.- Use high-purity reagents and solvents. Ensure the this compound and the alkyne-containing molecule are of high quality.
Poor Reproducibility Variable Oxygen Contamination: Inconsistent levels of dissolved oxygen between experiments can lead to variable concentrations of the active Cu(I) catalyst.- Standardize the deoxygenation procedure for all reactions to ensure consistency.
Batch-to-Batch Reagent Variation: Purity and activity of reagents can vary between different lots.- Qualify new batches of reagents before use in critical experiments.
Reaction Stalls or is Sluggish Insufficient Catalyst or Ligand: The concentration and ratio of copper to ligand are critical for catalytic efficiency.- Optimize the copper and ligand concentrations. A 5:1 ligand-to-copper ratio is often a good starting point.- For sluggish reactions, gentle heating to 30-40°C may increase the rate, but use caution with sensitive biomolecules.
Incorrect pH: While the reaction is tolerant of a wide pH range, extreme pH values can affect the stability of the reactants or the catalyst complex.- Ensure the reaction buffer is within a suitable range (typically pH 7-8 for biomolecules).

Experimental Protocols & Data

Optimized Reaction Conditions for CuAAC

The following table summarizes typical starting conditions for a CuAAC reaction. These should be optimized for each specific application.

ParameterRecommended RangeNotes
Reactant Molar Ratio 1.2 - 5 equivalents of PEG-Azide to 1 equivalent of AlkyneA slight excess of the PEG reagent can drive the reaction to completion.
Copper(II) Sulfate 50 - 250 µMFinal concentration in the reaction mixture.
Sodium Ascorbate 1 - 5 mMShould be in molar excess over Copper(II) Sulfate.
Ligand (THPTA) 250 µM - 1.25 mMTypically a 5:1 molar ratio to Copper(II) Sulfate.
Temperature 4°C to 40°CRoom temperature is common. Use 4°C for sensitive molecules.
Reaction Time 1 - 12 hoursMonitor progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
Solvent Aqueous Buffer (e.g., PBS, pH 7.4)Co-solvents like DMSO or DMF can be used if solubility is an issue.
Detailed Protocol: Conjugation of this compound to an Alkyne-Functionalized Protein

This protocol provides a general procedure for conjugating this compound to a protein containing a terminal alkyne group.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in deionized water)

  • THPTA stock solution (e.g., 50 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Deoxygenated buffers

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized protein and this compound in deoxygenated buffer. A 3-5 molar excess of the PEG reagent is recommended.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to create a premix. A 1:5 copper-to-ligand ratio is typical.

  • Initiate the Reaction: a. Add the CuSO₄/THPTA premix to the protein solution. Mix gently. b. Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the conjugation.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

  • Monitor Progress: The reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein) or mass spectrometry.

  • Purification: Once the reaction is complete, the PEGylated protein can be purified from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide This compound (R1-N3) Product PEGylated Conjugate (Triazole Linkage) Azide->Product + Alkyne Alkyne-Molecule (R2-C≡CH) Alkyne->Product + Copper Cu(I) Catalyst (from CuSO4 + NaAsc) Copper->Product catalyzes Ligand THPTA Ligand Ligand->Copper stabilizes

Caption: CuAAC reaction between this compound and an alkyne.

Experimental Workflow

G A 1. Prepare Reactants (Protein-Alkyne + Azido-PEG) C 3. Combine Reactants & Catalyst Premix A->C B 2. Prepare Catalyst Premix (CuSO4 + THPTA) B->C D 4. Add Sodium Ascorbate (Initiate Reaction) C->D E 5. Incubate (RT or 4°C) D->E F 6. Monitor Progress (SDS-PAGE / LC-MS) E->F G 7. Purify Product (SEC / Dialysis) F->G

Caption: Workflow for this compound conjugation.

References

Addressing stability issues of Azido-PEG36-alcohol conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues and troubleshooting experiments involving Azido-PEG36-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a long polyethylene glycol (PEG) chain with 36 repeating units, an azide (-N3) group at one end, and a hydroxyl (-OH) group at the other. The azide group is used in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages with alkyne-containing molecules. The hydroxyl group can be used for further chemical modifications. Its long, hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates. Primary applications include bioconjugation, drug delivery, and nanotechnology.

Q2: How should I properly store and handle this compound?

Proper storage and handling are critical to maintain the stability of this compound. It is recommended to store the compound at –20°C in a sealed container, protected from moisture and light.[1] For solutions, it is best to use them freshly prepared and to avoid repeated freeze-thaw cycles.[1] When handling the solid, it is advisable to use non-metal spatulas to prevent the formation of potentially shock-sensitive heavy metal azides.

Q3: What is the general stability of the azide functional group on the PEG chain?

The azide group in this compound is generally stable under most conditions due to the high carbon-to-nitrogen ratio of the molecule.[2] However, it can be sensitive to certain conditions. It is incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[3][4] It is also susceptible to reduction by certain reagents, such as tris(2-carboxyethyl)phosphine (TCEP), which is often used in bioconjugation to reduce disulfide bonds.

Q4: Can the PEG backbone of the conjugate degrade?

Yes, the polyethylene glycol (PEG) backbone can undergo degradation, primarily through oxidation, especially in the presence of transition metal ions and oxygen. The aging of PEG solutions can be accelerated by exposure to elevated temperatures, light, and oxygen, which can lead to the formation of aldehydes and carboxylates, resulting in a decrease in pH and an increase in ionic strength. For long-term experiments, particularly under cell culture conditions, some degradation of the PEG chain may be observed over time.

Troubleshooting Guides

Low or No Conjugation Product

Q5: I am seeing very low or no yield in my CuAAC reaction with this compound. What are the possible causes and solutions?

Low or no product formation in a CuAAC reaction can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Problem: Inactive Catalyst

    • Cause: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

    • Solution: Ensure your solvents are deoxygenated by bubbling with an inert gas like argon or nitrogen before use. Always use freshly prepared solutions of the reducing agent, such as sodium ascorbate, as it degrades in the presence of oxygen.

  • Problem: Catalyst Inhibition or Sequestration

    • Cause: Components in your reaction mixture, such as your biomolecule (e.g., proteins with histidine residues) or buffer components (e.g., EDTA), can chelate the copper catalyst, rendering it inactive.

    • Solution: The use of a copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended. These ligands protect the copper from oxidation and sequestration while maintaining its catalytic activity. If catalyst sequestration by your biomolecule is suspected, you may need to increase the copper and ligand concentration.

  • Problem: Degradation of the Azide Group

    • Cause: If your experimental workflow involves the use of reducing agents like TCEP to cleave disulfide bonds in a protein, the azide group on your PEG linker may have been reduced to an amine, rendering it unreactive in the click reaction.

    • Solution: If a reducing agent is necessary, consider using dithiothreitol (DTT) as it has been reported to be more compatible with azide groups than TCEP. Alternatively, perform the reduction step separately and remove the reducing agent before adding the this compound.

  • Problem: Inaccessible Reactive Groups

    • Cause: The alkyne on your target molecule or the azide on the PEG linker may be sterically hindered or buried within the folded structure of a biomolecule, preventing them from reacting.

    • Solution: Consider performing the reaction under denaturing or partially denaturing conditions (e.g., by adding DMSO or other organic co-solvents) to expose the reactive groups.

Presence of Side Products

Q6: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

The most common side reaction in CuAAC is the Glaser-Hay coupling, which is the oxidative homocoupling of your alkyne-functionalized molecule.

  • Cause: This side reaction is promoted by the presence of oxygen and Cu(II) ions.

  • Solution:

    • Deoxygenate your reaction mixture: Thoroughly degas all solvents and solutions before starting the reaction.

    • Maintain a reducing environment: Ensure a sufficient excess of a reducing agent like sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state.

    • Control the temperature: Running the reaction at a lower temperature can help to suppress the homocoupling side reaction.

Another potential issue is the formation of reactive oxygen species (ROS) during the CuAAC reaction, which can lead to the degradation of sensitive biomolecules.

  • Cause: The combination of Cu(II) and a reducing agent can generate ROS.

  • Solution: The use of a copper-chelating ligand like THPTA can help to minimize the generation of ROS and protect your biomolecules from oxidative damage.

Purification Challenges

Q7: I am having difficulty purifying my this compound conjugate. What are the recommended methods?

Purification of PEGylated products requires separating the desired conjugate from unreacted starting materials (both the biomolecule and the PEG linker), excess catalyst, and byproducts.

  • Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their size. The larger PEGylated conjugate will elute before the smaller, unreacted PEG linker and other small molecule impurities.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the overall charge of a biomolecule, allowing for its separation from the un-PEGylated form.

  • Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to remove small impurities like excess copper, ligands, and unreacted PEG linker, provided there is a significant size difference between the conjugate and the impurities.

Data Presentation

ConditionParameterStabilityKey Considerations
pH 3-5Potentially Unstable Avoid strongly acidic conditions to prevent the formation of toxic and explosive hydrazoic acid.
6-8Stable Optimal pH range for most bioconjugation reactions.
9-11Stable The azide group is generally stable, but the PEG backbone may be more susceptible to hydrolysis if it contains ester linkages (not present in this compound itself).
Temperature -20°CHighly Stable Recommended storage temperature for long-term stability.
4°CStable (Short-term) Suitable for temporary storage of solutions.
25°C (Room Temp)Moderately Stable Degradation may occur over extended periods, especially in solution and with exposure to light and oxygen.
>50°CPotentially Unstable Elevated temperatures can accelerate the degradation of both the azide group and the PEG backbone.
Reagents TCEPUnstable TCEP can reduce the azide group to an amine.
DTTGenerally Stable A more compatible alternative to TCEP for disulfide reduction in the presence of azides.
Sodium AzideReaction Interference If used as a preservative, it will compete in click chemistry reactions, reducing the yield of the desired conjugate.
Heavy Metals (e.g., Cu, Pb)Potentially Explosive Avoid uncontrolled contact with heavy metals, which can form shock-sensitive metal azides.
Environment Oxygen & LightPotentially Unstable Exposure to oxygen and light can promote the oxidative degradation of the PEG backbone. Store protected from light and consider deoxygenating solutions.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized protein. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4), free of amines and azides

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 200 mM in water, prepare fresh )

  • Deoxygenated water or buffer

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-functionalized protein and this compound in deoxygenated buffer. A 5 to 10-fold molar excess of the PEG linker over the protein is a common starting point.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is often used. Let this mixture stand for a few minutes.

  • Add the Catalyst:

    • Add the catalyst premix to the reaction mixture containing the protein and PEG linker. A final copper concentration of 0.1 to 1 mM is typical.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2 to 5 mM.

  • Incubate:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator for gentle mixing. Protect the reaction from light if any components are photosensitive.

  • Monitor the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight) or LC-MS.

  • Quench and Purify:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.

    • Proceed with purification using an appropriate method, such as size exclusion chromatography (SEC), to separate the PEGylated protein conjugate from unreacted reagents and byproducts.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in CuAAC Reactions start Low or No Product Formation catalyst_check Check Catalyst Activity start->catalyst_check oxygen_issue Is the reaction deoxygenated? Are reducing agent solutions fresh? catalyst_check->oxygen_issue deoxygenate Degas solvents. Use fresh sodium ascorbate. oxygen_issue->deoxygenate No inhibition_check Check for Inhibition oxygen_issue->inhibition_check Yes ligand_issue Are you using a copper-stabilizing ligand (e.g., THPTA)? inhibition_check->ligand_issue add_ligand Add THPTA (or similar ligand) to protect the catalyst. ligand_issue->add_ligand No substrate_check Check Substrate Integrity ligand_issue->substrate_check Yes azide_reduction Was a reducing agent like TCEP used previously? substrate_check->azide_reduction use_dtt Use DTT instead of TCEP or purify after reduction. azide_reduction->use_dtt Yes steric_hindrance Are reactive groups sterically hindered? azide_reduction->steric_hindrance No add_denaturant Add denaturants (e.g., DMSO) to unfold the biomolecule. steric_hindrance->add_denaturant Yes

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Experimental_Workflow Experimental Workflow for CuAAC Conjugation prep_reagents 1. Prepare Reagents - Alkyne-Protein in Buffer - this compound - CuSO4, THPTA, Na-Ascorbate (fresh) mix_reactants 2. Mix Reactants Combine Alkyne-Protein and This compound in deoxygenated buffer. prep_reagents->mix_reactants prep_catalyst 3. Prepare Catalyst Premix Mix CuSO4 and THPTA solutions. mix_reactants->prep_catalyst add_catalyst 4. Add Catalyst Add the premix to the protein/PEG solution. prep_catalyst->add_catalyst initiate_reaction 5. Initiate Reaction Add fresh Sodium Ascorbate solution. add_catalyst->initiate_reaction incubate 6. Incubate Room temperature, 1-4 hours. Protect from light. initiate_reaction->incubate purify 7. Quench & Purify Add EDTA, then purify using SEC, IEX, or Dialysis. incubate->purify

Caption: General experimental workflow for CuAAC reactions.

References

Technical Support Center: Overcoming Steric Hindrance in Azido-PEG36-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG36-alcohol. The content focuses on identifying and overcoming steric hindrance in bioconjugation and other reactions involving this long-chain PEG linker.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound that may be related to steric hindrance.

Issue 1: Low or No Reaction Yield

Possible Cause Suggested Solution Underlying Principle
Steric hindrance at the reaction site: The bulky PEG chain physically blocks the azide group from accessing the reaction partner (e.g., an alkyne).1. Optimize the linker length: If possible, use a shorter or longer PEG linker to find the optimal distance for the reaction. 2. Introduce a smaller, more flexible spacer arm: If designing a custom molecule, a less bulky spacer between the PEG chain and the azide can increase accessibility. 3. Increase reaction time and/or temperature: Allowing the reaction to proceed for longer or at a slightly elevated temperature can provide more opportunities for the reactive groups to overcome the steric barrier. However, be cautious of potential degradation of sensitive biomolecules.The goal is to increase the probability of a successful collision between the reactive moieties. A different linker length can alter the spatial orientation of the azide, potentially making it more accessible. Increased time and temperature provide more kinetic energy to the molecules, helping them to overcome the activation energy barrier heightened by steric hindrance.
Poor catalyst performance in sterically hindered environments (for CuAAC): The catalyst may not be able to efficiently coordinate with the sterically crowded alkyne or azide.1. Increase catalyst and ligand concentration: A higher concentration of the catalyst and a stabilizing ligand can improve reaction kinetics. 2. Use a more effective ligand: For aqueous reactions, water-soluble ligands like THPTA are often more effective than TBTA.[1][2] More advanced ligands like BTTAA have shown even higher activity in accelerating CuAAC.[3] 3. Switch to a different catalyst system: Ruthenium-based catalysts can be an alternative for azide-alkyne cycloadditions, although they typically yield the 1,5-triazole isomer.[4]The ligand stabilizes the active Cu(I) oxidation state and can improve its accessibility to the sterically hindered reaction site.[3] Different catalyst systems have different coordination geometries and sensitivities to steric bulk.
Suboptimal reaction conditions: Incorrect pH, buffer composition, or reagent concentrations can exacerbate steric hindrance issues.1. Optimize pH: For reactions involving biomolecules, ensure the pH is optimal for both the stability of the biomolecule and the efficiency of the conjugation chemistry. For example, NHS ester reactions are typically performed at pH 7-9. 2. Use fresh reagents and anhydrous solvents (where applicable): This is particularly important for moisture-sensitive reagents like NHS esters to avoid hydrolysis. 3. Increase the molar excess of the less hindered reactant: If one of the reaction partners is significantly smaller and less sterically hindered, using it in excess can drive the reaction forward.Reaction conditions play a critical role in the efficiency of any chemical transformation. Optimizing these parameters can help to maximize the reaction rate and overcome kinetic barriers.

Issue 2: Non-Specific Binding or Side Reactions

Possible Cause Suggested Solution Underlying Principle
Hydrolysis of reactive groups: For Azido-PEG36-alcohols that are further functionalized (e.g., with an NHS ester), the reactive group can hydrolyze before conjugation.1. Prepare reagents immediately before use. 2. Control the pH: Higher pH increases the rate of hydrolysis of NHS esters. 3. Work at lower temperatures: This can slow down the rate of hydrolysis.Hydrolysis is a competing reaction that deactivates the reagent. Minimizing the time the reagent is in an aqueous environment and controlling the conditions can favor the desired conjugation reaction.
Oxidation of Cu(I) to Cu(II) in CuAAC: The active Cu(I) catalyst can be oxidized, rendering it inactive.1. Use a reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. 2. Use a stabilizing ligand: Ligands like TBTA or THPTA protect the Cu(I) from oxidation. 3. Degas solutions: Removing dissolved oxygen from the reaction mixture can help to prevent oxidation.Maintaining a sufficient concentration of the active Cu(I) catalyst is crucial for the progression of the CuAAC reaction.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the this compound chain contribute to it?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because the bulky parts of a molecule physically obstruct the reactive sites. The long, flexible polyethylene glycol (PEG) chain of this compound can wrap around the terminal azide group, creating a "cloud" that makes it difficult for the azide to get close to its reaction partner, such as an alkyne in a click chemistry reaction.

Q2: How can I visually represent the problem of steric hindrance?

A2: The following diagram illustrates how the PEG chain can block access to the azide functional group.

StericHindrance cluster_0 Without Steric Hindrance cluster_1 With Steric Hindrance from PEG36 Chain Azide N3 Alkyne Alkyne Azide->Alkyne Easy Access AzidoPEG N3 Hindered_Alkyne Alkyne AzidoPEG->Hindered_Alkyne Blocked Access PEG_Chain PEG36 Chain PEG_Chain->AzidoPEG

Caption: Steric hindrance from a long PEG chain.

Q3: What are the main types of "click chemistry" reactions I can use with this compound, and how do they compare in the context of steric hindrance?

A3: The two primary types are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction is generally faster but requires a copper catalyst, which can be toxic to cells. Steric hindrance can be a significant issue, but it can often be overcome by optimizing the catalyst system and reaction conditions.

  • SPAAC: This is a copper-free click reaction that is ideal for use in living systems. It utilizes a strained alkyne (like DBCO or BCN) that is highly reactive towards azides. While generally less sensitive to steric hindrance than CuAAC, the reaction rates can be slower.

The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the system to copper.

Q4: Can you provide a general experimental workflow for a CuAAC reaction with this compound?

A4: The following diagram outlines a typical workflow for a CuAAC reaction.

CuAAC_Workflow prep 1. Prepare Reactants - this compound in buffer - Alkyne-functionalized molecule in buffer mix 2. Prepare Catalyst Mix - CuSO4 solution - Ligand (e.g., THPTA) solution combine 3. Combine Reactants and Catalyst - Add this compound and alkyne to reaction vessel - Add catalyst/ligand premix prep->combine initiate 4. Initiate Reaction - Add reducing agent (e.g., Sodium Ascorbate) combine->initiate incubate 5. Incubate - Room temperature or 37°C - Monitor progress (e.g., LC-MS, SDS-PAGE) initiate->incubate purify 6. Purify Conjugate - Size exclusion chromatography (SEC) - Dialysis incubate->purify

Caption: General workflow for a CuAAC reaction.

Q5: What is a logical troubleshooting workflow if I suspect steric hindrance is causing low reaction yield?

A5: The following decision tree can guide your troubleshooting process.

Troubleshooting_Logic start Low Reaction Yield Observed check_conditions 1. Verify Standard Reaction Conditions (pH, temp, fresh reagents) start->check_conditions conditions_ok Conditions are Optimal check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., increase temp, time) conditions_ok->optimize_conditions No steric_hindrance 2. Suspect Steric Hindrance conditions_ok->steric_hindrance Yes optimize_conditions->start catalyst_issue 3. For CuAAC: Evaluate Catalyst System steric_hindrance->catalyst_issue Yes increase_catalyst Increase Catalyst/Ligand Concentration catalyst_issue->increase_catalyst change_ligand Switch to a More Effective Ligand (e.g., THPTA, BTTAA) increase_catalyst->change_ligand success Improved Yield increase_catalyst->success no_improvement No Improvement increase_catalyst->no_improvement linker_issue 4. Evaluate Linker Strategy change_ligand->linker_issue change_ligand->success change_ligand->no_improvement change_linker Use Alternative PEG Linker Length (if possible) linker_issue->change_linker switch_chem 5. Consider Alternative Chemistry change_linker->switch_chem change_linker->success change_linker->no_improvement spaac Switch to SPAAC (if copper-free is an option) switch_chem->spaac spaac->success spaac->no_improvement no_improvement->start Re-evaluate

Caption: Troubleshooting decision tree for low yield.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

Note: Reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used. The data below is for illustrative purposes.

Reaction TypeCatalystBiocompatibilityTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reference
CuAACCopper(I)Lower, due to copper cytotoxicityGenerally faster (1-100)
SPAACNoneHigh, copper-freeGenerally slower (10⁻³-1), dependent on cyclooctyne

Table 2: Influence of Ligand on CuAAC Reaction Conversion

Note: This data is from a fluorogenic assay and represents the relative reactivity of different ligands.

Ligand% Conversion (30 min, 50 µM Cu(I))
TBTA< 15%
THPTA< 15%
BTTES> 45%
BTTAA> 45%
(Data adapted from a comparative study of Cu(I) stabilizing ligands)

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound and a Protein

This protocol provides a starting point for the conjugation of this compound to an alkyne-modified protein. Optimization will be required for specific applications.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Degassed buffers

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A molar excess of the this compound is typically used (e.g., 10-20 fold excess).

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA). Let this mixture stand for a few minutes.

  • Add the catalyst: Add the catalyst premix to the reaction mixture containing the protein and PEG-azide.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Monitor the reaction: The progress of the reaction can be monitored by SDS-PAGE (looking for a shift in the protein's molecular weight) or mass spectrometry.

  • Purification: Once the reaction is complete, purify the conjugate using size exclusion chromatography or dialysis to remove unreacted PEG-azide and catalyst components.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound and a DBCO-functionalized Molecule

This protocol outlines a general procedure for the copper-free reaction between this compound and a molecule functionalized with a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the reactants: Dissolve the this compound and the DBCO-functionalized molecule in the reaction buffer. It is common to use a slight excess of one of the components to drive the reaction to completion.

  • Combine and incubate: Mix the solutions of the two reactants. Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction time will depend on the specific reactants and their concentrations.

  • Monitor the reaction: The progress can be followed by techniques such as LC-MS or by monitoring the disappearance of the DBCO absorbance at around 310 nm.

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate method, such as chromatography, to remove any unreacted starting materials.

References

Troubleshooting guide for incomplete Azido-PEG36-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azido-PEG36-alcohol Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound, with a primary focus on the most common application: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and their uses?

This compound is a heterobifunctional linker featuring two key reactive groups:

  • Azide Group (-N₃): This group is primarily used for "click chemistry." It reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in a copper-free reaction (SPAAC) to form a stable triazole linkage.[1][2][3] This is a highly efficient and specific conjugation method.[4]

  • Alcohol Group (-OH): The terminal hydroxyl group is a versatile handle for a variety of subsequent reactions, such as esterification or etherification, allowing for further modification or conjugation.[1]

Q2: How should I properly store and handle this compound?

Proper storage is critical to maintain the reagent's integrity.

  • Storage Temperature: Store the reagent at –20°C in a sealed container. Some suppliers recommend storage at -80°C for long-term stability (over one month).

  • Protection: The container should protect the reagent from moisture and light.

  • Handling: To prevent degradation, avoid repeated freeze-thaw cycles. When preparing solutions, it is best to use them freshly.

Q3: My CuAAC (click) reaction is not working or giving a low yield. What are the most common causes?

Incomplete CuAAC reactions are almost always traced back to issues with the copper(I) catalyst. The active catalyst is the Cu(I) ion, which is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the solvent. Other common issues include reagent purity, improper stoichiometry, or suboptimal reaction conditions.

Q4: How can I monitor the progress of my CuAAC reaction?

Several analytical techniques can be used to track the reaction:

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ is a reliable indicator of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of the triazole proton signal (around 7.5-8.5 ppm) in the ¹H NMR spectrum confirms product formation.

  • Chromatography (HPLC, LC-MS): These methods can be used to separate and identify the starting materials and the final product, allowing for quantitative analysis of the reaction mixture.

  • Mass Spectrometry (MALDI-TOF, ESI-MS): This is useful for confirming the molecular weight of the final conjugated product.

Troubleshooting Guide for Incomplete CuAAC Reactions

Issue 1: Low or No Product Formation

This is often related to the catalyst system. The troubleshooting workflow below can help diagnose the issue.

G start Incomplete Reaction check_catalyst Problem Area: Copper Catalyst System start->check_catalyst check_reagents Problem Area: Reagents & Conditions start->check_reagents oxygen Did you degas solvents? check_catalyst->oxygen Cause? ligand Are you using a Cu(I) stabilizing ligand? check_catalyst->ligand Cause? reductant Is the reducing agent (e.g., Na-Ascorbate) fresh? check_catalyst->reductant Cause? order Was the order of addition correct? check_catalyst->order Cause? purity Are Azide-PEG and Alkyne reagents pure? check_reagents->purity Cause? concentration Are reactant concentrations optimal? check_reagents->concentration Cause? solvent Is the solvent appropriate? check_reagents->solvent Cause? sol_oxygen Solution: Degas all solvents (e.g., Ar sparging) and work under inert atmosphere. oxygen->sol_oxygen No sol_ligand Solution: Add a stabilizing ligand like THPTA or TBTA. ligand->sol_ligand No sol_reductant Solution: Use a fresh solution of sodium ascorbate. reductant->sol_reductant No sol_order Solution: Follow recommended order of addition. order->sol_order No sol_purity Solution: Verify purity via NMR/MS. Purify if necessary. purity->sol_purity No sol_concentration Solution: Adjust concentrations. High protein conc. can inhibit PEGylation. concentration->sol_concentration No sol_solvent Solution: Use common solvents like H₂O, tBuOH, DMSO, DMF. solvent->sol_solvent No

Caption: Troubleshooting workflow for incomplete CuAAC reactions.

Issue 2: Catalyst Inactivation

Question: My reaction starts but then stalls. Why?

Answer: This is a classic sign of catalyst inactivation due to oxidation.

  • Problem: The active Cu(I) catalyst is being oxidized to inactive Cu(II) by oxygen dissolved in your reaction solvent.

  • Solution:

    • Degas Solvents: Thoroughly degas all solvents (water, buffers, organic solvents) by sparging with an inert gas like argon or nitrogen for 15-30 minutes before use.

    • Use a Reducing Agent: A reducing agent is essential to regenerate Cu(I) from any Cu(II) that forms. Sodium ascorbate is the most common and effective choice. Always use a freshly prepared stock solution, as it can degrade in solution over time.

    • Use a Stabilizing Ligand: Nitrogen-based ligands like THPTA (for aqueous reactions) or TBTA protect the Cu(I) ion from oxidation and increase its solubility and catalytic activity.

Issue 3: Incorrect Reagent Addition

Question: Does the order in which I add my reagents matter?

Answer: Yes, the order of addition is critical to prevent the catalyst from precipitating.

  • Problem: Adding the reducing agent (sodium ascorbate) to the copper salt before the stabilizing ligand is present can cause the rapid reduction to Cu(I), which may then precipitate out of solution before it can catalyze the reaction.

  • Recommended Protocol:

    • Prepare a premixed solution of your copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). Allow them to complex.

    • Add this catalyst-ligand mixture to your solution containing the this compound and the alkyne substrate.

    • Initiate the reaction by adding the fresh sodium ascorbate solution last.

Experimental Protocols & Data

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation:

    • In a microcentrifuge tube, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a degassed solvent (e.g., a mixture of water and t-BuOH).

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst solution. Mix a solution of CuSO₄ with a solution of THPTA (5 equivalents relative to copper).

  • Reaction Initiation:

    • Add the catalyst-ligand premix to the substrate solution.

    • Add a fresh solution of sodium ascorbate to initiate the reaction.

    • Vortex the mixture gently and allow it to react at room temperature. Protect the reaction from light.

  • Monitoring:

    • At various time points (e.g., 1h, 4h, 24h), take an aliquot and analyze via LC-MS or HPLC to monitor the formation of the product and consumption of starting materials.

Recommended Component Concentrations

The optimal concentrations can vary, but the following table provides a validated starting point for bioconjugation reactions.

ComponentRecommended ConcentrationPurpose
Copper (Cu²⁺) 50 - 100 µMCatalyst precursor. Higher concentrations are usually not necessary.
Ligand (THPTA) 250 - 500 µM (5x Cu)Stabilizes Cu(I), prevents oxidation, and enhances reaction rate.
Reducing Agent 1 - 5 mMRegenerates active Cu(I) from Cu(II). A 3- to 10-fold excess is common.
Reactants 10 µM - 5 mMConcentration of Azide-PEG and alkyne substrates.

Note: For some applications, decreasing the concentration of a protein substrate can improve PEGylation efficiency.

Visualizing the CuAAC Catalytic Cycle

The following diagram illustrates the key steps in the copper-catalyzed click reaction.

CuAAC_Cycle Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II O₂ (Oxidation) Acetylide Cu-Acetylide Intermediate Cu_I->Acetylide + Alkyne Cu_II->Cu_I Ascorbate (Reduction) Alkyne R₁-Alkyne Azide R₂-N₃ Product Triazole Product center Acetylide->center + Azide Triazolide Cu-Triazolide Intermediate Triazolide->Cu_I Releases Catalyst Triazolide->Product + H⁺ center->Triazolide Cycloaddition

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Impact of pH on the efficiency of Azido-PEG36-alcohol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the efficiency of Azido-PEG36-alcohol conjugation. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary conjugation reaction for this compound? A1: this compound is a click chemistry reagent.[1] Its azide group is designed to react with molecules containing an alkyne group through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The terminal alcohol group is generally not the primary site for conjugation unless specifically activated.

Q2: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction? A2: CuAAC reactions are robust and can proceed over a broad pH range, typically between 4 and 12.[3][4] However, when working with sensitive biomolecules like proteins, a more neutral pH range of 7 to 9 is recommended to maintain the biomolecule's stability and integrity. A starting pH of approximately 7.0 to 7.5 is often ideal for most bioconjugation applications.

Q3: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions? A3: SPAAC is generally less sensitive to pH than CuAAC because it does not require a copper catalyst. However, the reaction rate can be significantly influenced by pH due to changes in the charge state of the reactants. Studies have shown that for some cyclooctynes, higher pH values can increase the reaction rate, though this effect can be buffer-dependent.

Q4: Can the stability of the this compound linker be affected by pH? A4: The azide functional group is highly stable under most conditions, which is a key advantage of using it for click chemistry. Similarly, the PEG backbone and the terminal alcohol are stable across a wide pH range typically used in bioconjugation. However, the stability of the molecule you are conjugating it to is a critical consideration. For example, strained alkynes like DBCO can be susceptible to acid-mediated degradation.

Q5: Are there any buffers I should avoid for my conjugation reaction? A5: Yes. For CuAAC reactions, avoid buffers with high concentrations of chelating agents or competing ligands for copper, such as Tris. Buffers containing primary or secondary amines (e.g., Tris, glycine) must also be avoided if you are using an NHS ester to introduce the alkyne handle onto your biomolecule, as they will compete in the reaction. Recommended alternatives include phosphate, carbonate, or HEPES buffers.

Data Summary: pH Recommendations for Azide-Alkyne Conjugation

The following table summarizes the recommended pH ranges for the two primary types of azide-alkyne cycloaddition reactions.

Reaction TypeBroad Functional pH RangeRecommended pH for BioconjugationKey Considerations
CuAAC 4.0 - 12.07.0 - 9.0Sensitive biomolecules may degrade at pH extremes. Avoid Tris buffer.
SPAAC Generally pH-insensitive7.0 - 8.5Reaction rate can be pH-dependent based on reactant charge state.

Visualizing Experimental and Logical Workflows

Experimental Workflow for pH Optimization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_stock Prepare Stock Solutions: - Azide-PEG (in DMSO) - Alkyne-Biomolecule (in buffer) - CuSO4, Ligand, Ascorbate (for CuAAC) prep_buffers Prepare Reaction Buffers (e.g., Phosphate) at various pH points (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) setup_rxn Set up parallel reactions, one for each pH point prep_buffers->setup_rxn add_reagents Add conjugation reagents to each reaction setup_rxn->add_reagents initiate_rxn Initiate reaction (e.g., add sodium ascorbate for CuAAC) add_reagents->initiate_rxn incubate Incubate at RT or 37°C for 1-2 hours initiate_rxn->incubate analyze Analyze conjugation efficiency (e.g., SDS-PAGE, Mass Spec) incubate->analyze determine_ph Determine Optimal pH (Highest yield without degradation) analyze->determine_ph G start Problem: Low or No Conjugation cause1 Possible Cause: Incorrect Buffer pH start->cause1 cause2 Possible Cause: Incompatible Buffer Type start->cause2 cause3 Possible Cause: Reagent Degradation start->cause3 cause4 Possible Cause: Catalyst Inactivity (CuAAC) start->cause4 solution1 Solution: Verify buffer pH is within the optimal range (e.g., 7.0-8.5). cause1->solution1 solution2 Solution: Use non-chelating, amine-free buffers like PBS or HEPES. cause2->solution2 solution3 Solution: Use fresh stock solutions. Avoid moisture for NHS esters. cause3->solution3 solution4 Solution: Prepare copper/ligand premix. Use freshly prepared ascorbate. cause4->solution4

References

Preventing aggregation of proteins during PEGylation with Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during PEGylation, with a focus on using amine-reactive, azide-functionalized PEG reagents.

Troubleshooting Guide: Protein Aggregation During PEGylation

Protein aggregation is a common issue during the PEGylation process, leading to loss of product and activity. The following section addresses the primary causes and solutions for this problem.

Question: My protein solution becomes cloudy or precipitates immediately after adding the PEG reagent. What is happening and how can I fix it?

This is likely due to rapid, uncontrolled aggregation. Several factors, often related to the reaction conditions and the protein's inherent stability, can cause this.

Immediate Troubleshooting Steps:

  • Stop the Reaction: Immediately place the reaction on ice to slow down the process.

  • Assess Solubility: Check the pH and buffer composition. The addition of the PEG reagent, often dissolved in an organic solvent like DMSO, can alter the solution properties and reduce protein solubility.

  • Screen Excipients: Experiment with adding stabilizing excipients to a small aliquot of your protein before adding the PEG reagent. Common stabilizers include arginine, sucrose, or polysorbates.

In-depth Analysis and Solutions

To systematically address aggregation, consider the following parameters. The table below summarizes key variables and their impact on aggregation.

ParameterIssueRecommended SolutionRationale
pH Sub-optimal pH can lead to protein unfolding and exposure of hydrophobic patches, promoting aggregation. For NHS-ester chemistry, pH is often pushed to 8.0-9.0 for efficiency, which can destabilize some proteins.Perform a pH screening study from 7.0 to 9.0. Identify a pH that balances reaction efficiency with protein stability.Lysine amine groups are more reactive in their deprotonated state, favoring higher pH. However, the protein's isoelectric point (pI) and stability profile are critical; a pH far from the pI generally enhances solubility.
PEG:Protein Molar Ratio A high molar excess of the PEG reagent can cause extensive multi-PEGylation. This can mask surface charges and lead to hydrophobic interactions between molecules, causing aggregation.Reduce the molar excess of the PEG reagent. Start with a lower ratio (e.g., 3:1 or 5:1) and titrate up to find the optimal balance for your desired degree of PEGylation without inducing aggregation.A lower ratio limits the number of PEG chains attached to each protein molecule, reducing the likelihood of aggregation driven by excessive surface modification.
Reagent Addition Method Adding the PEG reagent (especially if dissolved in an organic solvent) all at once can create localized high concentrations, causing "shock" and precipitation.Add the PEG reagent dropwise or in multiple small aliquots to the vortexing protein solution over 15-30 minutes.Gradual addition ensures the reagent is rapidly dispersed, preventing localized concentration spikes and giving the protein time to adapt to the changing solution environment.
Temperature Higher temperatures increase reaction rates but can also accelerate protein unfolding and aggregation.Run the reaction at a lower temperature, such as 4°C or on ice. While this will slow down the reaction (requiring longer incubation), it significantly enhances protein stability.Lower temperatures reduce molecular motion and the rate of hydrophobic interactions, preserving the protein's native conformation during the conjugation process.
Buffer Composition Some buffer species can interfere with the reaction or protein stability. For example, buffers containing primary amines (like Tris) will compete with the protein for the PEG reagent.Use a non-interfering buffer such as phosphate-buffered saline (PBS) or HEPES. Ensure the buffer has sufficient capacity to maintain the target pH throughout the reaction.The choice of buffer is critical for maintaining pH stability and ensuring that only the target protein amines are available for reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my Azido-PEG-NHS ester for the reaction?

Always dissolve the PEG reagent in a dry, amine-free organic solvent like DMSO or DMF immediately before use. NHS-esters are highly susceptible to hydrolysis, especially in aqueous solutions. Prepare a concentrated stock (e.g., 100 mM) and add a small volume to your protein solution to minimize the final concentration of the organic solvent (ideally <5% v/v).

Q2: How can I confirm that aggregation is occurring and quantify it?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: Cloudiness or precipitation is a clear sign of gross aggregation.

  • UV-Vis Spectroscopy: An increase in absorbance at 340 nm is indicative of scattering from large aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution. An increase in the average particle diameter or the appearance of a second, larger population indicates aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein. This method is excellent for quantifying the percentage of monomer, dimer, and higher-order aggregates.

Q3: Can the azide group on my PEG reagent cause aggregation?

The azide group itself is generally considered bio-inert and is unlikely to be the primary cause of aggregation. Aggregation during this step is almost always related to the conjugation chemistry, the disruption of the protein's stability by the attached PEG chains, or sub-optimal reaction conditions.

Q4: My protein is mono-PEGylated, but it aggregates during purification or storage. What can I do?

Aggregation can be a multi-stage problem. If the PEGylated protein is prone to aggregation post-reaction, a formulation development study is needed. Screen different buffers, pH levels, and excipients (e.g., sugars like sucrose or trehalose, amino acids like arginine or glycine, and non-ionic surfactants like Polysorbate 20/80) to find conditions that stabilize the final conjugate.

Experimental Protocols

Protocol 1: General Protein PEGylation with Azido-PEG-NHS Ester
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 100 mM.

  • Reaction Setup: Place the protein solution in a reaction vessel with gentle stirring. For temperature-sensitive proteins, perform the reaction at 4°C.

  • PEG Addition: Slowly add the desired molar excess of the PEG-NHS stock solution to the stirring protein solution. It is recommended to add the reagent in 3-4 small aliquots over 30 minutes.

  • Incubation: Allow the reaction to proceed for 1-4 hours at 4°C or 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS-ester.

  • Analysis: Immediately analyze the reaction mixture for PEGylation efficiency and aggregation using SEC, SDS-PAGE, and DLS.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate an SEC column (e.g., a Superdex 200 Increase or similar) with a suitable, filtered, and degassed mobile phase (e.g., PBS, pH 7.4).

  • Sample Preparation: Filter your PEGylation reaction sample through a 0.22 µm syringe filter to remove any large precipitates that could damage the column.

  • Injection: Inject an appropriate volume of the sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: Integrate the peak areas. Aggregates will elute in the void volume or as earlier peaks, followed by the main monomer peak, and then any unreacted protein. Calculate the percentage of monomer and aggregates.

Visual Guides and Workflows

The following diagrams illustrate key processes and decision points in a protein PEGylation experiment.

PEGylation_Workflow A 1. Protein Preparation (Buffer Exchange into Amine-Free Buffer) C 3. PEGylation Reaction (Controlled Addition of PEG to Protein) A->C B 2. PEG Reagent Preparation (Dissolve in DMSO) B->C D 4. Reaction Quenching (Add Glycine or Tris) C->D E 5. In-Process Analytics (SEC, DLS, SDS-PAGE) D->E F 6. Purification (IEX or SEC) E->F G 7. Final Product Characterization F->G

Caption: A typical experimental workflow for protein PEGylation.

Caption: A decision tree for troubleshooting protein aggregation.

Validation & Comparative

A Comparative Guide to the Characterization of Azido-PEG36-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of small molecules, peptides, and proteins. Azido-PEG36-alcohol is a heterobifunctional linker that incorporates a long PEG chain, providing excellent water solubility and biocompatibility, an azide group for "click" chemistry conjugation, and a terminal alcohol for further derivatization.[1][2][3][4] Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their purity, identity, and quality.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the characterization of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods for their specific needs.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a cornerstone technique for the analysis of PEGylated compounds.[5] Due to the lack of a strong UV-absorbing chromophore in the this compound molecule, conventional UV detection can be challenging. Therefore, universal detection methods such as Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are often preferred. Reversed-Phase HPLC (RP-HPLC) is a common mode of separation for these molecules.

Table 1: HPLC Performance Data for this compound Characterization
ParameterReversed-Phase HPLC with CAD/ELSD
Purity Assessment >95% (typical)
Retention Time Dependent on specific column and gradient conditions
Limit of Detection (LOD) ng range
Limit of Quantification (LOQ) ng range
Precision (RSD) < 2%
Accuracy 98-102%
Experimental Protocol: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

This protocol outlines a general procedure for the analysis of this compound using RP-HPLC with CAD.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

2. Materials:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample: this compound dissolved in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 60°C

    • Gas Flow: As per manufacturer's recommendation.

4. Data Analysis:

  • The purity of the this compound conjugate is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Dissolution Dissolve in Water/Acetonitrile Sample->Dissolution Autosampler Autosampler (Injection) Dissolution->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Detector Charged Aerosol Detector (CAD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Peak Integration & Purity Calculation Chromatogram->Analysis Logical_Comparison cluster_main Characterization of this compound cluster_hplc Primary Method cluster_alternatives Orthogonal Methods for Confirmation Main_Topic This compound Characterization HPLC HPLC (RP-HPLC) - Purity - Quantification Main_Topic->HPLC SEC SEC - Aggregation - Size Distribution Main_Topic->SEC MS Mass Spectrometry - Molecular Weight - Identity Main_Topic->MS NMR NMR - Structure Elucidation Main_Topic->NMR FTIR FTIR - Functional Groups Main_Topic->FTIR EGFR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Targeting Ligand (on PEGylated Nanoparticle) EGFR EGFR Ligand->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. This guide provides a comprehensive comparison of mass spectrometry analysis for proteins modified with Azido-PEG36-alcohol and its alternatives. We will delve into the experimental protocols, present comparative data, and visualize key workflows to assist in the selection of optimal protein modification and analysis strategies.

Introduction to this compound and its Alternatives

This compound is a heterobifunctional linker that introduces a long-chain PEG moiety onto a protein, terminating in an azide group. This azide group serves as a chemical handle for subsequent "click chemistry" reactions, allowing for the attachment of various payloads such as drugs, imaging agents, or other biomolecules. The alcohol functional group on the linker is intended for covalent attachment to the protein.

The primary alternatives for introducing an azide-PEG linker onto a protein include reagents with different protein-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, or entirely different linker technologies like recombinant polypeptide linkers.

Performance Comparison

The choice of PEGylation reagent significantly impacts labeling efficiency, site-specificity, and the ease of subsequent analysis. Below is a comparison of this compound with a common alternative, Azido-PEG-NHS ester.

FeatureThis compoundAzido-PEG-NHS EsterRecombinant PEG Linkers
Target Residues Primarily activated carboxyl groups (e.g., Asp, Glu) or potentially hydroxyl groups (Ser, Thr) under specific activation conditions.Primary amines (Lysine residues and the N-terminus).[1]N- or C-terminus, or specific amino acids via enzymatic or genetic incorporation.[2][3][4]
Reaction Chemistry Esterification or etherification, often requiring activating agents (e.g., carbodiimides for carboxyl groups).Acylation, forming a stable amide bond.[1]Various, including enzymatic ligation and bioorthogonal chemistries.
Reaction pH Acidic to neutral (e.g., pH 4.5-7.5) for carboxyl activation.Mildly alkaline (e.g., pH 7.5-8.5).Typically physiological pH.
Site-Specificity Can be directed towards more accessible carboxyl or hydroxyl groups, but may result in a heterogeneous product.Generally less specific, targeting multiple available lysine residues.Can be highly site-specific.
Stability of Linkage Ester linkage can be susceptible to hydrolysis. Ether linkage is more stable.Amide bond is highly stable.Peptide bonds are highly stable.
Mass Spectrometry Analysis Heterogeneity can complicate spectral interpretation.Well-established protocols; heterogeneity from multiple PEGylations is a known challenge.Homogeneous products simplify mass spectrometry analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein modification using Azido-PEG-NHS Ester and the subsequent click chemistry reaction, which would be applicable following modification with this compound. A specific protocol for this compound is less commonly documented and would likely involve activation of protein carboxyl groups.

Protocol 1: Protein Modification with Azido-PEG-NHS Ester
  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Analysis: Confirm PEGylation and assess the degree of labeling by SDS-PAGE (observing a molecular weight shift) and mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is used to attach a payload (e.g., a fluorescent dye or a drug) containing an alkyne group to the azide-modified protein.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-modified protein (from Protocol 1 or after modification with this compound), the alkyne-containing payload (in 3- to 5-fold molar excess), and a copper(I)-stabilizing ligand such as THPTA in a suitable buffer.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).

  • Reaction Initiation: Add the catalyst solution to the reaction mixture containing the protein and alkyne.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography to remove the catalyst and excess reactants.

  • Analysis: Analyze the final conjugate by mass spectrometry to confirm the successful addition of the payload.

Mass Spectrometry Analysis Workflow

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins. The general workflow is as follows:

Mass Spectrometry Workflow for PEGylated Proteins cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Modification Protein Modification (e.g., this compound) Purification1 Purification (Size-Exclusion Chromatography) Protein_Modification->Purification1 Click_Chemistry Click Chemistry (Optional Payload Attachment) Purification1->Click_Chemistry Purification2 Final Purification Click_Chemistry->Purification2 Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Purification2->Enzymatic_Digestion LC_Separation LC Separation (Reversed-Phase) Enzymatic_Digestion->LC_Separation MS_Acquisition Mass Spectrometry (e.g., ESI-TOF) LC_Separation->MS_Acquisition Data_Analysis Data Analysis (Deconvolution, Peptide Mapping) MS_Acquisition->Data_Analysis Final_Product Characterized PEGylated Protein Data_Analysis->Final_Product

Caption: General workflow for the analysis of PEGylated proteins by mass spectrometry.

Data Presentation

Quantitative data from mass spectrometry analysis is crucial for comparing different PEGylation strategies. The following table illustrates the type of data that should be collected and compared.

ParameterThis compound (Hypothetical Data)Azido-PEG-NHS Ester (Typical Data)
Average Degree of PEGylation 1.5 PEGs/protein2.8 PEGs/protein
Distribution of PEGylated Species Mono-, di-, and tri-PEGylated species observedBroad distribution from mono- to penta-PEGylated
Major Site(s) of Modification Asp-52, Glu-87Lys-12, Lys-33, Lys-96
Labeling Efficiency 65%85%
Ionization Suppression in MS ModerateLow to Moderate

Logical Framework for Reagent Selection

The choice of PEGylation reagent depends on the specific goals of the experiment. The following diagram provides a logical framework for selecting the appropriate reagent.

Reagent Selection Logic start Start: Need to PEGylate a Protein q_site_specific Is site-specificity critical? start->q_site_specific q_lysine_sparing Need to spare lysine residues? q_site_specific->q_lysine_sparing No use_recombinant Consider Recombinant PEG or Enzymatic Ligation q_site_specific->use_recombinant Yes use_azido_alcohol Consider Azido-PEG-alcohol (targeting carboxyl groups) q_lysine_sparing->use_azido_alcohol Yes use_azido_nhs Use Azido-PEG-NHS Ester (targeting lysines) q_lysine_sparing->use_azido_nhs No end Proceed with selected reagent use_recombinant->end use_azido_alcohol->end use_azido_nhs->end

Caption: Decision tree for selecting a PEGylation reagent.

Conclusion

The mass spectrometry analysis of proteins modified with this compound presents unique considerations compared to more common reagents like Azido-PEG-NHS esters. While offering the potential for targeting different amino acid residues, the protocol for its use is less established, and direct comparative data on its performance is limited. The choice of reagent should be guided by the specific requirements of the study, including the importance of site-specificity, the desired stability of the linkage, and the availability of well-characterized experimental protocols. For applications demanding high homogeneity and site-specificity, alternative approaches such as recombinant PEG linkers may be more suitable. As with any bioconjugation strategy, thorough characterization by mass spectrometry is essential to ensure the quality and consistency of the modified protein.

References

The Efficacy of Azido-PEG36-alcohol Compared to Other PEG Linkers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the choice of a polyethylene glycol (PEG) linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a therapeutic molecule. Among the diverse array of PEG linkers available, Azido-PEG36-alcohol has emerged as a powerful tool, primarily owing to its utility in "click chemistry." This guide provides an objective comparison of this compound with other commonly used PEG linkers, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: this compound vs. Other PEG Linkers

FeatureThis compound (via Click Chemistry)NHS Ester-PEG LinkersMaleimide-PEG Linkers
Reaction Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic acyl substitutionThiol-Michael Addition
Target Residues Site-specifically introduced alkynes or cyclooctynesPrimary amines (e.g., Lysine, N-terminus)[1]Thiols (e.g., Cysteine)[2]
Specificity High (Bioorthogonal)[1]Moderate to low (can react with other nucleophiles)[1]High for thiols at pH 6.5-7.5[2]
Reaction Efficiency/Yield Generally high to very highVariable, moderate to highHighly efficient within optimal pH range
Control over Degree of Labeling High, allows for precise stoichiometryModerate, can be challenging to controlHigh when free thiols are controlled
Linkage Stability High (stable triazole ring)High (stable amide bond)Stable thioether bond, but can be subject to retro-Michael reaction
Biocompatibility High, especially with copper-free methodsHighGenerally good, but maleimide can react with other biological thiols

In-Depth Comparison of Linker Chemistries

The primary advantage of This compound lies in its participation in click chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity. This allows for the precise, site-specific conjugation of molecules, which is particularly crucial in the development of complex biologics like antibody-drug conjugates (ADCs), where the location and number of conjugated payloads can significantly impact efficacy and safety. The resulting triazole linkage is highly stable.

NHS Ester-PEG linkers are a more traditional choice for modifying biomolecules, reacting with primary amines to form stable amide bonds. While this method is robust and widely used, it can lead to a heterogeneous mixture of products, as proteins typically have multiple lysine residues on their surface. Controlling the degree of labeling can be challenging, and non-specific conjugation can potentially impact the biological activity of the protein.

Maleimide-PEG linkers offer high selectivity for thiol groups on cysteine residues, forming a stable thioether bond. This allows for more site-specific conjugation compared to NHS esters, especially in proteins with a limited number of accessible cysteines. However, the stability of the maleimide-thiol adduct can be a concern, as it can undergo a retro-Michael reaction, leading to premature cleavage of the conjugate.

The Influence of PEG Linker Length on Efficacy

The length of the PEG chain is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a bioconjugate. Longer PEG chains, such as the 36-unit chain in this compound, generally lead to:

  • Increased Hydrodynamic Radius: This reduces renal clearance and extends the circulation half-life of the molecule.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic payloads and protect the conjugate from proteolytic degradation.

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system.

However, there can be a trade-off between increased half-life and in vitro potency. In some cases, longer PEG linkers have been associated with reduced cytotoxicity of ADCs.

Table 1: Impact of PEG Linker Length on the In Vivo Half-Life and In Vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerHalf-Life Extension (compared to no PEG)In Vitro Cytotoxicity Reduction (compared to no PEG)
No PEG--
4 kDa PEG2.5-fold4.5-fold
10 kDa PEG11.2-fold22-fold

This data highlights the importance of optimizing the PEG linker length for a specific application to achieve the desired balance between pharmacokinetic improvement and biological activity.

Experimental Protocols

Protocol 1: Site-Specific Protein Conjugation using this compound (via SPAAC)

This protocol describes a two-step process for the site-specific conjugation of a payload to a protein using this compound.

Materials:

  • Protein of interest with a genetically encoded alkyne-containing unnatural amino acid.

  • This compound

  • DBCO-payload (Dibenzocyclooctyne-functionalized payload)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve the alkyne-modified protein in PBS to a final concentration of 2-5 mg/mL.

  • Activation of this compound (if necessary): The terminal hydroxyl group of this compound can be functionalized for attachment to a secondary molecule if a heterobifunctional linker is required. For direct conjugation to a payload already containing a reactive group for the alcohol, this step can be omitted.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload to the alkyne-protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted payload and linker using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the final product.

Protocol 2: Non-Specific Protein Conjugation using an NHS Ester-PEG Linker

This protocol outlines the conjugation of a payload to a protein via its primary amines.

Materials:

  • Protein of interest

  • NHS Ester-PEG-Payload

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS Ester-PEG-Payload to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Separate the protein conjugate from unreacted reagents using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy and analyze the product by SDS-PAGE and mass spectrometry.

Visualizing the Workflows

G Experimental Workflow: this compound vs. NHS-PEG cluster_0 This compound (Click Chemistry) cluster_1 NHS-PEG Linker A1 Alkyne-Modified Protein A3 SPAAC Reaction (Bioorthogonal) A1->A3 A2 Azido-PEG36-Payload A2->A3 A4 Purification (SEC) A3->A4 A5 Site-Specific Conjugate A4->A5 B1 Native Protein (with Lysines) B3 Amine Reaction (Non-Specific) B1->B3 B2 NHS-PEG-Payload B2->B3 B4 Purification (SEC) B3->B4 B5 Heterogeneous Conjugate B4->B5

Caption: A comparison of bioconjugation workflows.

G Decision Tree for PEG Linker Selection start Start: Need for Bioconjugation q1 Is site-specific conjugation critical? start->q1 q2 Are free thiols available and specific? q1->q2 No a1 Use Azido-PEG (Click Chemistry) q1->a1 Yes a2 Use Maleimide-PEG q2->a2 Yes a3 Use NHS-PEG q2->a3 No

Caption: A simplified decision-making process for linker selection.

Conclusion

The choice between this compound and other PEG linkers is highly dependent on the specific requirements of the application. For applications demanding high precision, site-specificity, and a stable linkage, this compound, utilized in a click chemistry workflow, is often the superior choice. For more routine labeling applications where a degree of heterogeneity is acceptable and primary amines are the target, NHS ester-PEG linkers remain a viable and cost-effective option. Maleimide-PEG linkers provide a good balance of specificity for thiols, but potential instability of the linkage should be considered. The extended length of the PEG36 chain in this compound offers significant advantages in improving the pharmacokinetic properties of the conjugate, although the potential impact on in vitro potency must be evaluated on a case-by-case basis. Ultimately, empirical testing is crucial to determine the optimal linker for a specific bioconjugation challenge.

References

The Long-Chain Advantage: A Comparative Guide to Azido-PEG36-alcohol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug delivery, the strategic modification of therapeutic molecules and their carriers is paramount to enhancing efficacy and safety. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a clinically validated and widely adopted strategy. The choice of PEG linker, particularly its chain length, is a critical determinant of the conjugate's in vivo fate and therapeutic outcome. This guide provides a comprehensive comparison of long-chain PEG linkers, specifically focusing on the advantages of Azido-PEG36-alcohol, against shorter-chain alternatives, supported by experimental evidence.

The "Stealth" Effect: How Long PEG Chains Enhance In Vivo Performance

The primary role of a long PEG chain, such as the 36-unit chain in this compound, is to confer "stealth" properties to the drug or nanoparticle carrier.[1][2] This is achieved by forming a dense, hydrophilic cloud around the carrier, which sterically hinders the adsorption of opsonin proteins.[3] Opsonization is a biological process that marks particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[2] By reducing opsonization, long PEG chains significantly delay clearance, leading to a cascade of therapeutic benefits.

A longer PEG chain creates a thicker, more effective barrier compared to shorter chains, leading to more pronounced effects.[4] This directly translates to a longer circulation half-life, allowing the therapeutic agent more time to reach its target site.

cluster_short Short PEG Chain (e.g., PEG4) cluster_long Long PEG Chain (e.g., PEG36) Short_NP Drug Carrier (Short PEG Shield) Opsonin_S Opsonin Proteins Short_NP->Opsonin_S High Adsorption Macrophage_S Macrophage (MPS/RES) Opsonin_S->Macrophage_S Recognition Clearance_S Clearance_S Macrophage_S->Clearance_S Rapid Clearance Long_NP Drug Carrier (Dense PEG Shield) Opsonin_L Opsonin Proteins Long_NP->Opsonin_L Reduced Adsorption (Steric Hindrance) Circulation Circulation Long_NP->Circulation Prolonged Circulation Macrophage_L Macrophage (MPS/RES) Opsonin_L->Macrophage_L Evades Recognition

Figure 1. Steric hindrance effect of long vs. short PEG chains.

Key Advantages of a Long PEG36 Chain

The extended length of the PEG36 chain imparts several key advantages over shorter PEG alternatives, which are crucial for developing effective drug delivery systems.

  • Prolonged Circulation Half-Life : The most significant advantage of a long PEG chain is the dramatic extension of the drug's circulation time in the bloodstream. By increasing the hydrodynamic radius of the drug or carrier to be above the renal clearance threshold (~40 kDa), long-chain PEGylation prevents rapid excretion through the kidneys. This extended presence in circulation is critical for the drug to accumulate at the target site.

  • Reduced Immunogenicity : The dense hydrophilic shield created by the PEG36 chain can mask antigenic sites on protein-based drugs or drug carriers, reducing the likelihood of an immune response. This is particularly important for preventing the formation of anti-PEG antibodies, which can lead to accelerated blood clearance upon subsequent administrations.

  • Enhanced Solubility and Stability : Many potent therapeutic agents are hydrophobic, limiting their clinical application. The hydrophilic nature of the long PEG36 chain significantly improves the aqueous solubility of conjugated drugs. This can prevent aggregation and improve the overall stability of the formulation.

  • Improved Pharmacokinetics and Biodistribution : The culmination of the effects mentioned above leads to a superior pharmacokinetic profile. Studies have shown that larger PEG constructs exhibit reduced volumes of distribution and are poorly cleared by the kidneys, resulting in extended elimination half-lives of 1 to 3 days, compared to 1 to 10 hours for smaller constructs. This means the drug remains in the body for a longer duration at a therapeutically effective concentration.

  • Facilitation of the Enhanced Permeability and Retention (EPR) Effect : For cancer therapeutics, the long circulation time afforded by PEG36 is a prerequisite for leveraging the EPR effect. Tumor vasculature is often leaky, with poorly formed vessels that have gaps between endothelial cells. These gaps allow nanoparticles and large molecules to extravasate from the bloodstream into the tumor tissue. Combined with poor lymphatic drainage in tumors, the drug carrier accumulates and is retained at the tumor site. A longer circulation half-life directly correlates with greater tumor accumulation via the EPR effect.

Figure 2. Logical flow from long PEG chain to enhanced efficacy.

Comparative Performance: Long-Chain vs. Short-Chain PEG

Experimental data consistently demonstrates the superiority of longer PEG chains in improving the in vivo performance of drug carriers.

ParameterShort-Chain PEG (e.g., <10 units)Long-Chain PEG (e.g., PEG36)Rationale & References
Circulation Half-Life (t½) Short (minutes to hours)Long (hours to days)Increased hydrodynamic size reduces renal clearance and MPS uptake.
Macrophage Uptake HigherSignificantly LowerMore effective steric hindrance prevents opsonization and phagocytosis.
Tumor Accumulation (via EPR) LowerSignificantly HigherLonger circulation time allows for greater extravasation into tumor tissue.
Drug Release Rate Can be fasterCan be slowerThe dense PEG layer can create a diffusion barrier, enabling sustained release.
Immunogenicity Potential for immune recognitionLower risk due to better shieldingMore effective masking of the carrier surface from immune surveillance.

Table 1: Comparative performance of short-chain vs. long-chain PEG in drug delivery.

The Functional Ends of this compound

Beyond the chain length, the terminal functional groups of the PEG linker are crucial for its application. This compound is a heterobifunctional linker, offering two distinct chemical handles for conjugation.

  • Azide Group (-N₃) : This group is primed for "click chemistry," one of the most efficient and bio-orthogonal conjugation reactions. It reacts readily with alkyne-functionalized molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward and stable attachment of the PEG linker to a drug, targeting ligand, or nanoparticle surface.

  • Alcohol Group (-OH) : The terminal hydroxyl group is a versatile functional handle that can be used for further derivatization or conjugation to various substrates, providing flexibility in the design of the drug delivery system.

Experimental Protocol: Comparative Pharmacokinetic Analysis

To quantitatively assess the advantage of a long PEG chain, a comparative pharmacokinetic study in a rodent model is a standard approach.

Objective : To compare the plasma half-life and biodistribution of a model drug conjugated with a short-chain PEG versus this compound.

Materials :

  • Test Articles: Drug-PEG4 conjugate, Drug-PEG36 conjugate, unconjugated drug.

  • Animals: Male Sprague-Dawley rats (n=5 per group).

  • Analytical Equipment: LC-MS/MS for drug quantification.

Methodology :

  • Animal Acclimation : House rats in a controlled environment for at least one week prior to the study.

  • Dosing : Administer a single intravenous (IV) bolus dose (e.g., 5 mg/kg) of each test article to a designated group of rats via the tail vein.

  • Blood Sampling : Collect blood samples (approx. 100 µL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24, 48 hours) into heparinized tubes.

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Drug Quantification : Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Biodistribution (Optional) : At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable). Homogenize the tissues and quantify the drug concentration to determine tissue distribution.

start Start: Acclimated Rats (n=5 per group) dose IV Administration (Drug, Drug-PEG4, Drug-PEG36) start->dose sample Serial Blood Sampling (0-48 hours) dose->sample process Plasma Separation (Centrifugation) sample->process biodist Optional: Organ Harvest & Biodistribution Analysis sample->biodist quantify LC-MS/MS Quantification of Drug Concentration process->quantify analyze Pharmacokinetic Analysis (t½, AUC, Clearance) quantify->analyze end End: Comparative PK Profile analyze->end biodist->end

Figure 3. Experimental workflow for a comparative pharmacokinetic study.

Conclusion

For researchers and drug development professionals, the selection of an appropriate PEG linker is a critical decision that profoundly impacts a drug's therapeutic potential. The use of a long-chain linker like this compound offers clear, experimentally-supported advantages over shorter-chain alternatives. Its ability to significantly prolong circulation half-life, reduce immunogenicity, and enhance tumor accumulation via the EPR effect makes it an invaluable tool for developing next-generation therapeutics with improved safety and efficacy profiles. The bifunctional nature of this compound further adds to its versatility, enabling robust and flexible conjugation strategies essential for the construction of sophisticated drug delivery systems.

References

The Long and Short of It: A Comparative Guide to Azido-PEG36-alcohol versus Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the stability, solubility, and in vivo performance of the resulting conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) has established itself as a versatile and effective tool. This guide provides an objective comparison of the long-chain Azido-PEG36-alcohol linker with its shorter counterparts, supported by experimental data, to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

The length of the PEG chain in a linker can significantly modulate the physicochemical and pharmacokinetic properties of a bioconjugate. Longer PEG chains, such as in this compound, are generally employed to enhance aqueous solubility, increase hydrodynamic volume, and extend circulation half-life. Conversely, shorter PEG linkers may offer advantages in terms of reaction kinetics and minimizing steric hindrance. This guide will delve into the quantitative and qualitative differences between these linker types, providing a framework for selecting the optimal PEG linker for a specific bioconjugation application.

Comparative Analysis of PEG Linker Length: Performance Metrics

The selection of a PEG linker necessitates a balance between improving pharmacokinetic properties and maintaining the biological activity of the conjugated molecule. The following tables summarize quantitative data from various studies, offering a comparison of key performance metrics across different PEG linker lengths.

PEG Linker LengthClearance Rate (mL/day/kg) in RatsIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (% Tumor Growth Inhibition)Reference
No PEG ~15Baseline11%[1][2]
PEG2 ~10No significant change35-45%[1][2]
PEG4 ~7No significant change35-45%[1]
PEG8 ~5No significant change75-85%
PEG12 ~5No significant change75-85%
PEG24 ~5No significant change75-85%
4 kDa PEG Not Reported4.5-fold reductionImproved
10 kDa PEG Not Reported22-fold reductionMost Ideal

Table 1: Impact of PEG Linker Length on ADC Performance. This table illustrates a general trend where increasing PEG linker length up to a certain point (around PEG8) leads to a decrease in clearance and a significant improvement in in vivo efficacy, with minimal impact on in vitro cytotoxicity in this particular study. However, very long PEG chains (4kDa and 10kDa) have been shown to reduce in vitro cytotoxicity in other systems.

Linker Architecture (DAR 8)ClearanceReference
Linear (L-PEG24) High
Pendant (P-(PEG12)2) Low

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. This table highlights that the architecture of the PEG linker can also significantly impact pharmacokinetic properties. A branched or pendant configuration can provide more effective shielding of a hydrophobic payload, leading to lower clearance rates, especially for ADCs with a high drug-to-antibody ratio (DAR).

Key Considerations for Linker Selection

  • Solubility and Aggregation: Longer PEG chains, like the 36-unit chain in this compound, are highly effective at increasing the hydrophilicity of the bioconjugate. This is particularly crucial when working with hydrophobic payloads, as it can prevent aggregation and improve the overall stability of the molecule.

  • Pharmacokinetics: The hydrodynamic radius of a bioconjugate is directly influenced by the length of the PEG linker. Longer PEG chains lead to a larger hydrodynamic volume, which in turn reduces renal clearance and prolongs the circulation half-life. This extended exposure can lead to greater accumulation at the target site.

  • Steric Hindrance: While beneficial for shielding and stability, long PEG chains can also introduce steric hindrance. This may potentially interfere with the binding of the bioconjugate to its target or with the action of the payload, sometimes leading to a decrease in in vitro potency.

  • In Vivo Efficacy: The improved pharmacokinetic profile conferred by longer PEG linkers often translates to enhanced in vivo efficacy. The prolonged circulation allows for a greater therapeutic window and more effective delivery of the payload to the target tissue.

Experimental Workflows and Methodologies

To facilitate the rational design and evaluation of bioconjugates with different PEG linker lengths, the following diagrams and protocols outline key experimental workflows.

experimental_workflow Experimental Workflow for Comparing PEG Linker Performance cluster_synthesis Bioconjugate Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis_Short Synthesis with Short PEG Linker (e.g., Azido-PEG4-alcohol) Aggregation Aggregation Analysis (SEC) Synthesis_Short->Aggregation DAR DAR Determination (HIC/UV-Vis) Synthesis_Short->DAR Synthesis_Long Synthesis with Long PEG Linker (this compound) Synthesis_Long->Aggregation Synthesis_Long->DAR Cytotoxicity Cytotoxicity Assay (IC50 Determination) Aggregation->Cytotoxicity DAR->Cytotoxicity PK Pharmacokinetic Study Cytotoxicity->PK Binding Target Binding Assay (ELISA/SPR) Binding->PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy

Caption: Workflow for comparing bioconjugates with different PEG linkers.

signaling_pathway General Mechanism of ADC Action ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-functionalized PEG linker (e.g., this compound) to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, antibody)

  • Azido-PEGn-alcohol (n = 4, 8, 12, 36, etc.)

  • Copper(II) sulfate (CuSO4) solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)

  • Sodium ascorbate solution (100 mM, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Preparation of Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Preparation of Linker: Dissolve the Azido-PEGn-alcohol in the reaction buffer to a final concentration that is a 5- to 20-fold molar excess over the biomolecule.

  • Preparation of Catalyst: In a separate tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

  • Reaction Setup: In a reaction vessel, combine the biomolecule solution and the Azido-PEGn-alcohol solution.

  • Initiation of Reaction: Add the premixed CuSO4/THPTA solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 100-500 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the resulting bioconjugate using SEC to remove unreacted linker and catalyst components.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines a method for assessing the level of aggregation in a bioconjugate sample.

Materials:

  • Purified bioconjugate sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • SEC mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the bioconjugate sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the equilibrated column.

  • Chromatographic Separation: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous in specific contexts, longer linkers like this compound generally offer superior performance in terms of enhancing solubility, stability, and pharmacokinetic properties, which often translates to improved in vivo efficacy. However, the potential for steric hindrance and a reduction in in vitro potency with very long linkers necessitates a careful, empirical evaluation for each specific bioconjugate. The optimal PEG linker length is ultimately dependent on the specific antibody, payload, and target, requiring a systematic approach to linker selection and optimization as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

A Researcher's Guide to Purity Assessment of Azido-PEG36-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) linkers is paramount for the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of the final conjugate. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Azido-PEG36-alcohol, a heterobifunctional PEG linker, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques

A multi-faceted approach employing various analytical techniques is often necessary for the comprehensive characterization of PEG derivatives. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of purity assessment for these molecules.

Data Presentation: A Comparative Overview

The following table summarizes the key performance attributes of the most common analytical methods for the purity assessment of this compound.

Analytical TechniqueKey Purity Aspects AssessedTypical Purity RangeResolutionSensitivityThroughput
RP-HPLC-ELSD/CAD Oligomeric distribution, presence of non-functionalized or di-functionalized PEG impurities.>95%HighHighMedium
¹H NMR Spectroscopy Confirmation of end-group functionality (azide and alcohol), quantification of functionalization, detection of residual solvents.>98% (for end-group functionality)High (for specific protons)ModerateMedium
ESI-LC/MS Molecular weight confirmation, identification of impurities and byproducts, assessment of polydispersity.Confirms primary massHigh (mass resolution)HighHigh
MALDI-TOF MS Rapid molecular weight confirmation and polydispersity assessment of the bulk material.Confirms primary mass distributionModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)

This method is highly effective for separating and quantifying non-UV active compounds like PEG.

Experimental Workflow for RP-HPLC-CAD Analysis

prep Sample Preparation hplc HPLC System Setup prep->hplc 1 mg/mL in mobile phase inject Sample Injection hplc->inject separation Chromatographic Separation inject->separation detection Charged Aerosol Detection separation->detection analysis Data Analysis & Purity Calculation detection->analysis

Caption: Workflow for purity assessment by RP-HPLC-CAD.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Concentration: 1.0 mg/mL in a 70:30 mixture of Mobile Phase A and B.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Nebulizer Gas (Nitrogen): 60 psi.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure and quantifying the end-group functionality of this compound.[1][2][3][4]

Logical Relationship for NMR Purity Assessment

sample Dissolve Sample in DMSO-d6 acquire Acquire 1H NMR Spectrum sample->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Key Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Logical steps for NMR-based purity determination.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).[5]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse ('zg30').

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

  • Data Analysis:

    • Integrate the triplet corresponding to the methylene protons adjacent to the azide group (typically around 3.3-3.4 ppm).

    • Integrate the triplet corresponding to the methylene protons adjacent to the hydroxyl group (typically around 3.4-3.5 ppm, with the OH proton itself appearing as a triplet around 4.56 ppm in DMSO-d6).

    • Integrate the large signal from the PEG backbone protons (typically a broad singlet around 3.5-3.7 ppm).

    • The ratio of the integrations of the terminal methylene protons to the repeating ethylene glycol units should be consistent with the PEG chain length (36 units). A deviation from the expected ratio may indicate impurities or incomplete functionalization.

Electrospray Ionization - Liquid Chromatography - Mass Spectrometry (ESI-LC/MS)

ESI-LC/MS is used to confirm the molecular weight of the this compound and to identify any impurities.

Experimental Workflow for ESI-LC/MS Analysis

prep Sample Preparation lc_setup LC System Setup prep->lc_setup 10 µM in mobile phase inject Sample Injection & LC Separation lc_setup->inject ms_setup MS System Setup ms_acq Mass Spectral Acquisition ms_setup->ms_acq inject->ms_acq deconv Data Deconvolution & Analysis ms_acq->deconv

Caption: Workflow for ESI-LC/MS analysis of PEG linkers.

Methodology:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 4.0 kV.

    • Source Temperature: 120°C.

    • Mass Range: 200 - 2000 m/z.

  • Data Analysis: The raw data will show a series of multiply charged ions. Deconvolution software is used to convert this to a zero-charge spectrum, from which the accurate molecular weight of the main component and any impurities can be determined.

Alternative Analytical Techniques

While HPLC, NMR, and MS are the primary methods for purity assessment, other techniques can provide complementary information:

  • Size-Exclusion Chromatography (SEC): Useful for detecting high molecular weight aggregates or fragments, though it provides lower resolution for oligomers compared to RP-HPLC.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups, such as the characteristic azide stretch (~2100 cm⁻¹).

By employing a combination of these analytical methods, researchers can confidently assess the purity of this compound conjugates, ensuring the quality and consistency of their research and development efforts.

References

Validating Bioconjugate Activity: A Comparative Guide to Functional Assays for Azido-PEG36-alcohol Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of Polyethylene Glycol (PEG) chains to a biopharmaceutical, a process known as PEGylation, is a critical strategy to enhance its therapeutic properties. Azido-PEG36-alcohol is a key reagent in modern bioconjugation, enabling precise, site-specific attachment of PEG via "click chemistry." However, it is imperative to validate that this modification does not compromise the molecule's biological activity.

This guide provides an objective comparison of functional assays to validate the activity of bioconjugates created using this compound. We compare the performance of a site-specifically conjugated antibody using this advanced linker against its unconjugated form and a version conjugated via traditional, less specific methods. Detailed experimental protocols and supporting data are provided to guide assay selection and implementation.

The Challenge: Balancing Enhanced Pharmacokinetics with Retained Function

While PEGylation can improve a drug's half-life, solubility, and stability, and reduce its immunogenicity, the attachment of a large polymer chain can also mask the active sites of a protein, leading to diminished efficacy.[1][2] Azido-PEG linkers, which react with corresponding alkyne-modified biomolecules through bio-orthogonal click chemistry, offer a significant advantage by enabling site-specific conjugation away from critical binding domains.[2][3] This contrasts with traditional methods like N-hydroxysuccinimide (NHS) ester chemistry, which randomly targets primary amines (e.g., lysine residues) across the protein surface, often resulting in a heterogeneous product with a higher risk of activity loss.[4]

To illustrate the validation process, we will focus on a model system: the monoclonal antibody Trastuzumab (Herceptin), which targets the HER2 receptor overexpressed in certain breast cancers.

Core Functional Assay: Cell Viability (MTT) Cytotoxicity Assay

A primary method to confirm the retained function of a therapeutic antibody like Trastuzumab is to measure its ability to inhibit the proliferation of cancer cells that overexpress its target receptor. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.

Comparative Performance Data

The efficacy of the bioconjugate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the biological process by 50%. A lower IC50 value indicates higher potency. Site-specific conjugation using Azido-PEG is expected to better preserve the antibody's binding affinity, resulting in an IC50 value closer to that of the unconjugated antibody compared to a randomly conjugated version.

BioconjugateConjugation MethodTarget CellsExpected IC50 (nM)Rationale
Unconjugated Trastuzumab N/A (Control)SK-BR-35 - 10Baseline activity of the native antibody.
Azido-PEG36-Trastuzumab Site-Specific (Click Chemistry)SK-BR-310 - 20Minimal impact on activity due to precise PEG placement away from antigen-binding sites.
NHS-ester-PEG36-Trastuzumab Non-Specific (Amine Reactive)SK-BR-350 - 150+Potential for reduced activity due to random PEGylation that may sterically hinder the antigen-binding domains.

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on typical outcomes reported in bioconjugation literature.

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible results. Below are a generalized protocol for the MTT assay and diagrams illustrating the experimental workflow and the targeted biological pathway.

MTT Cytotoxicity Assay Protocol

This protocol is adapted for assessing the cytotoxic effect of Trastuzumab bioconjugates on HER2-positive SK-BR-3 breast cancer cells.

1. Cell Preparation and Seeding:

  • Culture SK-BR-3 cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO2 humidified incubator.

  • Harvest cells using trypsin and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test articles (Unconjugated Trastuzumab, Azido-PEG-Trastuzumab, NHS-ester-PEG-Trastuzumab) in the cell culture medium. A typical concentration range might be from 0.1 to 1000 nM.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

  • Include control wells: untreated cells (100% viability) and medium-only wells (blank for background absorbance).

  • Incubate the plate for 72-96 hours at 37°C.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Add 20 µL of the MTT stock solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Measurement:

  • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the crystals.

  • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the drug concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5/6: Assay cluster_analysis Analysis Seed Seed SK-BR-3 cells in 96-well plate Incubate1 Incubate overnight (allow attachment) Seed->Incubate1 Prepare Prepare serial dilutions of bioconjugates Treat Add bioconjugates to cells Prepare->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate3 Incubate for 3-4 hours (formazan formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.
Targeted Biological Pathway: HER2 Signaling

Trastuzumab functions by binding to the extracellular domain of the HER2 receptor, which in turn inhibits downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. A functional bioconjugate must retain its ability to interrupt this cascade.

HER2_Signaling_Pathway HER2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Trastuzumab Azido-PEG-Trastuzumab Trastuzumab->HER2 Blocks Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Trastuzumab bioconjugate blocks HER2 signaling.

Conclusion

Validating the functional activity of a bioconjugate is a non-negotiable step in drug development. For molecules modified with this compound, cell-based functional assays like the MTT cytotoxicity assay provide critical, quantitative data on retained efficacy. By comparing the performance of a site-specifically conjugated bioconjugate to its unconjugated parent molecule and a randomly modified version, researchers can confirm the advantages of advanced click chemistry approaches. This ensures that the benefits of PEGylation—improved stability and pharmacokinetics—are achieved without sacrificing the essential biological function of the therapeutic agent.

References

Navigating Stability: A Comparative Guide to PEG Linkers for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that significantly impacts the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, with a focus on ester, carbonate, and carbamate linkages. The information is supported by experimental data to aid in the selection of the optimal linker for specific therapeutic and research applications.

The stability of the bond connecting a PEG moiety to a drug or protein is paramount for its performance. Premature cleavage in circulation can lead to off-target effects and reduced therapeutic efficacy, while insufficient cleavage at the target site can hinder the release of the active molecule. This guide delves into the chemical nuances of common PEG linker chemistries to provide a clear understanding of their stability profiles.

Comparative Stability of PEG Linker Chemistries

The stability of a PEG linker is primarily dictated by its susceptibility to hydrolysis and enzymatic degradation. The following table summarizes the relative stability of ester, carbonate, and carbamate linkages under various conditions.

Linker ChemistryHydrolytic Stability (pH 7.4)Enzymatic StabilityKey Characteristics
Ester LowLow to MediumProne to hydrolysis by esterases abundant in plasma. Degradation can be rapid.
Carbonate MediumMediumMore stable than esters but can still be susceptible to hydrolysis and enzymatic cleavage.
Carbamate HighHighGenerally the most stable linkage, resistant to both hydrolysis and many enzymatic degradation pathways.

In Vitro Stability: A Closer Look at Hydrolysis and Plasma Degradation

In vitro studies are crucial for the initial assessment of linker stability. These are typically conducted in buffers at various pH values to simulate different physiological environments and in plasma to assess enzymatic degradation.

Hydrolytic Stability:

The rate of hydrolysis is highly dependent on the chemical nature of the linker. Ester linkages are the most susceptible to hydrolysis, particularly under basic conditions. Carbonate linkages offer intermediate stability, while carbamate linkages are significantly more resistant to hydrolysis at physiological pH.

For instance, studies on mPEG-NHS carbonates have shown that the half-life of hydrolysis is influenced by the length of the alkyl spacer between the PEG and the NHS group, as well as the pH. At pH 8.0, the half-life of some mPEG-NHS carbonates can be in the range of minutes to hours. In contrast, carbamates are known to be much more stable, with hydrolysis half-lives that can extend to years under similar conditions.

Plasma Stability:

Plasma contains a variety of enzymes, such as esterases, that can accelerate linker cleavage. This is a critical consideration for in vivo applications.

  • Ester Linkers: These are readily cleaved by plasma esterases, leading to a shorter half-life of the PEGylated conjugate. The in vivo degradation of PEG-diacrylate (PEGDA) hydrogels, for example, is primarily attributed to the hydrolysis of the ester linkages.

  • Carbonate and Carbamate Linkers: While generally more stable than esters, the susceptibility of carbonate and carbamate linkers to enzymatic degradation can vary depending on their specific chemical structure. Studies on model carbonate and carbamate esters have shown that structural variations near the functional group can influence the rate of enzyme-catalyzed hydrolysis.

In Vivo Stability: Pharmacokinetics and Linker Integrity

The ultimate test of a linker's stability is its performance in a complex biological system. In vivo stability is typically assessed through pharmacokinetic (PK) studies, which measure the concentration of the intact conjugate in the bloodstream over time.

The choice of linker chemistry has a profound impact on the PK profile of a PEGylated molecule.[1][2] A more stable linker, such as a carbamate, will generally result in a longer circulation half-life for the conjugate. Conversely, a labile ester linker will lead to faster clearance.

In the context of Antibody-Drug Conjugates (ADCs), where PEG linkers are often employed, linker stability is a critical determinant of the therapeutic index.[3][][] Premature release of the cytotoxic payload due to an unstable linker can cause systemic toxicity. Therefore, for ADCs, highly stable linkers are often preferred to ensure that the drug is delivered specifically to the target cells.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PEG linker stability.

In Vitro Hydrolytic Stability Assay

Objective: To determine the rate of hydrolytic degradation of a PEG linker in a buffered solution.

Protocol:

  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation: Dissolve the PEG-conjugate in each buffer solution to a final concentration of 1 mg/mL. Incubate the samples at 37°C.

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) of the linker under each condition.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a PEG linker in the presence of plasma enzymes.

Protocol:

  • Plasma Preparation: Obtain fresh plasma (e.g., human, mouse, or rat) and store it at -80°C until use. Thaw the plasma on ice before the experiment.

  • Incubation: Spike the PEG-conjugate into the plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma samples.

  • Sample Preparation: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS or a relevant analytical technique to quantify the concentration of the intact conjugate.

  • Data Analysis: Determine the percentage of the conjugate remaining at each time point and calculate the plasma half-life.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo stability and circulation half-life of a PEG-conjugate.

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the PEG-conjugate to the animals via intravenous (IV) injection at a specific dose.

  • Blood Sampling: Collect blood samples from the animals at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr).

  • Plasma Isolation: Process the blood samples to isolate the plasma.

  • Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance, volume of distribution, and elimination half-life.

Visualizing Experimental Concepts

To aid in the understanding of the experimental workflows and the chemical differences between the linkers, the following diagrams are provided.

Experimental_Workflow_In_Vitro_Stability cluster_hydrolytic Hydrolytic Stability cluster_plasma Plasma Stability PEG-Conjugate_H PEG-Conjugate Buffer_Incubation Incubate in Buffers (pH 5.0, 7.4, 9.0) at 37°C PEG-Conjugate_H->Buffer_Incubation Sampling_H Collect Aliquots at Time Points Buffer_Incubation->Sampling_H Analysis_H HPLC / LC-MS Analysis Sampling_H->Analysis_H Data_Analysis_H Calculate Half-life Analysis_H->Data_Analysis_H PEG-Conjugate_P PEG-Conjugate Plasma_Incubation Incubate in Plasma at 37°C PEG-Conjugate_P->Plasma_Incubation Sampling_P Collect Aliquots at Time Points Plasma_Incubation->Sampling_P Protein_Precipitation Protein Precipitation Sampling_P->Protein_Precipitation Analysis_P LC-MS Analysis Protein_Precipitation->Analysis_P Data_Analysis_P Calculate Half-life Analysis_P->Data_Analysis_P

In Vitro Stability Assay Workflow

In_Vivo_Pharmacokinetics_Workflow Start Animal Model IV_Injection IV Injection of PEG-Conjugate Start->IV_Injection Blood_Sampling Blood Sampling at Multiple Time Points IV_Injection->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Sample_Analysis Quantification of Intact Conjugate (ELISA / LC-MS) Plasma_Isolation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis End Determine Circulation Half-life PK_Analysis->End

In Vivo Pharmacokinetic Study Workflow

Linker_Chemistry_Comparison Linkers PEG Linker Chemistries Ester Linkage (-O-C(=O)-) Carbonate Linkage (-O-C(=O)-O-) Carbamate Linkage (-O-C(=O)-NH-) Stability Relative Stability Low Medium High Linkers:f1->Stability:f1 Linkers:f2->Stability:f2 Linkers:f3->Stability:f3 Cleavage Primary Cleavage Mechanism Hydrolysis & Esterases Hydrolysis & Esterases Resistant to Hydrolysis Stability:f1->Cleavage:f1 Stability:f2->Cleavage:f2 Stability:f3->Cleavage:f3

Comparison of PEG Linker Chemistries

Conclusion

The selection of a PEG linker is a multifaceted decision that requires a thorough understanding of the desired stability profile for a given application. Carbamate linkers offer the highest stability and are often the preferred choice for applications requiring long circulation times and minimal premature drug release. Ester linkers, being the most labile, are suitable for applications where rapid degradation is desired. Carbonate linkers provide an intermediate level of stability. By carefully considering the principles and experimental data outlined in this guide, researchers can make informed decisions to optimize the performance of their PEGylated bioconjugates.

References

A Head-to-Head Comparison of Azido-PEG36-alcohol and Other Crosslinking Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of bioconjugation, drug delivery, and proteomics, the selection of an appropriate crosslinking agent is paramount to experimental success. These reagents are instrumental in covalently linking molecules, enabling the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the functionalization of surfaces. This guide provides an objective, data-driven comparison between Azido-PEG36-alcohol, a modern click chemistry reagent, and other prevalent classes of crosslinking agents.

This compound is a heterobifunctional linker distinguished by its long, hydrophilic 36-unit polyethylene glycol (PEG) spacer, which imparts excellent water solubility and minimizes steric hindrance.[1] One end features an azide group, ready for highly specific and efficient click chemistry reactions, while the other end has a hydroxyl group, offering a versatile point for further chemical modification.[1][2] This guide will compare its performance and characteristics against traditional amine-reactive and thiol-reactive crosslinkers.

Quantitative Data Comparison

The choice of a crosslinker is often dictated by its specific reactivity, spacer length, and chemical properties. The following tables summarize key quantitative and qualitative data for this compound and representative alternative crosslinkers.

Table 1: Properties of this compound

PropertyValueSource
Molecular Weight ~1629 g/mol [2]
Spacer Arm Length ~130 Å (36 PEG units)-
Reactive Group 1 Azide (-N3)[1]
Reactive Group 2 Alcohol (-OH)
Solubility High in aqueous media
Cleavability Non-cleavable-

Table 2: Head-to-Head Comparison with Alternative Crosslinker Classes

FeatureThis compound (Click Chemistry)Amine-Reactive (e.g., DSS, Sulfo-SMCC)Thiol-Reactive (e.g., BMOE, SMCC)Photoreactive (e.g., Sulfo-SANPAH)
Target Functional Group Alkyne, Cyclooctyne (e.g., DBCO, BCN)Primary Amines (-NH2) on Lysine, N-terminusSulfhydryls/Thiols (-SH) on CysteineNon-specific C-H, N-H bonds upon UV activation
Reaction Chemistry Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Nucleophilic Acyl SubstitutionMichael Addition / AlkylationNitrene/Carbene Insertion
Specificity Very High (Bioorthogonal)Moderate (Lysine is abundant)High (Cysteine is less abundant)Low (Non-specific)
Reaction pH Wide range, typically neutral7.2 - 8.56.5 - 7.5 (Maleimide)N/A (UV light initiated)
Bond Stability Very High (Stable triazole ring)High (Stable amide bond)High (Stable thioether bond)High (Stable covalent bond)
Key Advantage Bioorthogonality, high efficiency, hydrophilic PEG spacerWell-established, readily availableHigh specificity, site-directed conjugationCaptures transient or weak interactions
Key Disadvantage Requires a complementary reactive partner (alkyne)Susceptible to hydrolysis at high pH, can polymerizeRequires free thiols (may need disulfide reduction)Low specificity can lead to complex results

Experimental Methodologies

Detailed protocols are crucial for reproducible results. Below are representative protocols for key crosslinking experiments.

Protocol 1: Two-Step Protein-Protein Conjugation using a Heterobifunctional (NHS/Maleimide) Crosslinker

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing thiols) using a crosslinker like SMCC.

1. Materials:

  • Protein A in Amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0
  • Protein B in Thiol-free buffer (e.g., PBS) at pH 6.5-7.5
  • SMCC (or Sulfo-SMCC for water solubility) dissolved in DMSO
  • Reducing agent (e.g., TCEP) if Protein B has disulfide bonds
  • Quenching buffer (e.g., Tris, Glycine)
  • Desalting columns

2. Procedure:

  • Step 1: (Optional) Reduction of Protein B. If Protein B's cysteines are in disulfide bonds, incubate with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP using a desalting column, exchanging into a degassed, thiol-free buffer.
  • Step 2: Activation of Protein A. Dissolve SMCC in DMSO to a concentration of ~10 mM. Add a 10-20 fold molar excess of SMCC to Protein A. Incubate for 30-60 minutes at room temperature.
  • Step 3: Removal of Excess Crosslinker. Immediately purify the maleimide-activated Protein A using a desalting column equilibrated with a buffer at pH 6.5-7.5 to remove excess, non-reacted SMCC.
  • Step 4: Conjugation to Protein B. Immediately mix the maleimide-activated Protein A with the thiol-containing Protein B. Incubate for 1-2 hours at room temperature or overnight at 4°C.
  • Step 5: Quenching. (Optional) Add a low concentration of a thiol-containing reagent (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
  • Step 6: Final Purification. Purify the final conjugate (Protein A-Protein B) from unreacted proteins using size exclusion or ion-exchange chromatography.

Protocol 2: "Click Chemistry" Conjugation of an Azide-PEG-Alcohol to an Alkyne-Modified Protein

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link this compound to a protein that has been metabolically or chemically functionalized with a terminal alkyne.

1. Materials:

  • Alkyne-modified Protein in degassed PBS or similar buffer.
  • This compound.
  • Copper(II) Sulfate (CuSO4).
  • Reducing agent (e.g., Sodium Ascorbate).
  • Copper-chelating ligand (e.g., TBTA).
  • Desalting columns.

2. Procedure:

  • Step 1: Prepare Reagents. Prepare stock solutions: 10 mM this compound in water or DMSO, 50 mM CuSO4 in water, and 100 mM Sodium Ascorbate in water (prepare fresh).
  • Step 2: Set up the Reaction. In a microcentrifuge tube, combine the alkyne-modified protein (e.g., at 1 mg/mL) and a 10-50 fold molar excess of this compound.
  • Step 3: Initiate the "Click" Reaction. Add the catalyst components sequentially to the protein/azide mixture. A typical final concentration would be 1 mM CuSO4, 1 mM TBTA (ligand), and 5 mM Sodium Ascorbate. The ligand is pre-mixed with the copper sulfate before adding to the protein.
  • Step 4: Incubation. Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.
  • Step 5: Purification. Remove the copper catalyst and excess reagents by purifying the conjugated protein using a desalting column or dialysis. The hydroxyl end of the PEG chain is now available for further functionalization if desired.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and signaling pathways. The following are generated using the DOT language.

G cluster_0 Step 1: Amine Activation cluster_1 Step 2: Purification cluster_2 Step 3: Thiol Conjugation ProteinA Protein A (with -NH2) SMCC SMCC Crosslinker (NHS Ester end) ProteinA->SMCC pH 7.2-8.0 ActivatedProtein Maleimide-Activated Protein A Desalting Desalting Column ActivatedProtein->Desalting Remove excess SMCC ProteinB Protein B (with -SH) Conjugate Stable A-B Conjugate (Thioether Bond) ProteinB->Conjugate pH 6.5-7.5

Caption: Workflow for a two-step heterobifunctional crosslinking reaction.

G cluster_catalyst Catalyst System Azide This compound (R1-N3) Product Stable Triazole Linkage (Protein-PEG-Alcohol) Azide->Product Alkyne Alkyne-Modified Protein (R2-C≡CH) Alkyne->Product Copper Cu(II)SO4 Copper->Product Catalyzes Cycloaddition Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper Reduces to Cu(I)

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_functional_groups Available Functional Groups? cluster_choice Recommended Crosslinker Class Start Goal: Conjugate Molecules Amines Primary Amines (-NH2) Start->Amines Thiols Sulfhydryls (-SH) Start->Thiols Click Azide or Alkyne (Bioorthogonal) Start->Click None No specific groups Start->None NHS Amine-Reactive (NHS Esters) Amines->NHS Maleimide Thiol-Reactive (Maleimides) Thiols->Maleimide AzideAlkyne Click Chemistry Reagents Click->AzideAlkyne Photo Photoreactive None->Photo

References

A Researcher's Guide to Quantifying PEGylation with Azido-PEG36-alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation, or PEGylation, is a critical step in the development of therapeutic proteins and nanoparticles. The degree of PEGylation directly impacts a biomolecule's pharmacokinetic profile, immunogenicity, and overall efficacy. This guide provides an objective comparison of common analytical techniques for quantifying the degree of PEGylation, with a specific focus on the use of Azido-PEG36-alcohol, a popular reagent for site-specific modification via click chemistry.

This guide presents a comparative analysis of key quantification methods, including Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and colorimetric assays. Each method's principles, advantages, and limitations are discussed, supported by structured data tables and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on several factors, including the nature of the PEGylated molecule, the required level of precision, available instrumentation, and sample throughput. The following table summarizes the key performance metrics of the most common techniques for determining the degree of PEGylation.

Method Principle Information Provided Sample Requirement Advantages Limitations
¹H NMR Spectroscopy Measures the ratio of signals from PEG protons to protein/molecule protons.Average degree of PEGylation.High (mg scale), requires deuterated solvents.Quantitative without a calibration curve, non-destructive.Lower sensitivity, potential for signal overlap, not suitable for complex mixtures.
MALDI-TOF MS Measures the mass difference between the native and PEGylated molecule.Distribution of PEGylated species (mono-, di-, etc.), average degree of PEGylation.Low (µg scale), requires a suitable matrix.High sensitivity, provides information on heterogeneity.Can be less accurate for large, polydisperse PEGs, instrument-dependent quantification.
HPLC-CAD Separates PEGylated species by size or hydrophobicity, and CAD provides a mass-proportional response.Quantification of different PEGylated species, free PEG, and native protein.Moderate (µg-mg scale), requires method development.High sensitivity and accuracy, suitable for complex mixtures.Requires specialized detector, response can be affected by mobile phase composition.
Colorimetric Assays Measures the color change of a reagent upon interaction with PEG.Total PEG concentration.Moderate (µg-mg scale), requires a chromogenic reaction.Simple, high-throughput, cost-effective.Indirect measurement, potential for interference from other molecules, may not distinguish between free and conjugated PEG.

Experimental Workflows and Logical Relationships

The selection and application of a quantification method are integral parts of the overall PEGylation workflow. The following diagram illustrates a typical experimental process, from the initial click chemistry conjugation of this compound to a target molecule to the final quantification of the PEGylation degree.

PEGylation_Workflow Experimental Workflow for this compound PEGylation and Quantification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_quantification Quantification Target Target Molecule (e.g., Alkyne-modified Protein) Click Click Chemistry Reaction (e.g., CuAAC or SPAAC) Target->Click PEG This compound PEG->Click Purify Purification (e.g., SEC, IEX) Click->Purify Crude Product NMR ¹H NMR Purify->NMR Purified PEGylated Molecule MALDI MALDI-TOF MS Purify->MALDI HPLC HPLC-CAD Purify->HPLC Colorimetric Colorimetric Assay Purify->Colorimetric Alternatives Alternative PEGylation Chemistries cluster_amine Amine-reactive cluster_thiol Thiol-reactive cluster_click Click Chemistry Target Target Molecule (Protein, Peptide, etc.) NHS NHS-ester-PEG Target->NHS Lysine residues Aldehyde Aldehyde-PEG (N-terminal specific) Target->Aldehyde N-terminus Maleimide Maleimide-PEG Target->Maleimide Cysteine residues Vinylsulfone Vinylsulfone-PEG Target->Vinylsulfone Cysteine residues Azide Azido-PEG (reacts with alkynes) Target->Azide Alkyne-modified sites Alkyne Alkyne-PEG (reacts with azides) Target->Alkyne Azide-modified sites

Safety Operating Guide

Safe Disposal of Azido-PEG36-alcohol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the proper handling and disposal of specialized chemical reagents like Azido-PEG36-alcohol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, ensuring that laboratory personnel can manage this substance with confidence and precision.

This compound, a heterobifunctional linker containing a terminal azide and a hydroxyl group on a polyethylene glycol (PEG) spacer, presents a dual nature in its disposal requirements. The azide group necessitates careful handling due to its potential reactivity, while the PEG component is generally considered biocompatible and biodegradable. Adherence to proper disposal protocols is paramount to mitigate risks of personal injury and environmental contamination.

Core Safety Principles and Hazard Assessment

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with this compound, which stem from its azide functional group.

  • Reactivity with Acids: Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. Therefore, acidic conditions must be strictly avoided during disposal.

  • Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, and silver to form highly shock-sensitive and explosive metal azides. Contact with metal spatulas, stir bars, or plumbing systems should be prevented.[1][2][3]

  • Potential for Decomposition: Organic azides can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[4] The stability of an organic azide can be generally assessed by the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like azide).[4] Given the long PEG chain in this compound, it is expected to be relatively stable under normal laboratory conditions.

Disposal Decision Workflow

The primary decision in the disposal of this compound is whether to treat it as hazardous waste for direct disposal or to perform a chemical deactivation of the azide group prior to disposal. For organic azides, direct disposal as hazardous waste is the most common and recommended route.

G cluster_0 start Start: this compound Waste decision Is chemical deactivation feasible and safe in-house? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No deactivation Chemical Deactivation (Reduction of Azide) decision->deactivation Yes end End: Proper Disposal direct_disposal->end neutralize Neutralize and Dispose as Non-Hazardous Waste deactivation->neutralize neutralize->end

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Data Summary

For the safe handling and potential deactivation of azide-containing waste, specific concentration limits and reagent quantities are crucial. The following table summarizes key quantitative data derived from general azide disposal protocols.

ParameterValueReference / Comment
Waste Concentration
Azide Concentration≤ 5% for chemical deactivationRecommended for dilute aqueous solutions of inorganic azides.
Deactivation Reagents For reduction of the azide group (if chemical deactivation is chosen and appropriate).
Stannous Chloride (SnCl₂)3 equivalents per equivalent of azideA common reducing agent for converting organic azides to amines.
Sodium Nitrite (NaNO₂)1.5 g per gram of sodium azideUsed for deactivating inorganic azides; requires careful acidic addition.
pH Control
Post-deactivation pH6-9Neutralize the solution before final disposal.

Experimental Protocols for Disposal

Protocol 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method for the disposal of this compound.

Methodology:

  • Segregation: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing cap.

  • Labeling: Label the waste container as "Hazardous Waste: Organic Azide" and list the chemical name "this compound" and its approximate concentration.

  • Storage: Store the sealed waste container in a designated, cool, and dark secondary containment away from incompatible materials, particularly acids and heavy metals.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations.

Protocol 2: Chemical Deactivation via Reduction (For Advanced Users in Appropriate Facilities)

This protocol describes the conversion of the organic azide to a less hazardous amine. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the this compound waste in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Reduction Reaction:

    • Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) (approximately 3 equivalents per equivalent of azide), in the same solvent.

    • Slowly add the reducing agent solution to the stirred azide solution at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical techniques to confirm the complete disappearance of the starting azide.

  • Quenching and Neutralization:

    • Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.

    • Neutralize the resulting solution to a pH between 6 and 9 with a dilute base (e.g., sodium bicarbonate solution).

  • Final Disposal: The resulting amine-containing PEG solution is significantly less hazardous. However, it should still be collected in a labeled waste container and disposed of through the institution's chemical waste program, as it may contain residual reagents. Polyethylene glycol itself is biodegradable.

Important Note: Never attempt to deactivate azides with acid, as this will generate highly toxic and explosive hydrazoic acid.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding the principles of environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Azido-PEG36-alcohol, a valuable tool in bioconjugation and drug delivery. Adherence to these protocols is critical for ensuring laboratory safety and experimental success.

This compound is a monodisperse polyethylene glycol (PEG) reagent containing a terminal azide group and a hydroxyl group.[1][2] While the long PEG chain imparts excellent water solubility, the presence of the azide functional group necessitates specific handling precautions due to its potential reactivity and toxicity.[3][4] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with this compound.

Essential Safety Information

A thorough risk assessment must be conducted before commencing any work with this compound.[4] The following table summarizes key quantitative and safety data for this compound.

PropertyValueSource
Molecular Formula C72H145N3O36
Molecular Weight ~1629 g/mol
Purity ≥95% - 97%
Storage Temperature -20°C
Shipping Temperature Ambient
Physical State Solid
Solubility Water, DMSO, DCM, DMF
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against accidental exposure through inhalation, skin contact, or eye contact.

  • Hand Protection : Wear two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard. Gloves should be changed immediately if contaminated.

  • Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against splashes.

  • Body Protection : A flame-resistant lab coat or a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, must be worn. This should be worn over clothing that covers the arms and legs.

  • Respiratory Protection : All manipulations of solid this compound must be performed in a certified chemical fume hood. If there is a risk of aerosol generation that cannot be contained within a fume hood, a respirator may be necessary.

  • Foot Protection : Closed-toe shoes are required at all times in the laboratory. When handling larger quantities or during procedures with a higher risk of spills, shoe covers should be worn.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict experimental protocol is crucial for the safe handling of this compound.

1. Preparation and Weighing:

  • Before use, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • All weighing and initial dilutions of the solid compound must be conducted within a certified chemical fume hood.

  • Use non-metallic (e.g., plastic or ceramic) spatulas and weigh paper. Metal spatulas should be avoided to prevent the formation of potentially explosive metal azides.

  • Keep the quantities of the material at the workbench to the minimum required for the experiment.

2. Reaction Setup and Execution:

  • Ensure the reaction vessel is clean and free of any incompatible materials.

  • Avoid using halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive compounds.

  • If heating the reaction, do so with a well-controlled heating mantle or oil bath and monitor the temperature closely. Avoid open flames.

  • Do not use ground glass joints, as friction can potentially lead to the explosive decomposition of azides.

  • If scaling up a reaction, a thorough risk assessment should be performed, and the use of a blast shield is strongly recommended.

3. Post-Reaction Work-up:

  • Quenching of any unreacted azide may be necessary depending on the subsequent steps. This should be done carefully, for example, by converting the azide to a more stable amine derivative.

  • Concentration of azide-containing solutions via rotary evaporation should be done with caution and behind a blast shield. Do not distill to dryness.

4. Storage of Solutions:

  • Store solutions containing this compound at -20°C in clearly labeled, tightly sealed containers.

  • If there is a possibility of gas evolution, use vented caps.

  • Protect from light.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of azide-containing waste are critical to prevent accidents.

  • Waste Segregation : All waste contaminated with this compound, including gloves, pipet tips, and weigh paper, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Incompatible Waste Streams : Do NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste, which can form shock-sensitive metal azides.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, non-metallic, and clearly labeled container.

  • Solid Waste : Solid waste should be placed in a designated, sealed container.

  • Decontamination : Decontaminate non-disposable glassware and equipment by rinsing with an appropriate solvent. The rinsate must be collected as hazardous waste.

  • Final Disposal : All this compound waste is considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.

Emergency Procedures
  • Spills :

    • For small spills of solid material within a fume hood, carefully cover with a damp, non-reactive absorbent material and gently sweep into a non-metallic container for disposal.

    • For liquid spills, absorb with a non-reactive absorbent material and collect into a designated waste container.

    • For larger spills, evacuate the area and contact your institution's EHS office immediately.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water and seek medical attention.

    • Eye Contact : Immediately flush eyes with a large amount of water for at least 15 minutes at an eyewash station and seek immediate medical attention.

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion : Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure laboratory environment and advancing scientific discovery.

Visual Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_reaction Reaction cluster_storage Storage cluster_disposal Disposal prep_start Start: Obtain this compound ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid with Non-Metallic Spatula fume_hood->weigh setup Reaction Setup (Avoid Halogenated Solvents & Ground Glass) weigh->setup execute Execute Reaction (Monitor Temperature) setup->execute workup Post-Reaction Work-up (Consider Quenching) execute->workup store Store at -20°C (Labeled, Sealed, Light-Protected) workup->store If storing segregate Segregate Azide Waste workup->segregate If disposing liquid_waste Collect Liquid Waste segregate->liquid_waste Liquid solid_waste Collect Solid Waste segregate->solid_waste Solid decontaminate Decontaminate Glassware (Collect Rinsate) liquid_waste->decontaminate solid_waste->decontaminate ehs_disposal Dispose via EHS decontaminate->ehs_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.